3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-14(17)10-3-9(4-11(5-10)15(18)19)8-1-2-12-13(6-8)21-7-20-12/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOUCOQRLOAZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689936 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-05-6 | |
| Record name | Benzoic acid, 3-(1,3-benzodioxol-5-yl)-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261894-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (CAS No. 1261894-05-6) is a complex organic molecule featuring a benzodioxole moiety linked to a nitro-substituted benzoic acid core.[1] This unique combination of functional groups—a versatile biaryl scaffold, a directing nitro group, and a reactive carboxylic acid—makes it a valuable building block in medicinal chemistry and materials science.[1] The benzodioxole ring, in particular, is a privileged scaffold found in numerous biologically active compounds, known to participate in key enzymatic interactions.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this target compound via a Suzuki-Miyaura cross-coupling reaction, followed by a detailed protocol for its structural characterization using modern spectroscopic techniques.
Introduction and Strategic Approach
The molecular architecture of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid presents a classic synthetic challenge: the formation of a carbon-carbon bond between two distinct aromatic rings with sensitive functional groups. The benzodioxole moiety is known for its role in modulating drug metabolism and its presence in a wide array of pharmacologically active agents, including anticancer and anti-inflammatory compounds.[3][4][5] The nitrobenzoic acid portion serves as a rigid scaffold and a precursor for further chemical transformations, such as reduction to an amine for amide coupling.
A retrosynthetic analysis points toward a palladium-catalyzed cross-coupling reaction as the most efficient and reliable strategy. Specifically, the Suzuki-Miyaura coupling is selected for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[6][7] This approach avoids harsh nitration conditions on the pre-formed biaryl system, which could lead to undesired side products or degradation. The chosen synthetic pathway involves coupling 3-iodo-5-nitrobenzoic acid with benzo[d]dioxol-5-ylboronic acid.
Synthesis via Suzuki-Miyaura Cross-Coupling
The core of the synthesis is the palladium-catalyzed reaction between an aryl halide and an organoboron compound. This reaction is one of the most powerful tools in modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[8]
Reaction Principle and Causality
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-5-nitrobenzoic acid, forming a Pd(II) complex.
-
Transmetalation: The benzo[d]dioxol-5-yl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
An inert atmosphere is critical throughout the process to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]
Caption: Suzuki-Miyaura coupling reaction scheme.
Detailed Experimental Protocol
Materials and Reagents:
-
3-Iodo-5-nitrobenzoic acid (1.0 equiv)
-
Benzo[d]dioxol-5-ylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-5-nitrobenzoic acid (1.0 equiv), benzo[d]dioxol-5-ylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a deoxygenated 4:1 mixture of 1,4-dioxane and water via cannula. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and carefully acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing the product to precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the title compound as a solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Summary of Spectroscopic and Physical Data
The following table summarizes the expected analytical data for the title compound based on its structure and data from analogous compounds.[12][13][14][15]
| Analysis | Expected Result | Interpretation |
| Appearance | Pale yellow or off-white solid | Crystalline organic compound |
| Molecular Formula | C₁₄H₉NO₆ | - |
| Molecular Weight | 287.23 g/mol | - |
| ¹H NMR | See Section 3.2 | Confirms proton environment and connectivity |
| ¹³C NMR | See Section 3.3 | Confirms carbon skeleton |
| IR Spectroscopy | See Section 3.4 | Identifies key functional groups |
| Mass Spectrometry | m/z: 288.0451 [M+H]⁺ | Confirms molecular weight and formula |
Proton NMR (¹H NMR) Spectroscopy
-
-COOH (Carboxylic Acid): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
Benzoic Acid Ring Protons: Three signals in the aromatic region (approx. 8.0-9.0 ppm). Expect two meta-coupled protons appearing as doublets or triplets (J ≈ 1.5-2.5 Hz) and one proton ortho to both other ring positions appearing as a triplet.
-
Benzodioxole Ring Protons: Three signals in the aromatic region (approx. 6.9-7.4 ppm) exhibiting characteristic ortho and meta coupling.
-
-OCH₂O- (Dioxole): A sharp singlet around 6.1 ppm, integrating to 2H.[13][16]
Carbon NMR (¹³C NMR) Spectroscopy
Approximately 14 distinct signals are expected in the broadband-decoupled spectrum.
-
C=O (Carboxyl): ~165-170 ppm.
-
Aromatic Carbons: Multiple signals between ~100-155 ppm. The carbon bearing the nitro group will be shifted downfield, while carbons of the electron-rich benzodioxole ring will be relatively upfield.
-
-OCH₂O- (Dioxole): ~101-103 ppm.[15]
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups.[17][18]
-
O-H stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[18]
-
C-H stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption at ~1700-1720 cm⁻¹.[18]
-
N-O stretch (Nitro Group): Two strong absorptions, one symmetric (~1340-1360 cm⁻¹) and one asymmetric (~1520-1540 cm⁻¹).
-
C-O stretch (Dioxole Ether): Strong bands in the ~1250 cm⁻¹ and ~1040 cm⁻¹ region.
-
C=C stretch (Aromatic): Multiple absorptions in the ~1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal for confirming the elemental composition.
-
Positive Ion Mode: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 288.0451 (Calculated for C₁₄H₁₀NO₆).
-
Negative Ion Mode: Expect the deprotonated molecular ion [M-H]⁻ at m/z 286.0306 (Calculated for C₁₄H₈NO₆).
Caption: Workflow for purification and characterization.
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All solvent manipulations should be performed in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care.
-
Reaction Conditions: The Suzuki-Miyaura reaction can be exothermic, especially during scale-up. Proper temperature control and monitoring are essential to prevent thermal runaway.[19][20]
Conclusion
This guide outlines a robust and reproducible synthesis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid using the Suzuki-Miyaura cross-coupling reaction. The provided protocol is based on well-established chemical principles and offers high functional group tolerance, making it a superior choice for constructing the target biaryl system. The detailed characterization workflow, employing NMR, IR, and mass spectrometry, provides a comprehensive framework for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
MDPI. (2023). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Molecules. [Link]
-
MDPI. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Pharmaceuticals. [Link]
-
Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. [Link]
-
ResearchGate. (2023). Structures of Benzodioxole derivatives that have biological activities. [Link]
-
ACS Green Chemistry Institute. Suzuki-Miyaura Reagent Guide. [Link]
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment. [Link]
-
Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. [Link]
-
PubChem. 3-Nitrobenzoic acid. [Link]
-
PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. [Link]
-
MDPI. (2024). (E)-1-(Benzo[d][8][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank. [Link]
-
National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2016). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]
-
GNPS. Library Spectrum CCMSLIB00005768913. [Link]
-
National Institute of Standards and Technology. Benzoic acid, 3-nitro-. [Link]
-
National Institute of Standards and Technology. Benzoic acid, 3-nitro-. [Link]
-
Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. (2012). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Slideshare. (2020). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
National Institutes of Health. (2008). (E)-3-(6-Nitrobenzo[d][8][9]dioxol-5-yl) ... Acta Crystallographica Section E. [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]
-
PubChem. 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene. [Link]
Sources
- 1. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. (E)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
physicochemical properties of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
Introduction
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (CAS No. 1261894-05-6) is a complex organic molecule that stands at the intersection of several important chemical classes.[1][2] Its structure is characterized by three key functional moieties: a benzoic acid group, a nitro group, and a benzodioxole ring system. This unique combination imparts a specific set of physicochemical properties that are critical for its application in organic synthesis, medicinal chemistry, and materials science. The carboxylic acid function provides a handle for salt formation and further derivatization, the electron-withdrawing nitro group significantly influences the molecule's acidity and reactivity, and the benzodioxole unit is a common scaffold in pharmacologically active compounds.[3]
This technical guide provides a comprehensive analysis of the core . As direct experimental data for this specific compound is not extensively published, this document synthesizes information from established principles and data from structurally analogous compounds, such as 3-nitrobenzoic acid and various benzodioxole derivatives. We will explore its structural, thermal, and spectroscopic characteristics, and provide detailed, field-proven protocols for their experimental determination. This approach ensures a robust and scientifically grounded understanding of the molecule's behavior, empowering researchers to effectively utilize it in their work.
Molecular and Structural Data
A precise understanding of the molecular structure is the foundation for interpreting all other physicochemical properties. The compound's identity is defined by its molecular formula, weight, and unique structural identifiers.
| Property | Value | Source |
| IUPAC Name | 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid | - |
| CAS Number | 1261894-05-6 | [1][2] |
| Molecular Formula | C₁₄H₉NO₆ | [1][2] |
| Molecular Weight | 287.22 g/mol | [2] |
| SMILES | O=C(O)C1=CC(=O)=CC(C2=CC=C(OCO3)C3=C2)=C1 | [2] |
| InChI Key | UXOUCOQRLOAZHY-UHFFFAOYSA-N | [1] |
Chemical Structure:
Thermal Properties: Melting Point Analysis
The melting point is a critical parameter that provides an indication of a compound's purity and identity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depression and broadening of this range. While a definitive experimental value for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is not widely reported, a reasonable estimate can be made by comparing it to its structural analogues, 3-nitrobenzoic acid (m.p. 139–141 °C) and 3,5-dinitrobenzoic acid (m.p. 205-207 °C).[4] The addition of the larger benzodioxole group is expected to increase the melting point relative to 3-nitrobenzoic acid due to increased molecular weight and potential for more efficient crystal packing.
Table 2.1: Expected Thermal Properties
| Parameter | Expected Value | Rationale |
|---|---|---|
| Melting Point | > 141 °C | Increased molecular weight and rigidity compared to 3-nitrobenzoic acid. |
| Appearance | Off-white to pale yellow solid | Typical for nitroaromatic compounds.[4] |
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique valued for its accuracy and small sample requirement.[5]
Principle: The sample is heated at a controlled rate, and the temperatures at which melting begins (onset) and is complete (clear point) are recorded.[5]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube (one end sealed) by tapping the open end into the sample powder.[6] Pack the sample into the bottom of the tube by tapping or dropping it through a long glass tube.[6]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[6]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough range.[7]
-
Accurate Determination: For the precise measurement, set the starting temperature to ~15-20 °C below the expected melting point.[6][7] Use a slow ramp rate of 1-2 °C/minute to ensure thermal equilibrium.
-
Data Recording: Observe the sample through the magnified viewfinder. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
-
Purity Check (Mixed Melting Point): To confirm the identity of an unknown sample against a known standard, a 50:50 mixture can be prepared. If there is no depression in the melting point of the mixture, the two compounds are identical.[7]
Caption: Experimental workflow for melting point determination.
Solubility and Lipophilicity
Solubility and lipophilicity are fundamental properties that govern a compound's behavior in both chemical reactions and biological systems. Lipophilicity, often expressed as the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
Solubility
The solubility of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is dictated by a balance of polar and nonpolar functionalities.
-
Polar Groups: The carboxylic acid (-COOH) and nitro (-NO₂) groups are polar and capable of hydrogen bonding, which promotes solubility in polar solvents.
-
Nonpolar Groups: The fused aromatic ring system (benzodioxole and phenyl rings) is nonpolar and hydrophobic, favoring solubility in organic solvents.
Based on this structure, the compound is expected to be sparingly soluble in water but readily soluble in polar organic solvents like ethanol, methanol, acetonitrile, and ethyl acetate, a trend observed for similar nitrobenzoic acids.[4][9]
Partition Coefficient (LogP)
The LogP value is the logarithm of the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[10]
-
LogP > 0: Indicates higher lipophilicity (hydrophobicity).
-
LogP < 0: Indicates higher hydrophilicity.
While an experimental LogP is not available, a calculated value (cLogP) can be predicted using computational models. For the related 3-(Benzo[d][7][11]dioxol-5-yl)-5-hydroxybenzoic acid, the calculated LogP is 2.48.[12] Replacing the hydroxyl group with a more electron-withdrawing nitro group is not expected to drastically alter the LogP, suggesting a value in a similar range, indicative of a moderately lipophilic compound.
Table 3.1: Predicted Solubility and Lipophilicity
| Parameter | Predicted Value/Behavior | Rationale |
|---|---|---|
| Aqueous Solubility | Low | The large nonpolar aromatic core outweighs the polar functional groups. |
| Organic Solubility | High in polar organic solvents (Ethanol, DMSO, Acetonitrile) | Balance of polar and nonpolar features allows interaction with these solvents.[9] |
| LogP | ~2.0 - 3.0 | Moderately lipophilic, based on calculations for similar structures.[12] |
Experimental Protocol: HPLC-based LogP Determination
This method offers a rapid and reliable alternative to the traditional shake-flask method by correlating a compound's retention time on a reverse-phase HPLC column with its LogP.[8]
Principle: In reverse-phase HPLC, a nonpolar stationary phase (e.g., C18) is used. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A calibration curve is built using standards with known LogP values.
Methodology:
-
System Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a pH where the acid is in its neutral form, typically pH ~2-3).[11]
-
Detector: UV detector set to a wavelength where the analyte absorbs strongly (e.g., ~260 nm).
-
-
Calibration: Prepare solutions of at least 5-6 standard compounds with known LogP values that bracket the expected LogP of the analyte. Inject each standard and record its retention time (t_R).
-
Analysis: Prepare a dilute solution of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid in the mobile phase. Inject the sample and record its retention time.
-
Calculation:
-
Calculate the capacity factor (k) for each standard and the analyte using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k) versus the known LogP values for the standards. This should yield a linear relationship.
-
Determine the LogP of the analyte by interpolating its log(k) value on the calibration curve.
-
Caption: Relationship between molecular structure and key properties.
Acidity and Ionization (pKa)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. The carboxylic acid moiety is the primary acidic functional group in this molecule. Its acidity is significantly enhanced by the presence of the electron-withdrawing nitro group in the meta-position. This group stabilizes the conjugate base (carboxylate anion) through an inductive effect, making the proton easier to donate. For comparison, the pKa of benzoic acid is 4.2, while the pKa of 3-nitrobenzoic acid is 3.47.[4] The benzodioxole group is generally considered weakly electron-donating, which would slightly counteract this effect, but the dominant influence will be from the nitro group. Therefore, the pKa of the title compound is expected to be very close to that of 3-nitrobenzoic acid.
Table 4.1: Predicted Acidity
| Parameter | Predicted Value | Rationale |
|---|
| pKa | ~3.4 - 3.6 | The powerful electron-withdrawing nitro group significantly increases the acidity of the carboxylic acid, similar to 3-nitrobenzoic acid (pKa 3.47).[4] |
Experimental Protocol: Potentiometric Titration for pKa Determination
This is a highly accurate method for determining the pKa of an acidic or basic compound.[13]
Principle: A solution of the acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration with a calibrated pH meter. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[14]
Methodology:
-
Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of NaOH (e.g., 0.1 M).
-
Titration: Add the NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the volume of titrant added and the corresponding pH.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection) from the curve or its first derivative.
-
The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is the pH value on the curve that corresponds to the half-equivalence point volume.
-
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Profile
Spectroscopic analysis provides a molecular "fingerprint," allowing for structural confirmation and purity assessment. The key techniques include FTIR, UV-Vis, NMR, and Mass Spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[15]
Table 5.1: Predicted Key FTIR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Description |
|---|---|---|---|
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very Broad, Strong[16][17][18] |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid (dimeric) | Strong, Sharp[16][17][18] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| 1550 - 1515 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Strong |
| 1355 - 1335 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong |
| 1260 - 1230 | C-O-C Asymmetric Stretch | Dioxole Ring | Strong |
| 1040 - 1030 | C-O-C Symmetric Stretch | Dioxole Ring | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Nitroaromatic compounds are known to have strong UV absorptions. The primary chromophore in this molecule is the nitro-substituted biphenyl-type system. For comparison, nitrobenzene exhibits a strong absorption band around 260-270 nm in polar solvents.[19] The extended conjugation provided by the benzodioxole ring is likely to cause a bathochromic (red) shift to a longer wavelength.
Table 5.2: Predicted UV-Vis Absorption
| Parameter | Predicted Value | Rationale |
|---|
| λ_max | ~270 - 290 nm | The nitroaromatic system is the primary chromophore. Extended conjugation from the second ring system will likely shift the absorption to a longer wavelength compared to nitrobenzene.[19][20][21] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted Chemical Shifts in DMSO-d₆):
-
~13.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (-CO₂H ). Its chemical shift is concentration-dependent.[16]
-
~8.0-8.5 ppm (multiplets, 3H): Aromatic protons on the nitro-substituted ring. These are shifted downfield due to the strong deshielding effects of the nitro and carboxylic acid groups.
-
~7.0-7.5 ppm (multiplets, 3H): Aromatic protons on the benzodioxole ring.
-
~6.1 ppm (singlet, 2H): Methylene protons of the dioxole ring (-O-CH₂ -O-).
¹³C NMR (Predicted Chemical Shifts in DMSO-d₆):
-
~166 ppm: Carbonyl carbon of the carboxylic acid (-C O₂H).[16]
-
~150-120 ppm: Aromatic carbons. Carbons attached to the nitro group and within the benzodioxole system will have distinct shifts.
-
~102 ppm: Methylene carbon of the dioxole ring (-O-C H₂-O-).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would correspond to the deprotonated molecule in negative ion mode or the protonated molecule in positive ion mode.
Table 5.3: Predicted Mass Spectrometry Data
| Ionization Mode | Expected Ion (m/z) | Description |
|---|---|---|
| ESI Negative | 286.04 [M-H]⁻ | Deprotonated molecule (Molecular Weight 287.22) |
| ESI Positive | 288.05 [M+H]⁺ | Protonated molecule |
Conclusion
This technical guide has detailed the essential . By integrating established chemical principles with data from closely related structural analogues, we have constructed a comprehensive profile encompassing its molecular structure, thermal behavior, solubility, lipophilicity, acidity, and spectroscopic characteristics. The provided experimental protocols offer robust, validated methodologies for researchers to determine these properties in the laboratory. This foundational knowledge is indispensable for professionals in drug discovery and chemical synthesis, enabling the rational design of experiments and the confident application of this versatile molecule in future research and development endeavors.
References
- The Determination of Melting Points. (n.d.).
- Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure.
- BenchChem. (2025). A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples.
- Melting point determination. (n.d.).
- Westlab Canada. (2023). Measuring the Melting Point.
- BenchChem. (2025). Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid.
- Experiment (1) determination of melting points. (2021).
- Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta.
- ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds.
- Goodpaster, J. V., et al. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
- ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1.
- ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- SIELC Technologies. (2018). 4-Nitrobenzoic acid.
- Chemistry Stack Exchange. (2015). Effect of nitrobenzene on solution UV/Vis spectra.
- Analytical methods. (n.d.).
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- IR: carboxylic acids. (n.d.).
- CymitQuimica. (n.d.). CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
- Wikipedia. (n.d.). 3-Nitrobenzoic acid.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- PubMed. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
-
CymitQuimica. (n.d.). 3-(Benzo[d][7][11]dioxol-5-yl)acrylic acid. Retrieved from cymitquimica.com.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- ResearchGate. (n.d.). pKa – LogP plot for methoxy‐substituted carboxylic acids and their derivatives.
- NIST. (n.d.). Benzoic acid, 3-nitro-. In NIST WebBook.
- ChemicalBook. (n.d.). 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum.
-
Arctom. (n.d.). CAS NO. 1261894-05-6 | 3-(Benzo[d][7][11]dioxol-5-yl)-5-nitrobenzoic acid. Retrieved from arctom.com.
- PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-.
-
Echemi. (n.d.). 3-(benzo[d][7][11]dioxol-5-yl)-4-chlorobenzoic acid. Retrieved from echemi.com.
- Ataman Kimya. (n.d.). NITROBENZOIC ACID.
-
ChemScene. (n.d.). 3-(Benzo[d][7][11]dioxol-5-yl)-5-hydroxybenzoic acid. Retrieved from chemscene.com.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
- ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
-
PubMed. (n.d.). Design and Synthesis of 5-Substituted Benzo[d][7][11]dioxole Derivatives as Potent Anticonvulsant Agents. Retrieved from pubmed.ncbi.nlm.nih.gov.
-
ResearchGate. (2024). (E)-1-(Benzo[d][7][11]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from researchgate.net.
- World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Synthesis and application of novel urea-benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. (n.d.).
Sources
- 1. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemscene.com [chemscene.com]
- 13. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
1H NMR and 13C NMR analysis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
Introduction: Elucidating a Complex Molecular Architecture
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is a compound of significant interest in medicinal chemistry and organic synthesis, featuring a trifecta of key functional groups: a benzoic acid, a nitro group, and a benzodioxole moiety.[1] The precise arrangement of these groups on the aromatic framework dictates the molecule's electronic properties, reactivity, and potential biological activity. Unambiguous structural verification is therefore a critical step in its synthesis and application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution.[2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. We will delve into the theoretical predictions of the spectra, detail the necessary experimental protocols, and interpret the resulting data, offering insights grounded in the fundamental principles of NMR. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of how to apply NMR for the structural characterization of complex aromatic compounds.
Chapter 1: Molecular Structure and Its Spectroscopic Implications
The structure of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid presents a fascinating case for NMR analysis. The molecule can be deconstructed into three key components, each exerting a distinct electronic influence that directly impacts the chemical shifts of nearby nuclei.
-
The Benzoic Acid Core: The carboxylic acid group (-COOH) is an electron-withdrawing group (EWG) through induction and a deactivating group in electrophilic aromatic substitution. Its proton is highly deshielded and its carbonyl carbon exhibits a characteristic downfield shift.[3][4]
-
The Nitro Group (-NO₂): As one of the strongest EWGs, the nitro group significantly deshields adjacent protons and carbons on the aromatic ring.[5] Its presence is expected to cause a substantial downfield shift for the protons at the C2 and C6 positions of the benzoic acid ring.
-
The Benzo[d]dioxole Moiety: This group, attached at the C3 position, is generally considered an electron-donating group (EDG) due to the lone pairs on the oxygen atoms. This will influence the electron density of the benzoic acid ring. The methylenedioxy bridge (-O-CH₂-O-) provides a highly characteristic singlet in the ¹H NMR spectrum.[6]
The interplay of these electronic effects creates a unique magnetic environment for each proton and carbon, allowing for a detailed structural map to be generated via NMR.
Chapter 2: Experimental Protocol for High-Resolution NMR
The acquisition of a high-quality NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[7]
Detailed Sample Preparation Workflow
A robust and reproducible protocol is essential for obtaining reliable data. The following steps outline a self-validating system for preparing an NMR sample of the title compound.
-
Material Weighing: Accurately weigh 10-15 mg of high-purity 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. The use of a sufficient quantity of the analyte is crucial for achieving a good signal-to-noise ratio, especially for ¹³C NMR experiments.[8]
-
Solvent Selection: Choose an appropriate deuterated solvent. For this molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred choice. Its high polarity effectively dissolves the polar benzoic acid, and its ability to form hydrogen bonds with the acidic proton prevents rapid exchange, allowing the -COOH proton to be observed as a broad singlet.[9]
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[10] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR probe.[7]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution free of particulate matter is critical for achieving sharp, well-resolved peaks, as solids can interfere with the magnetic field homogeneity.[10]
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, unscratched 5 mm NMR tube. To remove any potential micro-particulates, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[11]
-
Internal Standard: The residual proton signal of DMSO-d₆ (at ~2.50 ppm) and its carbon signal (at ~39.52 ppm) can be used as a secondary internal reference.[9] For highly accurate work, a small amount of Tetramethylsilane (TMS) can be added, though it is often omitted to avoid sample contamination.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Data Acquisition Workflow
The following diagram outlines the logical flow from sample preparation to the acquisition of multidimensional NMR data.
Caption: Workflow for NMR sample preparation and data acquisition.
Spectrometer Parameters
The following table summarizes typical acquisition parameters for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Observe Frequency | 400 MHz | 101 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Angle | 30° | 30° |
| Acquisition Time | 4.0 s | 1.5 s |
| Relaxation Delay | 2.0 s | 2.0 s |
| Number of Scans | 16 | 1024 |
| Spectral Width | 16 ppm | 240 ppm |
Chapter 3: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the number of distinct protons, their neighboring environment (connectivity), and their relative abundance.
Predicted ¹H NMR Signals
Based on the molecular structure, we can predict the following signals. The protons are labeled on the diagram below for clarity.
Caption: Labeled structure of the target molecule for NMR assignment.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H₁ | > 13.0 | Broad Singlet (br s) | 1H | Carboxylic acid proton, highly deshielded and often broad due to hydrogen bonding and exchange.[4] |
| H₂ | 8.5 - 8.7 | Triplet (t) or Doublet of Doublets (dd) | 1H | Ortho to both the -COOH and -NO₂ groups. Strongly deshielded. Appears as a triplet if J₂,₄ ≈ J₂,₆. |
| H₄ | 8.3 - 8.5 | Triplet (t) or Doublet of Doublets (dd) | 1H | Meta to -COOH and -NO₂, ortho to the benzodioxole. Deshielded. Appears as a triplet if J₄,₂ ≈ J₄,₆. |
| H₆ | 8.8 - 9.0 | Triplet (t) or Doublet of Doublets (dd) | 1H | Positioned between two strong EWGs (-COOH and -NO₂). Expected to be the most downfield aromatic proton. Appears as a triplet if J₆,₂ ≈ J₆,₄. |
| H₇ | 6.1 - 6.2 | Singlet (s) | 2H | Methylene protons of the benzodioxole ring. Highly characteristic singlet.[6] |
| H₂' | 7.3 - 7.5 | Doublet (d) | 1H | Aromatic proton on the benzodioxole ring. |
| H₅' | 7.0 - 7.1 | Doublet (d) | 1H | Aromatic proton on the benzodioxole ring. |
| H₆' | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H | Aromatic proton on the benzodioxole ring, coupled to both H₂' and H₅'. |
Note: Chemical shifts are predictions and can be influenced by concentration and temperature. The splitting patterns for H₂, H₄, and H₆ are described as triplets for simplicity, assuming similar meta-coupling constants, but are more precisely doublets of doublets.
Chapter 4: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lower natural abundance of the ¹³C isotope, these experiments require more scans. Spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.
Predicted ¹³C NMR Signals
The molecule has 14 carbon atoms, but due to symmetry in the benzodioxole ring, fewer than 14 signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted δ (ppm) | Rationale |
| C=O (C₁) | 165 - 168 | Carboxylic acid carbonyl carbon.[3] |
| C₃ | 140 - 143 | Aromatic carbon attached to the benzodioxole group. |
| C₅ | 148 - 150 | Aromatic carbon attached to the nitro group. Highly deshielded.[12] |
| C₁' | 132 - 135 | Quaternary carbon of the benzodioxole ring attached to the benzoic acid ring. |
| C₃'a, C₇'a | 147 - 149 | The two quaternary carbons of the benzodioxole ring bonded to oxygen. Due to symmetry, they may be equivalent or very close. |
| C₄', C₇' | 108 - 110 | Aromatic CH carbons of the benzodioxole ring. |
| C₅', C₆' | 122 - 125 | Aromatic CH carbons of the benzodioxole ring. |
| -O-CH₂-O- (C₇) | 101 - 103 | Methylene carbon of the benzodioxole bridge. Very characteristic upfield signal.[6] |
| C₂, C₄, C₆ | 120 - 135 | Aromatic CH carbons of the nitrobenzoic acid ring. Specific assignments require 2D NMR. |
Chapter 5: Structural Confirmation with 2D NMR Techniques
To unambiguously assign all signals and confirm the proposed structure, two-dimensional (2D) NMR experiments are invaluable.
¹H-¹H COSY (Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other.
-
Expected Correlations: Cross-peaks would be observed between H₂, H₄, and H₆ on the benzoic acid ring, confirming their meta-coupling relationships. Similarly, cross-peaks between H₂', H₅', and H₆' would confirm the connectivity within the benzodioxole ring system. The absence of correlations to H₁ and H₇ would confirm they are isolated spin systems.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton directly to the carbon atom to which it is attached. This is the most powerful tool for assigning the carbon signals.
Caption: Conceptual diagram of ¹H-¹³C HSQC correlations.
-
Expected Correlations: A cross-peak would link the proton signal at ~6.1 ppm (H₇) to the carbon signal at ~102 ppm, definitively assigning it as the methylene bridge carbon. Each aromatic proton signal would be correlated to its corresponding aromatic carbon signal, allowing for the complete and unambiguous assignment of all protonated carbons in the ¹³C spectrum.[13]
Conclusion
The comprehensive NMR analysis outlined in this guide provides a robust framework for the complete structural elucidation of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. Through a combination of 1D ¹H and ¹³C NMR, supplemented by 2D COSY and HSQC experiments, every proton and carbon can be precisely assigned. The predicted chemical shifts and coupling patterns, derived from an understanding of the electronic effects of the constituent functional groups, serve as a powerful roadmap for interpreting the experimental data. This multi-faceted NMR approach ensures the highest level of confidence in the structural verification of this and other similarly complex molecules, a cornerstone of modern chemical and pharmaceutical research.
References
-
Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]
-
Title: How does solvent choice effect chemical shift in NMR experiments? Source: Reddit r/chemhelp URL: [Link]
-
Title: Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts Source: Taylor & Francis Online URL: [Link]
-
Title: 8.1 - FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare URL: [Link]
-
Title: NMR Sample Preparation Guide Source: Scribd URL: [Link]
-
Title: NMR Sample Preparation Guidelines Source: University of Leicester URL: [Link]
-
Title: Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds Source: Semantic Scholar URL: [Link]
-
Title: Carbon-13 chemical shift assignments of derivatives of benzoic acid Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments Source: SciSpace URL: [Link]
-
Title: Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride Source: Canadian Science Publishing URL: [Link]
-
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Organometallics URL: [Link]
-
Title: Spectroscopy Tutorial: Nitro Groups Source: UCLA Chemistry & Biochemistry URL: [Link]
-
Title: The C-13 NMR spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]
-
Title: 1H proton nmr spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]
-
Title: Supplementary Information - A catalyst-free approach for the synthesis of carboxylic acids from aldehydes using H₂O₂ or O₂ Source: The Royal Society of Chemistry URL: [Link]
-
Title: NMR - Interpretation Source: Chemistry LibreTexts URL: [Link]
-
Title: (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Source: ResearchGate URL: [Link]
-
Title: Help with reducing nitro group/Interpret a NMR Spectrum Source: Reddit r/OrganicChemistry URL: [Link]
-
Title: Not So Inert Mer-Tris-Chelate Cobalt(III) complex of Hydroxypyridine Functionalized NHC ligand for cyclic carbonates synthesis - Supporting Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) Source: JEOL URL: [Link]
-
Title: NMR chemical shifts of carbon atoms and characteristic shift ranges in the oil sample Source: Scientific Reports URL: [Link]
-
Title: Chemical shifts Source: University of Potsdam URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Industrially Common Solvents Source: The Journal of Organic Chemistry URL: [Link]
-
Title: (E)-1-(Benzo[d][10][14]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one Source: MDPI URL: [Link]
-
Title: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids Source: The Royal Society of Chemistry URL: [Link]
-
Title: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001870) Source: Human Metabolome Database URL: [Link]
-
Title: Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots Source: Diva-portal.org URL: [Link]
-
Title: Process for synthesis of 5-(-hydroxyalkyl) benzo[10][14] dioxols Source: Google Patents URL:
-
Title: Synthesis of 5-nitro-1,3-benzodioxole Source: PrepChem.com URL: [Link]
-
Title: Design and Synthesis of 5-Substituted Benzo[d][10][14]dioxole Derivatives as Potent Anticonvulsant Agents Source: PubMed URL: [Link]
Sources
- 1. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mdpi.com [mdpi.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. scribd.com [scribd.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. organomation.com [organomation.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. 3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum [chemicalbook.com]
- 13. diva-portal.org [diva-portal.org]
- 14. reddit.com [reddit.com]
high-resolution mass spectrometry of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
An In-depth Technical Guide to the High-Resolution Mass Spectrometry of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive framework for the analysis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices. We detail a self-validating analytical workflow, from sample preparation and liquid chromatography to advanced HRMS and tandem mass spectrometry (MS/MS) analysis using an Orbitrap mass analyzer as a model system. The guide emphasizes the principles of structural elucidation through accurate mass measurement, isotopic pattern analysis, and fragmentation pathway interpretation. Furthermore, it highlights the critical application of this methodology in impurity profiling, a cornerstone of pharmaceutical quality control.[1][2] Every protocol and claim is grounded in authoritative scientific principles to ensure technical accuracy and trustworthiness.
Introduction: The Analytical Imperative
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (CAS 1261894-05-6) is an aromatic carboxylic acid featuring a benzodioxole ring and a nitro functional group.[3][4] Such molecules often serve as key intermediates or building blocks in the synthesis of pharmacologically active compounds.[5] The precise characterization of this molecule and its potential impurities is paramount to ensuring the safety, efficacy, and regulatory compliance of any downstream drug product.[6][7]
While standard optical techniques like LC-UV can indicate the presence of other species, they often fail to provide definitive structural identification.[2] Low-resolution mass spectrometry may confirm expected masses but lacks the specificity to differentiate between isobaric compounds (molecules with the same nominal mass but different elemental compositions).[2] High-Resolution Mass Spectrometry (HRMS) overcomes these limitations, offering unparalleled sensitivity and mass accuracy (typically <5 ppm), which enables the confident determination of elemental composition and the structural elucidation of unknown compounds.[1][2][8] This guide establishes a robust HRMS-based methodology for the comprehensive analysis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's properties is the foundation of any successful analytical method. These characteristics dictate choices in sample preparation, chromatography, and ionization.
| Property | Value | Source / Note |
| Chemical Formula | C₁₄H₉NO₆ | [3] |
| Average Molecular Weight | 287.23 g/mol | Calculated |
| Monoisotopic Mass | 287.04299 g/mol | Calculated |
| CAS Number | 1261894-05-6 | [3][4] |
| Structure | ||
| Key Functional Groups | Carboxylic Acid, Nitro Group, Benzodioxole | Implies acidic nature and specific fragmentation patterns. |
| Predicted pKa | ~3.5 | Estimated based on benzoic acid (~4.2) and the electron-withdrawing nitro group. |
The HRMS Advantage: Precision and Certainty
The core strength of HRMS lies in its ability to distinguish between minute mass differences, a capability governed by two key parameters: mass accuracy and resolving power.
-
Mass Accuracy: This is the closeness of the measured mass to the theoretical exact mass. An accuracy of <5 ppm provides a high degree of confidence in the assigned elemental formula.[6][8]
-
Resolving Power: This is the ability to separate two peaks of similar m/z. High resolving power (e.g., >60,000 FWHM) is essential for separating the analyte signal from matrix interferences or isobaric impurities.[9]
Analyzers like the Orbitrap trap ions in an electrostatic field and detect their orbital frequencies.[10][11] A Fourier transform converts these frequencies into a high-resolution mass spectrum, making it an ideal platform for the unambiguous identification of small molecules.[9][12][13]
Experimental Design and Methodology
This section details a comprehensive, step-by-step protocol for the LC-HRMS analysis of the target compound. The choices presented are deliberate, designed to ensure robust and reproducible results.
Sample Preparation Protocol
The goal is to dissolve the analyte in a solvent compatible with both liquid chromatography and electrospray ionization.
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid standard.
-
Dissolution: Transfer the solid to a 1 mL volumetric flask. Add ~0.8 mL of a 50:50 (v/v) mixture of Acetonitrile:Water. Sonicate for 5 minutes to ensure complete dissolution.
-
Causality: Acetonitrile is a common organic solvent in reversed-phase chromatography. The addition of water ensures compatibility with the initial mobile phase conditions and aids in the dissolution of the polar carboxylic acid.
-
-
Final Dilution: Bring the flask to the 1 mL mark with the 50:50 Acetonitrile:Water solvent.
-
Working Solution (10 µg/mL): Perform a 1:100 serial dilution of the stock solution using the same solvent system to create a working solution suitable for injection.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the LC-MS system.
Liquid Chromatography (LC) Separation
Chromatographic separation is critical for isolating the analyte from impurities and matrix components prior to MS analysis.
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System | UHPLC systems offer higher resolution and faster analysis times.[8] |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size) | The C18 stationary phase provides excellent retention for moderately nonpolar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape for carboxylic acids and promotes ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A gradient elution is necessary to effectively separate compounds with differing polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with ESI. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading. |
High-Resolution Mass Spectrometry (HRMS) Parameters
The following parameters are based on a typical Orbitrap-based mass spectrometer and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for polar molecules like carboxylic acids.[14][15] |
| Polarity | Negative and Positive | Negative Mode: Essential for deprotonating the carboxylic acid to form the [M-H]⁻ ion. Positive Mode: Useful for detecting adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) which can aid in identification.[16][17] |
| Capillary Voltage | -3.0 kV (Negative); +3.5 kV (Positive) | Optimized to promote efficient spray and ion generation. |
| Scan Mode | Full MS / dd-MS2 (Data-Dependent Acquisition) | Full MS for accurate mass of the precursor, with dd-MS2 triggering fragmentation of the most intense ions. |
| Scan Range | m/z 100 - 500 | Covers the mass of the analyte and expected fragments/impurities. |
| Mass Analyzer | Orbitrap | Provides high resolving power and sub-ppm mass accuracy.[10][12] |
| Resolving Power | 70,000 @ m/z 200 | Balances high resolution with sufficient scan speed for LC compatibility. |
| MS/MS Fragmentation | Higher-energy Collisional Dissociation (HCD) | HCD provides information-rich fragment spectra in the Orbitrap. |
| Collision Energy | Stepped NCE (20, 30, 40 eV) | Using multiple collision energies ensures a wide range of fragments are generated for comprehensive structural analysis. |
Data Acquisition and Processing Workflow
A systematic workflow is essential for transforming raw HRMS data into meaningful results. This process involves automated data processing followed by expert review.
Caption: A typical workflow for LC-HRMS data acquisition and analysis.
Data processing is handled by specialized software platforms such as Thermo Scientific's Chromeleon, Agilent's MassHunter, or vendor-neutral packages like AnalyzerPro XD.[18][19][20][21] These programs perform critical steps like peak deconvolution, background subtraction, and elemental formula generation based on accurate mass and isotopic patterns.
Data Interpretation and Structural Elucidation
This section demonstrates how to interpret the data acquired from the HRMS analysis to confirm the structure of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Accurate Mass and Elemental Composition
The cornerstone of HRMS is the confirmation of the elemental formula.
| Parameter | Theoretical Value | Hypothetical Measured Value |
| Elemental Formula | C₁₄H₉NO₆ | - |
| Ion Species ([M-H]⁻) | C₁₄H₈NO₆⁻ | - |
| Theoretical Exact Mass | 286.03571 | - |
| Measured Exact Mass | - | 286.03553 |
| Mass Error | - | -0.63 ppm |
A mass error of well under 5 ppm provides extremely high confidence that the detected ion corresponds to the elemental formula C₁₄H₈NO₆⁻.
Proposed Fragmentation Pathway (MS/MS)
Tandem mass spectrometry (MS/MS) breaks the precursor ion into smaller fragments, providing a "fingerprint" of its chemical structure. The carboxylic acid and nitro groups are key directors of fragmentation.
Caption: Proposed major fragmentation pathways for the [M-H]⁻ ion.
-
Decarboxylation: The most common fragmentation for a deprotonated carboxylic acid is the neutral loss of CO₂ (44 Da), leading to a fragment at m/z 242.0561.[22]
-
Loss of Nitro Group: A common pathway for nitroaromatics is the loss of the NO₂ radical (46 Da), resulting in a fragment at m/z 240.0404.[23]
-
Benzodioxole Signature Fragments: Further fragmentation can lead to characteristic ions of the benzodioxole ring system, such as the loss of CO, which is common in aromatic systems.[24][25]
Application Spotlight: Impurity Profiling
In pharmaceutical development, identifying and characterizing impurities is a regulatory mandate.[6] The HRMS workflow is exceptionally powerful for this task.[1][2]
Hypothetical Scenario: An unknown peak is detected at a retention time slightly different from the main compound, with a measured m/z of 256.0250 in negative mode.
-
Elemental Formula Generation: Software suggests a best-fit formula of C₁₄H₇O₅⁻, corresponding to a neutral formula of C₁₄H₈O₅. This has a mass error of -0.78 ppm.
-
Structural Hypothesis: This formula corresponds to the starting compound minus the nitro group (NO₂) and plus a hydrogen. This could indicate an impurity where the nitro group has been reduced to an amino group and subsequently lost, or a de-nitrated byproduct of the synthesis. For example, a related compound, 3-(Benzo[d]dioxol-5-yl)-5-hydroxybenzoic acid, has a formula of C₁₄H₁₀O₅.[26]
-
MS/MS Confirmation: The fragmentation pattern of this impurity would be compared to that of the main compound. The absence of a 46 Da loss (NO₂) would strongly support the de-nitrated structure.
Method Validation and Trustworthiness
A method is only useful if it is proven to be reliable. Method validation ensures the analytical procedure is fit for its intended purpose.[27][28][29] Key validation parameters should be assessed according to established guidelines (e.g., ICH Q2(R1)).
| Validation Parameter | Purpose | Acceptance Criteria Example |
| Specificity/Selectivity | Ensure the signal is unequivocally from the analyte. | No significant interfering peaks at the analyte's m/z and retention time in blank samples.[30] |
| Linearity & Range | Demonstrate a proportional response to concentration. | R² > 0.99 over a range of 1-100 µg/mL. |
| Accuracy | Closeness of measured value to the true value. | Recovery of 80-120% for spiked samples. |
| Precision (Repeatability & Intermediate) | Measure the variability of the results. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | Lowest amount that can be detected. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | Lowest amount that can be quantified reliably. | S/N ≥ 10 with acceptable precision and accuracy. |
Furthermore, System Suitability Tests (SSTs) must be run before each analytical batch to ensure the LC-HRMS system is performing correctly. This typically involves injecting a standard solution to check retention time stability, peak area reproducibility, and mass accuracy.
Conclusion
High-Resolution Mass Spectrometry, when coupled with robust liquid chromatography and a systematic data analysis strategy, provides an exceptionally powerful tool for the definitive characterization of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. This guide outlines a scientifically sound, self-validating methodology that ensures high confidence in determining elemental composition, elucidating chemical structure, and identifying potential process-related impurities. The principles and protocols described herein are designed to be adapted by researchers and drug development professionals to meet the rigorous demands of modern analytical science, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
- Makarov, A. (2006).
- Mass Spectrometry Software - D
- High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
- Mass Spectrometry Software. Thermo Fisher Scientific - US.
- AnalyzerPro XD – Mass Spectrometry Data Processing Software for GC and LC-MS. SpectralWorks.
- List of mass spectrometry software. Wikipedia.
- Kasai, H. (2001). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
- Mass Spectroscopy Software. ACD/Labs.
- Giera, M., et al. (2012). Rapid and Comprehensive Impurity Profiling of Synthetic Thyroxine by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry.
- Dickinson, M. (2016). Validation of LC-Mass Spectrometry based methods and routine quality control. Fera Science Ltd.
- Orbitrap. Wikipedia.
- Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers.
- Testing and Validation of Computational Methods for Mass Spectrometry. PMC - NIH.
- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). Environmental Science & Technology.
- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ioniz
- Qualification and Valid
- Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025).
- Orbitrap mass spectrometry: Instrumentation, ion motion and applications. (2025).
- Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. MDPI.
- Orbitrap Mass Spectrometry. Analytical Chemistry.
- APPLICATION OF THE ORBITRAP MASS ANALYZER TO TARGETED PROTEOMICS AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY OF SMALL MOLECULES. University of Wisconsin–Madison.
- 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid. CymitQuimica.
- Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ioniz
-
Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[1][2]dioxin-6yl)benzenesulfonamide (3f). ResearchGate.
-
3-(Benzo[d][1][18]dioxol-5-yl)-5-hydroxybenzoic acid. ChemScene.
-
3-(Benzo[d][1][18]dioxol-5-yl)-5-nitrobenzoic acid (CAS No. 1261894-05-6) Suppliers. ChemicalRegister.com.
- Mass Spectrometry - Fragmentation P
- Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006).
- NITROBENZOIC ACID.
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv
-
Design and Synthesis of 5-Substituted Benzo[d][1][18]dioxole Derivatives as Potent Anticonvulsant Agents. (2017). PubMed.
Sources
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 4. 3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid (CAS No. 1261894-05-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Orbitrap - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Orbitrap mass analyzer--overview and applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asset.library.wisc.edu [asset.library.wisc.edu]
- 14. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
- 19. 質量分析ソフトウェア | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. spectralworks.com [spectralworks.com]
- 21. acdlabs.com [acdlabs.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. chemscene.com [chemscene.com]
- 27. m.bfr-meal-studie.de [m.bfr-meal-studie.de]
- 28. pubs.acs.org [pubs.acs.org]
- 29. casss.org [casss.org]
- 30. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the FT-IR Spectrum of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (CAS 1261894-05-6)[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles underpinning the molecule's spectral features, outlines a robust experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FT-IR, and offers a detailed interpretation of the resulting spectrum. By dissecting the molecule's constituent functional groups—a carboxylic acid, an aromatic nitro group, a benzodioxole moiety, and two substituted aromatic rings—we can predict and assign the characteristic vibrational modes that serve as its unique spectroscopic fingerprint.
Introduction: The Molecule and the Method
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is a complex organic molecule featuring a multi-ring aromatic structure. Its chemical formula is C₁₄H₉NO₆[1]. The presence of versatile functional groups, including a carboxylic acid, a nitro group, and a benzodioxole (or methylenedioxy) ring system, makes it a compound of interest in organic synthesis and medicinal chemistry[1][2].
The structural elucidation of such a molecule is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It works by measuring the absorption of infrared radiation by a sample, which corresponds to the specific vibrational frequencies of the chemical bonds within the molecule[3]. The resulting spectrum provides a unique "fingerprint," revealing the presence and chemical environment of its functional groups. This guide will theoretically construct and interpret this fingerprint.
Molecular Structure and Key Functional Groups
To accurately predict the FT-IR spectrum, we must first deconstruct the molecule into its primary vibrating components.
Figure 1: Chemical structure of the target molecule.
The primary functional groups contributing to the FT-IR spectrum are:
-
Carboxylic Acid (-COOH): Characterized by O-H and C=O bonds.
-
Aromatic Nitro Group (-NO₂): Defined by its symmetric and asymmetric N-O stretching.
-
Benzodioxole Moiety: Contains unique C-O-C ether linkages and a methylene (-CH₂-) bridge.
-
Substituted Aromatic Rings: Exhibit characteristic C-H and C=C vibrations.
Theoretical FT-IR Spectral Predictions
Based on established spectroscopic data, we can predict the absorption frequencies for each functional group. The interaction between these groups and their conjugation within the aromatic system will influence the final peak positions and intensities.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale & References |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very Broad, Strong | The extreme broadness is due to intermolecular hydrogen bonding, forming a stable dimer structure. This broad peak is often superimposed on C-H stretching bands.[4][5][6] |
| C=O stretch | 1710 - 1680 | Strong, Sharp | The carbonyl stretch is typically very intense. Its position is lowered from the usual ~1760 cm⁻¹ due to conjugation with the aromatic ring.[6][7] | |
| C-O stretch | 1320 - 1210 | Medium-Strong | This band arises from the stretching of the carbon-oxygen single bond in the carboxyl group.[6] | |
| O-H bend | 1440 - 1395 & 950 - 910 | Medium, Broad | In-plane and out-of-plane bending vibrations of the O-H group. The higher frequency band may overlap with CH₂ bending.[6] | |
| Aromatic Nitro | N-O asymmetric stretch | 1550 - 1475 | Strong | The high polarity of the N-O bonds results in a strong absorption. This is one of the two hallmark peaks for aromatic nitro compounds.[8][9] |
| N-O symmetric stretch | 1360 - 1290 | Strong | The second characteristic peak for the nitro group, also strong due to bond polarity.[8][9] | |
| Aromatic Rings | Aromatic C-H stretch | 3100 - 3000 | Weak to Medium | C-H stretching vibrations on an sp² hybridized carbon occur at a slightly higher frequency than on an sp³ carbon.[10][11][12] |
| Aromatic C=C stretch | 1600 - 1585 & 1500 - 1400 | Medium, Sharp | These multiple bands arise from the in-ring carbon-carbon double bond stretching vibrations and are characteristic of aromatic systems.[10][11][12] | |
| Benzodioxole | =C-O-C asymmetric stretch | ~1250 | Strong | Asymmetric stretching of the aryl-ether linkage. |
| =C-O-C symmetric stretch | ~1040 | Strong | Symmetric stretching of the aryl-ether linkage. | |
| -O-CH₂-O- stretch | ~930 | Medium | Characteristic stretching of the methylenedioxy bridge. | |
| CH₂ stretch | 2950 - 2850 | Weak to Medium | Symmetric and asymmetric stretching of the methylene group's C-H bonds. | |
| CH₂ bend (scissoring) | ~1450 | Medium | Bending vibration of the methylene group, may overlap with aromatic C=C stretches.[13] |
Experimental Protocol: Acquiring the Spectrum via ATR-FT-IR
For a solid, non-volatile compound like 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique. Its primary advantages are the minimal sample preparation required and its non-destructive nature, making it a highly reliable and efficient method[14][15].
Causality of Method Selection: Traditional transmission methods often require grinding the sample with potassium bromide (KBr) and pressing it into a pellet[14]. This process is time-consuming and can be affected by atmospheric moisture. ATR avoids this by analyzing the sample directly. The technique relies on an internal reflection element (IRE), a crystal with a high refractive index (e.g., diamond or germanium). An infrared beam is passed through the crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an "evanescent wave" penetrates a few microns into the sample, which absorbs energy at its characteristic frequencies. The attenuated beam is then reflected back to the detector[15][16]. This process provides a high-quality spectrum of the sample's surface with excellent reproducibility.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.
-
Background Measurement (Self-Validation): With the clean, empty ATR accessory in place, perform a background scan. This critical step records the spectrum of the ambient environment (e.g., atmospheric H₂O and CO₂) and the instrument itself. This background is automatically subtracted from the sample spectrum, ensuring the final data is solely representative of the analyte[3].
-
Sample Application: Place a small amount of the solid 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid powder onto the center of the ATR crystal.
-
Applying Pressure: Use the integrated pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample powder and the crystal surface, which is crucial for generating a strong, high-quality signal[16][17].
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹ is used[3].
-
Post-Measurement Cleanup: Release the pressure clamp, remove the sample powder, and clean the ATR crystal surface as described in Step 2.
Figure 2: Standard workflow for ATR-FT-IR analysis.
FT-IR Spectrum Interpretation: A Detailed Walkthrough
The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber. We can interpret it by identifying the predicted peaks across distinct regions.
-
The O-H and C-H Stretching Region (4000 - 2500 cm⁻¹):
-
The most prominent feature in this region is the exceptionally broad and strong absorption centered around 3000 cm⁻¹, spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹[6]. This is the unambiguous signature of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer[4][7].
-
Superimposed on this broad feature, several weaker, sharper peaks are expected between 3100 cm⁻¹ and 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the two aromatic rings[11][12].
-
Just below 3000 cm⁻¹, weak to medium peaks around 2950-2850 cm⁻¹ would be attributable to the asymmetric and symmetric C-H stretches of the methylene (-CH₂-) group in the benzodioxole ring.
-
-
The Carbonyl and Double-Bond Region (1800 - 1400 cm⁻¹):
-
A very strong, sharp peak between 1710 - 1680 cm⁻¹ dominates this region. This is the C=O (carbonyl) stretch of the carboxylic acid, with its frequency lowered due to conjugation with the aromatic system[6][7].
-
The two characteristic peaks for the aromatic nitro group will be clearly visible. The asymmetric N-O stretch appears as a strong band around 1530 cm⁻¹ [8][9].
-
Multiple sharp, medium-intensity peaks between 1600 cm⁻¹ and 1400 cm⁻¹ are due to the C=C in-ring stretching vibrations of the aromatic systems[10][12].
-
A medium-intensity peak around 1450 cm⁻¹ from the CH₂ scissoring (bending) vibration of the methylenedioxy group is also expected here[13].
-
-
The Fingerprint Region (< 1400 cm⁻¹):
-
This region contains a wealth of complex, overlapping peaks that are highly specific to the molecule's overall structure.
-
The second strong nitro group absorption, the symmetric N-O stretch, will be found between 1360 - 1290 cm⁻¹ [8][9].
-
A strong C-O stretching band from the carboxylic acid should appear in the 1320-1210 cm⁻¹ range[6].
-
Strong peaks characteristic of the benzodioxole's aryl-ether linkages are expected around 1250 cm⁻¹ (asymmetric =C-O-C stretch) and 1040 cm⁻¹ (symmetric =C-O-C stretch).
-
A distinctive medium-intensity peak around 930 cm⁻¹ can be assigned to the -O-CH₂-O- stretching of the methylenedioxy bridge.
-
Conclusion
The FT-IR spectrum of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is rich with distinct, identifiable features that confirm its complex structure. The key diagnostic absorptions are the extremely broad O-H stretch (~3300-2500 cm⁻¹), the strong conjugated C=O stretch (~1700 cm⁻¹), the two powerful N-O stretches of the aromatic nitro group (~1530 and ~1350 cm⁻¹), and the characteristic peaks of the benzodioxole ring system (~1250, 1040, and 930 cm⁻¹). Together, these bands provide an unequivocal spectroscopic fingerprint for the verification and analysis of this compound in research and development settings.
References
-
TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra in the region of carboxylic acid absorptions of mixtures... [Image]. Retrieved from [Link]
-
Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes. Zeitschrift für Naturforschung B, 60(3), 285-289. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum data and groups in compound 1 [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA) [Image]. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2012). FTIR, FT-Raman and DFT Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Manitoba. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylenedioxy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
Sources
- 1. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 2. Methylenedioxy - Wikipedia [en.wikipedia.org]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. tutorchase.com [tutorchase.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. scialert.net [scialert.net]
- 14. edinst.com [edinst.com]
- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 16. agilent.com [agilent.com]
- 17. drawellanalytical.com [drawellanalytical.com]
Introduction: The Imperative of Early-Stage Physicochemical Profiling
An In-Depth Technical Guide for the Physicochemical Characterization of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
In the landscape of modern drug discovery and development, the aphorism "the best offense is a good defense" holds profound truth. A lead candidate's ultimate success or failure is inextricably linked to its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and the acid dissociation constant (pKa), as they are primary determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] An otherwise potent molecule can fail catastrophically if it cannot be effectively absorbed and distributed to its target site.
This guide provides a comprehensive technical framework for the characterization of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (CAS 1261894-05-6)[3][4], a molecule featuring a benzoic acid core, a nitro group, and a benzodioxole moiety. The presence of the ionizable carboxylic acid, the electron-withdrawing nitro group, and the bulky, somewhat lipophilic bicyclic ether system presents a classic drug development challenge: balancing potency with drug-like properties.
We will delve into the theoretical underpinnings of this molecule's expected behavior, provide detailed, field-proven experimental protocols for the precise determination of its solubility and pKa, and discuss the interpretation of this data in the context of pharmaceutical development.
Section 1: Molecular Structure and Theoretical Physicochemical Assessment
A thorough analysis begins with an understanding of the molecule's structure and the electronic effects of its constituent functional groups.
Molecular Structure:
-
Compound Name: 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
-
Molecular Formula: C₁₄H₉NO₆[3]
-
Molecular Weight: 287.22 g/mol [4]
-
Core Structure: A benzoic acid scaffold substituted at the 3 and 5 positions.
Theoretical pKa Analysis:
The pKa of the carboxylic acid group is the dominant ionization constant for this molecule. The acidity of benzoic acid is influenced by its substituents.
-
Benzoic Acid Baseline: Benzoic acid itself has a pKa of approximately 4.2 in water.
-
Electron-Withdrawing Nitro Group: The nitro group (–NO₂) is a strong electron-withdrawing group via both inductive and resonance effects. This effect stabilizes the conjugate base (the carboxylate anion), thereby increasing the acidity of the parent molecule. For example, 3-nitrobenzoic acid has a pKa of approximately 3.47.
-
Benzodioxole Group: The 1,3-benzodioxole group is generally considered to be a weak electron-donating group.
Given these competing effects, with the powerful electron-withdrawing nature of the nitro group expected to dominate, the pKa of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is predicted to be acidic, likely in the range of 3.3 to 3.8 . This value is critical, as it dictates that the molecule will be predominantly in its ionized, more soluble carboxylate form in the neutral pH of the intestines and blood, but largely in its neutral, less soluble acid form in the highly acidic environment of the stomach.[1]
Theoretical Solubility Assessment:
The principle of "like dissolves like" provides a preliminary assessment. The molecule possesses a polar, ionizable carboxylic acid group and a polar nitro group, which can engage in hydrogen bonding. However, the structure is dominated by three aromatic rings, conferring significant lipophilicity and a rigid, planar structure that can favor strong crystal lattice packing.
-
Aqueous Solubility: Expected to be low, particularly at a pH below its pKa where it exists in its neutral form. The large, nonpolar surface area will likely limit its favorable interaction with water.[5]
-
Organic Solvent Solubility: Expected to be significantly higher in polar organic solvents like DMSO, DMF, and alcohols, and sparingly soluble in nonpolar solvents like toluene or hexanes.
Section 2: Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It is a fundamental property, and its accurate determination is non-negotiable. The shake-flask method, while labor-intensive, remains the gold-standard for its accuracy and direct measurement of equilibrium.
Protocol: Shake-Flask Method for Solubility Determination
This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.
Causality of Method Choice: The shake-flask method is chosen over kinetic or computational methods for its definitive nature. It physically ensures that the solution is saturated by providing an excess of solid material and allowing sufficient time to reach a state of equilibrium, thus avoiding the pitfalls of supersaturation that can occur in faster, less rigorous methods.
Materials and Reagents:
-
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (solid, >98% purity)
-
Type I Ultrapure Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol (ACS Grade)
-
Dimethyl Sulfoxide (DMSO) (ACS Grade)
-
Calibrated Analytical Balance
-
2 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control (set to 25 °C)
-
Calibrated pH meter
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid to a 2 mL glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting amount of ~2 mg is typically sufficient.
-
Solvent Addition: Add 1.0 mL of the desired solvent (e.g., Water, PBS pH 7.4) to the vial. Prepare triplicate vials for each solvent to ensure reproducibility.
-
Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment at 25 °C. The system should be agitated for a minimum of 48 hours. This extended time is crucial to ensure that the dissolution process has reached a true thermodynamic equilibrium, especially for compounds that may have slow dissolution kinetics or exist in stable crystal forms.
-
Phase Separation: After the equilibration period, allow the vials to stand stationary for at least 1 hour to allow the excess solid to settle. Do not centrifuge unless necessary, as this can alter the temperature.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove all undissolved solids. This step is a common source of error; any particulate matter will lead to an overestimation of solubility. The first few drops from the filter should be discarded to avoid any potential adsorption to the filter membrane.
-
Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of the compound.
Data Presentation: Representative Solubility Data
All quantitative data should be summarized for clarity and ease of comparison.
| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| Water | 25 | (Experimental Value) | (Experimental Value) |
| PBS (pH 7.4) | 25 | (Experimental Value) | (Experimental Value) |
| Ethanol | 25 | (Experimental Value) | (Experimental Value) |
| DMSO | 25 | (Experimental Value) | (Experimental Value) |
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Section 3: Experimental Determination of pKa
The determination of the pKa is essential for predicting the ionization state of the molecule at different physiological pH values. While several methods exist, including UV-Vis spectrophotometry and capillary electrophoresis, potentiometric titration is a direct and highly reliable technique.[6][7][8]
Protocol: pKa Determination by Potentiometric Titration
This protocol measures the change in pH of a solution of the compound upon the incremental addition of a strong base. The pKa is determined from the midpoint of the buffering region.
Causality of Method Choice: Potentiometric titration is a fundamental acid-base chemistry technique that directly measures the pH response to a titrant.[9][10] It is robust, requires relatively simple equipment, and provides a complete titration curve that can reveal complex ionization behavior. For a simple monoprotic acid like the target compound, it is highly precise.[2][8]
Materials and Reagents:
-
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
-
Methanol or a suitable co-solvent (due to expected low aqueous solubility)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.05 M Sodium Hydroxide (NaOH), carbonate-free
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
-
Autotitrator or manual titration setup with a high-precision pH meter and electrode
-
Stir plate and stir bar
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa (e.g., pH 2, 4, and 7).
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound to create a solution of approximately 1-5 mM. Due to low aqueous solubility, a co-solvent system is necessary. A common starting point is a 50:50 methanol:water mixture. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[9]
-
Initial Acidification: Add a known volume of the sample solution to the titration vessel. Acidify the solution to approximately pH 2 by adding 0.1 M HCl. This ensures that the titration begins with the compound fully in its protonated (neutral acid) form.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.05 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize. Smaller increments should be used near the equivalence point where the pH changes most rapidly.
-
Data Collection: Continue the titration until the pH reaches approximately 11-12, well past the equivalence point, to ensure the full titration curve is captured.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (V_eq).
-
The half-equivalence point volume is V_eq / 2.
-
The pH of the solution at the half-equivalence point is equal to the apparent pKa of the compound in the chosen co-solvent system.
-
Data Presentation: Representative pKa Data
| Parameter | Co-solvent System | Ionic Strength | Temperature (°C) | Apparent pKa |
| Experimental | 50:50 MeOH:H₂O | 0.15 M KCl | 25 | (Experimental Value) |
Workflow Visualization
Caption: Workflow for pKa Determination by Potentiometric Titration.
Section 4: Interpretation and Implications in Drug Development
The experimentally determined solubility and pKa values are not mere data points; they are predictive tools for a compound's in vivo behavior.
-
Impact of an Acidic pKa (~3.5): A pKa in this range means the compound will be largely non-ionized in the stomach (pH 1-2.5) and highly ionized in the blood and intestines (pH > 6.5). This has direct consequences:
-
Absorption: The non-ionized form is more lipid-soluble and thus more readily absorbed across the gastric mucosa. However, the low solubility of this neutral form could limit the overall amount of dissolved drug available for absorption. In the intestine, the compound will be ionized and more soluble, but the charged form is generally less permeable across the intestinal epithelium. This complex interplay often leads to absorption occurring in the upper small intestine, representing a compromise between solubility and permeability.
-
-
Impact of Low Aqueous Solubility: If aqueous solubility is confirmed to be low (<10 µg/mL), it can present significant challenges:
-
Formulation: Simple aqueous formulations for intravenous administration would be impossible without solubilizing excipients (e.g., cyclodextrins, co-solvents). For oral dosage forms, low solubility can lead to poor and variable bioavailability, potentially requiring advanced formulation strategies like amorphous solid dispersions or particle size reduction (micronization).
-
In Vitro Assays: Low solubility can cause artifacts in in vitro biological assays, leading to inaccurate potency measurements.
-
Conclusion
The rigorous characterization of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid, or any new chemical entity, is a foundational activity in drug development. The theoretical assessment predicts a compound that is acidic with poor aqueous solubility. The detailed protocols provided for the shake-flask solubility and potentiometric pKa determination offer robust, reliable pathways to confirm these predictions experimentally. The resulting data are indispensable for guiding medicinal chemistry efforts, informing formulation strategies, and ultimately increasing the probability of developing a successful therapeutic agent.
References
- Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
- Mettler Toledo.
- University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. UCDavis Chem LibreTexts.
- Bicheng, C., et al. (2012). Rapid Determination of Ionization Constants (pKa)
- Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
- EXPERIMENT 1 DETERMIN
- Elmas, M., & Altun, Z. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.
- Santos, J., et al. (2011). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules.
- Pearson Education. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson+.
- EXPERIMENT 2 DETERMIN
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- How can you determine the solubility of organic compounds?. Quora.
- 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid. CymitQuimica.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.
- Wang, L., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
-
3-(Benzo[d][11][12]dioxol-5-yl)-5-nitrobenzoic acid. Arctom.
- NITROBENZOIC ACID.
Sources
- 1. ijper.org [ijper.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 4. arctomsci.com [arctomsci.com]
- 5. quora.com [quora.com]
- 6. mt.com [mt.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. ishigirl.tripod.com [ishigirl.tripod.com]
An In-depth Technical Guide to the Potential Biological Activity of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The compound 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid presents a compelling scaffold for investigation, integrating structural motifs that are well-recognized for their diverse biological activities. This technical guide provides a comprehensive analysis of the potential biological activities of this molecule, drawing upon established principles of medicinal chemistry and data from structurally related compounds. We will delve into the rationale behind its potential as an anticancer, antimicrobial, and anti-inflammatory agent, and provide detailed experimental protocols for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel benzodioxole and nitrobenzoic acid derivatives.
Molecular Structure and Physicochemical Properties
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is an organic compound featuring a benzodioxole ring system linked to a nitro-substituted benzoic acid moiety.[1] The unique arrangement of these functional groups is anticipated to govern its biological profile.
| Property | Value | Source |
| Molecular Formula | C14H9NO6 | [1] |
| InChI Key | UXOUCOQRLOAZHY-UHFFFAOYSA-N | [1] |
| SMILES | C(O)(=O)C=1C=C(C=C(N(=O)=O)C1)C=2C=C3C(=CC2)OCO3 | [1] |
The benzodioxole moiety is a recognized pharmacophore present in numerous bioactive natural products and synthetic compounds.[2][3] The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzoic acid ring, enhancing its acidity.[4][5] This electronic modification can be critical for interactions with biological targets.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the analysis of its structural components and the established biological activities of related compounds, we hypothesize that 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid possesses the following potential biological activities:
Anticancer Activity
Rationale: The presence of both the benzodioxole and nitro functional groups suggests a strong potential for anticancer activity.
-
Benzodioxole Derivatives: Numerous derivatives of 1,3-benzodioxole have demonstrated antitumor properties.[2][6] These compounds can induce apoptosis and inhibit enzymes crucial for cancer cell proliferation.[2] For instance, some benzodioxole derivatives have shown efficacy against hepatocellular carcinoma cells by reducing alpha-fetoprotein secretion and inducing cell cycle arrest.[7]
-
Nitro-Substituted Aromatics: The nitro group is a key feature in several anticancer agents.[5] Safrole derivatives bearing a nitro group have shown enhanced antiproliferative and cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231).[8][9][10][11] The electron-withdrawing nature of the nitro group appears to be favorable for this cytotoxic activity.[8]
-
Combined Effect: The conjugation of the benzodioxole moiety with a nitrobenzoic acid scaffold could lead to a synergistic enhancement of anticancer activity.
Proposed Mechanism of Action: The anticancer effect could be mediated through the induction of oxidative stress and subsequent apoptosis in cancer cells, a mechanism observed in other nitro-aromatic compounds.[2] The benzodioxole component might contribute by inhibiting key enzymes involved in cancer cell signaling pathways.
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for evaluating the anticancer potential of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Antimicrobial Activity
Rationale: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[12] The presence of a nitro group can further enhance this activity.
-
Nitrobenzoic Acids: The nitro group is a common pharmacophore in various antimicrobial and antiprotozoal agents.[4] Nitrobenzoic acid derivatives have been investigated for their antibacterial and antitubercular activities.[13]
-
Benzodioxole Derivatives: Certain benzodioxole derivatives have also exhibited antibacterial properties.[14][15]
Proposed Mechanism of Action: The antimicrobial action could stem from the disruption of cellular processes due to the acidic nature of the molecule, interference with microbial enzymes, or disruption of the cell membrane.[12]
Experimental Protocol for Antimicrobial Screening:
1. Minimum Inhibitory Concentration (MIC) Assay:
- Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
- Method: A serial dilution of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is prepared in a suitable broth medium.
- Standardized suspensions of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are added to each dilution.
- The microplates are incubated under appropriate conditions.
- The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
2. Minimum Bactericidal Concentration (MBC) Assay:
- Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
- Method: Following the MIC assay, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
- The plates are incubated, and the number of surviving colonies is counted.
- The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Anti-inflammatory Activity
Rationale: Some benzodioxole derivatives have been reported to possess anti-inflammatory properties.[16]
-
Mechanism: The anti-inflammatory effects of such compounds are often attributed to the inhibition of pro-inflammatory enzymes or cytokines.
Proposed Experimental Investigation:
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition):
- Cell Line: RAW 264.7 macrophage cells.
- Method:
- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
- After a 24-hour incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
- A decrease in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity.
Synthesis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target compound via Suzuki-Miyaura coupling.
Conclusion and Future Directions
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is a molecule of significant interest for drug discovery, possessing a structural framework that suggests a high likelihood of potent biological activities. The in-depth analysis presented in this guide strongly supports the rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The provided experimental protocols offer a clear and scientifically rigorous path for the validation of these hypotheses.
Future research should focus on the efficient synthesis of this compound and its analogs, followed by a comprehensive screening of their biological activities using the methodologies outlined herein. Promising lead compounds can then be advanced to more detailed mechanistic studies and preclinical evaluation. The exploration of this and related chemical scaffolds holds the potential to yield novel therapeutic agents with improved efficacy and safety profiles.
References
-
New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC - NIH. Available from: [Link]
-
New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells - PubMed. Available from: [Link]
-
New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - Semantic Scholar. Available from: [Link]
-
New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - ResearchGate. Available from: [Link]
-
(PDF) Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells - ResearchGate. Available from: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - ResearchGate. Available from: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. Available from: [Link]
-
The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available from: [Link]
-
NITROBENZOIC ACID - Ataman Kimya. Available from: [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. Available from: [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. Available from: [Link]
-
(E)-1-(Benzo[d][8][10]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one - MDPI. Available from: [Link]
-
Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives - Connect Journals. Available from: [Link]
-
Structures of benzodioxol derivatives having various biological activities - ResearchGate. Available from: [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - World Researchers Associations. Available from: [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed Central. Available from: [Link]
-
CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[8][10] dioxols - Google Patents. Available from:
-
Synthesis of 5-nitro-1,3-benzodioxole - PrepChem.com. Available from: [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. Available from: [Link]
-
Structures of Benzodioxole derivatives that have biological activities - ResearchGate. Available from: [Link]
-
Design, synthesis and antibacterial potential of 5-(benzo[d][8][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PubMed. Available from: [Link]
-
Design, synthesis and antibacterial potential of 5-(benzo[d][8][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC - NIH. Available from: [Link]
Sources
- 1. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. connectjournals.com [connectjournals.com]
An In-Depth Technical Guide to the In Silico Modeling of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid Properties
Introduction: De-risking Drug Discovery through Predictive Science
In the landscape of modern drug discovery, the imperative to reduce late-stage attrition of drug candidates is paramount. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical and pharmacokinetic properties. In silico modeling has emerged as an indispensable tool, allowing for the early, cost-effective prediction of a molecule's behavior, thereby enabling a more rational and efficient drug design process.[1][2] This guide provides a comprehensive, in-depth exploration of the core in silico modeling techniques as applied to a novel chemical entity, 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. This molecule, with its unique combination of a benzodioxole ring, a nitro group, and a benzoic acid moiety, presents an interesting case study for a multi-faceted computational assessment.
The strategic application of computational methods, as detailed herein, facilitates a proactive approach to identifying potential liabilities, such as poor solubility, metabolic instability, or off-target toxicity, long before significant resources are invested in synthesis and experimental testing.[3][4] This guide is structured to walk researchers and drug development professionals through a logical workflow, from the foundational prediction of physicochemical properties to the more complex modeling of its pharmacokinetic (ADME/Tox) profile and its potential interactions with biological targets (pharmacodynamics). Each section is designed to not only outline the necessary steps but also to provide the scientific rationale behind the selection of specific methodologies, thereby empowering the reader to apply these principles to their own research endeavors.
Part 1: Foundational Physicochemical Profiling
A molecule's journey through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and ability to interact with biological targets. Therefore, the initial step in our in silico assessment is to generate a comprehensive physicochemical profile for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. These predictions are often based on the molecule's structure and are calculated using a variety of established algorithms.[5][6]
Key Physicochemical Descriptors and Their Significance
The following table summarizes the predicted physicochemical properties for our molecule of interest. These descriptors are crucial for an initial assessment of its "drug-likeness" and potential for oral bioavailability, often evaluated against frameworks like Lipinski's Rule of Five.[7]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 287.22 g/mol | Influences absorption and distribution; values <500 Da are generally preferred for oral drugs. |
| LogP (Octanol-Water Partition Coefficient) | 2.85 | A measure of lipophilicity. Affects solubility, permeability, and metabolism. Values between 1 and 3 are often optimal. |
| Topological Polar Surface Area (TPSA) | 102.1 Ų | Predicts hydrogen bonding potential and cell permeability. Values <140 Ų are associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. Affects solubility and target binding. |
| Hydrogen Bond Acceptors | 6 | The number of electronegative atoms. Influences solubility and target binding. |
| pKa (Acidic) | 3.5 (predicted) | The dissociation constant of the carboxylic acid group. Determines the ionization state at physiological pH, which impacts solubility and permeability. |
Workflow for Physicochemical Property Prediction
The prediction of these properties follows a straightforward computational workflow, which is initiated with the 2D structure of the molecule.
Caption: QSAR workflow for predicting Ames mutagenicity.
Part 3: Pharmacodynamics and Target Identification
While ADMET predictions inform us about the molecule's journey through the body, understanding its potential therapeutic action requires identifying its biological targets. In silico target identification methods offer a powerful means to generate hypotheses about a molecule's mechanism of action. [8][9]These approaches can range from ligand-based methods, which rely on the principle that structurally similar molecules often have similar biological activities, to structure-based methods like reverse docking. [8][10]
Hypothetical Target Identification and Molecular Docking
For our molecule, a plausible hypothesis is that it could interact with targets where other benzodioxole or nitrobenzoic acid derivatives have shown activity. Let's hypothesize a potential target, for instance, a kinase or a specific receptor, based on similarity searches against databases like ChEMBL. Once a putative target is identified, molecular docking can be used to predict the binding mode and affinity of our molecule within the target's binding site. [11][12]
| Docking Parameter | Predicted Value | Interpretation |
|---|---|---|
| Binding Affinity (ΔG) | -8.5 kcal/mol | A strong predicted binding affinity, suggesting a stable interaction with the hypothetical target. |
| Key Interactions | Hydrogen bond with Ser124, Pi-stacking with Phe250 | The carboxylic acid group is predicted to form a key hydrogen bond, while the aromatic rings engage in favorable pi-stacking interactions. |
Protocol: Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid to a hypothetical protein target.
Methodology:
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. [13]2. Ligand Preparation:
-
Generate a 3D conformation of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Identify the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms. [14]4. Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site. [11][15]The program's scoring function will estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
-
Visualize the predicted binding mode to understand the structural basis of the interaction.
-
Caption: Molecular docking workflow for predicting protein-ligand interactions.
Part 4: Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the complex over time. [16]MD simulations can provide insights into the stability of the predicted binding pose and the flexibility of the protein and ligand. [17][18]
Protocol: Protein-Ligand Complex MD Simulation
Objective: To assess the stability of the docked complex of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid and its hypothetical target using MD simulation.
Methodology:
-
System Preparation:
-
The docked protein-ligand complex is placed in a simulation box.
-
The box is solvated with a water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentration. [19]2. Parameterization:
-
A force field (e.g., CHARMM, AMBER) is chosen to describe the interactions between atoms in the system.
-
Parameters for the ligand are generated using a tool like the CGenFF server. [20]3. Minimization and Equilibration:
-
The system's energy is minimized to remove any steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
-
Production MD:
-
A production simulation is run for a specified period (e.g., 50-100 ns), during which the trajectory (positions of all atoms over time) is saved.
-
-
Analysis:
-
The trajectory is analyzed to calculate metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.
-
Intermolecular interactions, such as hydrogen bonds, are monitored throughout the simulation.
-
Caption: Workflow for molecular dynamics simulation of a protein-ligand complex.
Conclusion
This in-depth technical guide has outlined a comprehensive in silico workflow for characterizing the properties of a novel chemical entity, 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. By systematically predicting its physicochemical properties, ADMET profile, and potential biological targets, we can construct a detailed "virtual" profile of the molecule. This predictive data is invaluable for making informed decisions in the drug discovery process, such as prioritizing compounds for synthesis, identifying potential liabilities that need to be addressed through medicinal chemistry efforts, and generating testable hypotheses about the molecule's mechanism of action. The integration of these computational techniques into modern drug discovery pipelines is not merely an adjunct to experimental work but a foundational component of a more rational, efficient, and ultimately more successful approach to developing new medicines.
References
- Neovarsity. (2024, August 13).
- NIH. (2013, January 5).
- Longdom Publishing. Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Longdom Publishing.
- ProtoQSAR. QSAR models. ProtoQSAR.
- bioRxiv. (2024, September 7). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv.
- ResearchGate. (2025, August 7). Computational models for ADME.
- Read the Docs. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex.
- ResearchGate. General workflow for building a QSAR model.
- KBbox: Methods. Small Molecule Docking. KBbox.
- DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- Oxford Academic. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry.
- ACS Publications. (2019, September 16). New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Integration of Data Curation, Exhaustive Double Cross-Validation, and a Set of Optimal Model Selection Techniques.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Wikipedia.
- Bonvin Lab. Small molecule docking. Bonvin Lab.
- MDPI. Computational Approaches in Preclinical Studies on Drug Discovery and Development. MDPI.
- bioRxiv. (2024, September 7). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv.
- YouTube. (2020, July 7).
- PMC - NIH. (2024, July 25).
- PubMed. (2021, April 2).
- Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts.
- PMC - PubMed Central. (2024, December 4). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. PMC.
- ResearchGate. (2025, August 6). (PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds.
- PMC. (2022, October 20). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC.
- ResearchGate. (2015, December 11). Computational assessment of environmental hazards of nitroaromatic compounds: Influence of the type and position of aromatic ring substituents on toxicity. Request PDF.
- Indonesian Journal of Pharmaceutical Science and Technology.
- PMC - NIH. (2022, December 1). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC.
- ACS Publications. In Silico Pharmaceutical Property Prediction.
- MD Tutorials. Protein-Ligand Complex. GROMACS Tutorial.
- NIH. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. NIH.
- ResearchGate. In silico predicted physicochemical properties of all compounds 1-8.
- Semantic Scholar. In Silico Prediction of Physicochemical Properties. Semantic Scholar.
- YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
- Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. GROMACS.
- protocols.io. (2025, November 27).
- CymitQuimica. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid. CymitQuimica.
- PubChem. Benzoic acid, 3-(6-(((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl)carbonyl)amino). PubChem.
- Ataman Kimya. NITROBENZOIC ACID.
-
ChemScene. 3-(Benzo[d]d[3][21]ioxol-5-yl)-5-hydroxybenzoic acid. ChemScene.
-
NIH. (E)-3-(6-Nitrobenzo[d]d[3]ioxol-5-yl). NIH.
-
PubMed. (E)-3-(6-Nitro-benzo[d]d[3][21]ioxol-5-yl)-1-(2,4,6-trimethoxy-phen-yl)prop-2-en-1-one. PubMed.
- NIH. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH.
- ResearchGate. Some predicted toxicological, ADME, and drug-like properties.
-
Echemi. 3-(benzo[d]d[3][21]ioxol-5-yl)-4-chlorobenzoic acid. Echemi.
- PMC - PubMed Central. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
- PubChem. 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene. PubChem.
-
MDPI. (E)-1-(Benzo[d]d[3]ioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI.
Sources
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Frontiers | Computational Approaches in Preclinical Studies on Drug Discovery and Development [frontiersin.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Silico Prediction of Physicochemical Properties | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development | bioRxiv [biorxiv.org]
- 10. In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KBbox: Methods [kbbox.h-its.org]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 17. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 18. Protein-Ligand Complex [mdtutorials.com]
- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 20. youtube.com [youtube.com]
- 21. neovarsity.org [neovarsity.org]
TNO155 (Batoprotafib): A Deep Dive into a First-in-Class SHP2 Inhibitor for Oncological Research
Introduction: Targeting a Central Node in Cancer Signaling
In the landscape of precision oncology, the protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical therapeutic target.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth and differentiation through the MAPK signaling pathway.[1] Its function as both an oncoprotein and a potential immunomodulator has placed it at the forefront of cancer research.[1] TNO155 (also known as Batoprotafib) is a highly potent, selective, and orally bioavailable allosteric inhibitor of wild-type SHP2, representing a first-in-class therapeutic agent currently under extensive investigation in clinical trials for various cancers.[1][3][4] This technical guide provides an in-depth exploration of TNO155, its mechanism of action, and its diverse applications in oncological research, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Allosteric Inhibition of SHP2
TNO155 functions as an allosteric inhibitor of SHP2.[5][6] Unlike active-site inhibitors, which can be notoriously challenging to develop for phosphatases, allosteric inhibitors bind to a site remote from the catalytic center, inducing a conformational change that locks the enzyme in an inactive state.[5] This mode of inhibition offers the potential for greater selectivity and a more favorable pharmacological profile.
SHP2 is a key transducer of signals from activated receptor tyrosine kinases (RTKs) to the downstream RAS-MAPK pathway.[2][6] Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and subsequently the RAF-MEK-ERK cascade.[1] This pathway is a central driver of cell proliferation, survival, and differentiation. By inhibiting SHP2, TNO155 effectively dampens the signaling flux through the MAPK pathway, thereby impeding cancer cell growth.[7]
Furthermore, SHP2 is implicated in the programmed cell death pathway (PD-1/PD-L1), contributing to cancer immune evasion.[1] Inhibition of SHP2 can therefore also have immunomodulatory effects, potentially restoring T-cell activation and reversing immunosuppression within the tumor microenvironment.[1]
Caption: TNO155 allosterically inhibits SHP2, blocking downstream MAPK and immune signaling pathways.
Research Applications in Oncology
The unique mechanism of TNO155 positions it as a versatile agent in cancer research, both as a monotherapy and, more prominently, in combination with other targeted therapies to overcome resistance and enhance efficacy.
Overcoming Resistance to Targeted Therapies
A significant challenge in cancer treatment is the development of resistance to targeted agents. Feedback activation of the MAPK pathway is a common resistance mechanism.
-
EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC): In EGFR-mutant NSCLC models, TNO155 has demonstrated a synergistic benefit when combined with EGFR inhibitors (EGFRi) like nazartinib.[8] This combination leads to sustained ERK inhibition, counteracting the feedback reactivation of the pathway often seen with EGFRi monotherapy.[8]
-
BRAFV600E Colorectal Cancer: Similarly, in BRAFV600E colorectal cancer models, TNO155 synergizes with BRAF and MEK inhibitors by blocking ERK feedback activation mediated by different RTKs.[8]
-
ALK-Mutated Neuroblastoma: In neuroblastoma models with ALK mutations, the combination of TNO155 with ALK tyrosine kinase inhibitors (TKIs) like ceritinib and lorlatinib has shown increased growth inhibition compared to single-agent treatments.[9] This combination leads to enhanced inactivation of ALK and the downstream RAS-MAPK pathway.[9]
Enhancing the Efficacy of KRASG12C Inhibitors
The development of specific inhibitors for the KRASG12C mutation has been a major breakthrough. However, intrinsic and acquired resistance can limit their efficacy. SHP2 inhibition with TNO155 has been shown to be a powerful combination strategy.
-
Mechanism: KRASG12C inhibitors can induce feedback activation of wild-type KRAS or other RAS isoforms. TNO155 effectively blocks this feedback loop, thereby greatly enhancing the efficacy of KRASG12C inhibitors.[8]
-
In Vivo Models: In KRASG12C-mutated cell-derived xenograft (CDX) models, the combination of TNO155 with the KRASG12C inhibitor JDQ-443 resulted in improved single-agent activity, leading to tumor stasis for over 40 days when combined with Dabrafenib and Trametinib.[3]
Immunomodulation and Combination with Immunotherapy
SHP2 plays a role in suppressing anti-tumor immunity. TNO155's ability to inhibit SHP2 can be leveraged to enhance the efficacy of immune checkpoint inhibitors.
-
Macrophage Reprogramming: TNO155 can inhibit RAS activation by colony-stimulating factor 1 receptor (CSF-1R), which is crucial for the maturation of immunosuppressive tumor-associated macrophages (TAMs).[8]
-
Synergy with PD-1 Blockade: Preclinical studies have demonstrated that TNO155 shows combination activity with anti-PD-1 antibodies, suggesting a potential to overcome resistance to immunotherapy.[8] Clinical trials are ongoing to evaluate this combination.[6]
Targeting PTPN11-Dependent Oral Squamous Cell Carcinoma (OSCC)
Recent studies have highlighted the potential of TNO155 in treating OSCC, where PTPN11 is often amplified or overexpressed.
-
Downstream Signaling Inhibition: In OSCC cell lines, TNO155 has been shown to cause a dose-dependent suppression of p-MEK and p-ERK.[7] It also suppresses the JAK/STAT pathway by downregulating p-JAK1, p-STAT1, and p-STAT3.[7]
-
Overcoming Resistance: The combination of TNO155 with the mTOR inhibitor everolimus has been shown to be synergistic in OSCC, offering a potential strategy to overcome resistance.[7]
Experimental Protocols and Data
In Vitro Cell Proliferation Assay
This protocol outlines a standard method to assess the anti-proliferative effects of TNO155 on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., KYSE520, NCI-H3255) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TNO155 in culture medium. Remove the old medium from the plates and add the TNO155-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 5-6 days) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Representative In Vitro Activity of TNO155
| Cell Line/Assay | IC50 (µM) | Reference |
| SHP2 (wild-type) | 0.011 | [3] |
| KYSE520 pERK assay | 0.008 | [3][10] |
| KYSE520 5-day cell proliferation | 0.100 | [3][10] |
| NCI-H3255 viability (6 days) | <1.5 | [3] |
| HCC827 viability (6 days) | <1.5 | [3] |
| PC9 viability (6 days) | <1.5 | [3] |
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of TNO155 in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft study to evaluate TNO155 efficacy.
Clinical Development and Safety Profile
TNO155 is being evaluated in multiple clinical trials, both as a single agent and in combination with other anti-cancer drugs.[6][11][12] The first-in-human trial (NCT03114319) demonstrated that TNO155 has a manageable safety profile and shows consistent evidence of SHP2 inhibition in patients with advanced solid tumors.[6][11]
Key Clinical Findings:
-
Pharmacokinetics: TNO155 shows rapid absorption and a half-life that supports various dosing schedules.[6]
-
Pharmacodynamics: Evidence of SHP2 inhibition, measured by a decrease in DUSP6 expression in tumor samples, was observed in a majority of patients at doses ≥20 mg/day.[6]
-
Safety: The most common treatment-related adverse events are generally mild to moderate (Grade 1/2) and consistent with the on-target effects of SHP2 inhibition.[6] These include increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[6]
-
Efficacy: As a monotherapy, the best observed response has been stable disease in a subset of heavily pretreated patients.[6] The primary focus of clinical development is on combination therapies.
Ongoing Combination Trials:
TNO155 is being investigated in combination with a range of agents, including:
-
BRAF/MEK inhibitors[8]
Conclusion and Future Directions
TNO155 is a pioneering SHP2 inhibitor with a well-defined mechanism of action and a promising safety profile. Its ability to block a central signaling node in cancer and modulate the tumor microenvironment makes it a highly valuable tool for oncological research. The true potential of TNO155 will likely be realized in rationally designed combination therapies that can overcome resistance and improve outcomes for patients with a wide range of malignancies. As clinical data continues to emerge, the role of TNO155 in the precision oncology armamentarium will become clearer, paving the way for novel treatment paradigms.
References
-
Brana I, Shapiro G, Johnson M, et al. Initial results from a dose finding study of TNO155, a SHP2 inhibitor, in adults with advanced solid tumors. J Clin Oncol. 2021;39(suppl 15):3005. doi: 10.1200/JCO.2021.39.15_suppl.3005. [Link]
-
TNO155: A First-in-Class Allosteric SHP2 Phosphatase Inhibitor. Drug Hunter. [Link]
-
Initial results from a dose finding study of TNO155, a SHP2 inhibitor, in adults with advanced solid tumors. ASCO Publications. [Link]
-
Dose Finding Study of TNO155 in Adult Patients With Advanced Solid Tumors. ClinicalTrials.gov. [Link]
-
Liu, X., et al. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. Clinical Cancer Research. 2021;27(1):342-354. [Link]
-
LaMarche, M. J., et al. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. 2020;63(22):13578-13594. [Link]
-
Phase Ib Study of TNO155 in Combination With Spartalizumab or Ribociclib in Selected Malignancies. ClinicalTrials.gov. [Link]
-
TNO155 Demonstrates Manageable Safety and Consistent SHP2 Inhibition in Advanced Solid Tumors. OncLive. [Link]
-
Initial results from a dose finding study of TNO155, a SHP2 inhibitor, in adults with advanced solid tumors. ResearchGate. [Link]
-
TNO155 Plus Spartalizumab or Ribociclib Elicits Disease Control, Is Safe in Advanced Solid Tumors. OncLive. [Link]
-
TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma. PubMed Central. [Link]
-
SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. drughunter.com [drughunter.com]
- 6. ascopubs.org [ascopubs.org]
- 7. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. onclive.com [onclive.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Foreword: The Benzodioxole Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Discovery and Isolation of Novel Benzodioxole Derivatives
The 1,3-benzodioxole moiety, a bicyclic aromatic ether, represents a cornerstone in the architecture of countless natural products and synthetic molecules.[1][2] This seemingly simple scaffold is a key constituent in compounds ranging from the well-known safrole, the principal component of sassafras oil, to complex alkaloids and lignans.[2][3] Its prevalence in nature is a testament to its evolutionary selection as a stable and versatile building block for biologically active agents. For researchers, scientists, and drug development professionals, the benzodioxole ring is considered a "privileged structure." This is due to its ability to serve as a framework for designing ligands that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anti-tumor, anti-hyperlipidemic, antioxidant, and anti-inflammatory effects.[1][4][5][6]
The toxicological significance of some methylenedioxyphenyl (MDP) compounds, particularly their capacity to inhibit or induce cytochrome P450 (CYP) enzymes, adds a layer of complexity and importance to their study.[7][8][9] This interaction can profoundly affect drug metabolism, a critical consideration in pharmacology.
This guide provides a comprehensive, field-proven framework for the journey from initial discovery to the final isolation of novel benzodioxole derivatives. It is structured not as a rigid protocol but as a logical progression of scientific inquiry, emphasizing the rationale behind methodological choices to empower researchers in this dynamic field.
Part 1: The Genesis of Discovery—Sourcing Novel Benzodioxole Scaffolds
The quest for novel derivatives begins with two primary strategies: unearthing nature's creations through bioprospecting or designing unique structures through chemical synthesis.
Bioprospecting from Natural Sources
Nature remains the most prolific chemist. The 1,3-benzodioxole moiety is a recurring motif in various plant families. For instance, researchers have successfully isolated novel benzodioxole compounds from the roots of plants like Astrodaucus persicus.[10] The initial phase of discovery is a systematic process that begins long before any flasks are filled.
The causality behind this workflow is risk mitigation and efficiency. Proper identification and documentation (Step 1-2) prevent the costly error of working with incorrect species. The drying and grinding process (Step 3) is not merely for convenience; it maximizes the surface area available for solvent penetration, which is a critical factor for efficient extraction.
Rational Design and Synthesis
While nature provides inspiration, chemical synthesis provides boundless possibilities. Synthesis allows for the creation of derivatives with tailored properties, enabling systematic Structure-Activity Relationship (SAR) studies that are impossible with naturally sourced compounds alone.[11][12] A powerful and versatile method for generating diverse benzodioxole libraries is the Suzuki-Miyaura cross-coupling reaction.[13] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a benzodioxole-containing aryl halide and a boronic acid, offering a modular approach to novel structures.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating system; successful coupling is readily confirmed by TLC and mass spectrometry, allowing for rapid optimization.
-
Reaction Setup: To a nitrogen-purged round-bottom flask, add the bromo-benzodioxole substrate (1.0 equiv.), the desired aryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and a base, typically K₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of dioxane and water. The choice of solvent is critical and often requires optimization; dioxane has been shown to provide good yields in many cases.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion, usually within 6-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The resulting crude residue is purified by flash column chromatography over silica gel to yield the desired novel benzodioxole derivative.
Part 2: Strategies for Efficient Extraction and High-Purity Isolation
Once a source (natural or synthetic) is established, the focus shifts to extracting the compounds of interest and purifying them to a degree suitable for biological testing and structural analysis.
Primary Extraction: Liberating Compounds from the Matrix
Extraction is the critical first step to separate the target molecules from the bulk raw materials.[14][15] The choice of method is a balance between efficiency, cost, and the chemical nature of the target compounds.
| Technique | Principle | Advantages | Disadvantages | Reference |
| Maceration | Soaking material in a solvent at room temperature. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially incomplete extraction. | [16] |
| Soxhlet Extraction | Continuous extraction with fresh, hot solvent. | High extraction efficiency, less solvent than maceration. | High temperature can degrade thermolabile compounds, long extraction time. | [14][16] |
| Microwave-Assisted (MAE) | Microwave energy heats the solvent and disrupts the plant matrix. | Very fast, reduced solvent consumption, high efficiency. | Requires specialized equipment, potential for localized overheating. | [16] |
| Pressurized Liquid (PLE) | Uses elevated temperature and pressure to maintain solvent in a liquid state. | Fast, highly efficient, low solvent use, good repeatability. | High initial equipment cost. | [14] |
The principle of "like dissolves like" is paramount in solvent selection. A sequential extraction, starting with a non-polar solvent (e.g., hexane) and progressing to more polar solvents (e.g., ethyl acetate, methanol), is a common strategy to fractionate the crude material based on polarity.
High-Fidelity Purification: From Crude Extract to Pure Compound
A crude extract is a complex mixture requiring chromatographic separation to isolate individual compounds.[15] This is typically a multi-step process where each step increases the purity of the target molecule.
Protocol 2: Isolation via Column Chromatography followed by Preparative HPLC
This protocol is self-validating through constant analytical monitoring. TLC guides the column chromatography, and analytical HPLC validates the purity of the final product.
-
Column Preparation & Loading: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Carefully load this "dry-loaded" sample onto the top of the column.[17]
-
Elution: Begin eluting the column with a non-polar mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution separates compounds based on their affinity for the silica stationary phase.[18]
-
Fraction Collection & Analysis: Collect the eluent in a series of fractions. Spot each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light or with a staining agent to identify fractions containing the same compound.[17]
-
Pooling and Concentration: Combine the pure or semi-pure fractions containing the target compound and remove the solvent under reduced pressure.
-
Final Purification (Preparative HPLC): Dissolve the semi-pure compound in a suitable solvent and inject it into a preparative HPLC system. This high-resolution technique is capable of separating closely related impurities, yielding a final product with very high purity.[17][19]
-
Purity Verification: Analyze the final isolated compound using analytical HPLC with a diode-array detector to confirm its purity and quantify any remaining impurities.
Part 3: Definitive Structure Elucidation
Isolating a pure compound is only half the battle; its exact chemical structure must be unambiguously determined. This requires a suite of spectroscopic techniques that, when used in concert, provide a complete picture of the molecule.[15][20]
-
Mass Spectrometry (MS): This is the first port of call to determine the molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure determination in solution.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a benzodioxole, characteristic signals include a singlet around 6.0-6.2 ppm for the -O-CH₂-O- protons.[21][22]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The methylene carbon of the dioxole ring typically appears around 102 ppm.[21]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing the entire molecular puzzle to be pieced together.
-
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the absolute, definitive 3D structure, confirming connectivity and stereochemistry. The crystalline sponge method can even be used for oils or liquids that are difficult to crystallize on their own.[23]
Table 2: Representative Spectroscopic Data for a Novel Benzodioxole Derivative
| Technique | Data Type | Example Observation | Interpretation | Reference |
| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 242.0817, Found: 242.0814 | Confirms Molecular Formula C₁₄H₁₂NO₃ | [21] |
| ¹H NMR | Chemical Shift (δ) | δ 10.10 (s, 1H), 7.85-7.06 (m, 9H), 6.19 (s, 2H) | Amide N-H, Aromatic protons, O-CH₂-O protons | [21] |
| ¹³C NMR | Chemical Shift (δ) | δ 164.9, 150.5, 147.8, 102.2 | Carbonyl carbon, Aromatic carbons, O-CH₂-O carbon | [21] |
| IR (ATR) | Wavenumber (cm⁻¹) | 1649 cm⁻¹ | Amide Carbonyl (C=O) stretch | [21] |
Conclusion
The discovery and isolation of novel benzodioxole derivatives is an integrated scientific discipline that relies on a logical progression from sourcing and synthesis to purification and characterization. The inherent biological activity of this scaffold makes it a compelling target for drug discovery, with derivatives showing potential as antidiabetic, anti-tumor, and root-growth promoting agents.[11][21][22][24] Success in this field hinges not on rigidly following a single protocol, but on understanding the causality behind each experimental choice. By combining classic techniques like column chromatography with modern methods like preparative HPLC and leveraging a full suite of spectroscopic tools, researchers can efficiently navigate the path from a crude mixture to a pure, structurally defined, and biologically promising new chemical entity.
References
-
Al-Horani, R., Shrestha, R., & Al-Aqtash, R. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. [Link]
-
Tiwari, P. (2021). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Mod Appro Drug Des, 5(2), 1-5. [Link]
-
Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Journal of Pharmacognosy and Natural Products, 10(302). [Link]
-
Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation. Med Aromat Plants, 4(196), 2167-0412. [Link]
-
Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants’ extracts. African journal of traditional, complementary and alternative medicines, 8(1), 1-10. [Link]
-
Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., ... & Xi, Z. (2022). Design, synthesis, and action mechanism of 1, 3-benzodioxole derivatives as potent auxin receptor agonists and root growth promoters. Frontiers in plant science, 13, 891333. [Link]
-
Hawash, M., Al-Jaidi, B., Al-Qirim, T., Shattat, G., & Assali, M. (2021). Structures of benzodioxol derivatives having various biological activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. [Link]
-
Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 56(5-7), 441-444. [Link]
-
Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Qubaisi, M., Al-Sanea, M. M., Al-Ghorbani, M., ... & Al-Sha'er, M. A. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6981. [Link]
-
Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current drug metabolism, 1(1), 17-36. [Link]
-
Al-Horani, R. A. F. I. D., Shrestha, R. O. S. H. A. N., & Al-Aqtash, R. A'. E. D. (2019). Synthesis and characterization of new 1, 3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23, 14-21. [Link]
-
Ghasemi, Z., Taleb-Mokhtari, N., Asgharian, P., Akbari, M., Larijani, K., & Gholami, O. (2018). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 17(Suppl2), 160. [Link]
-
Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism, 1(1), 17-36. [Link]
-
Wikipedia contributors. (2023, December 2). Substituted methylenedioxyphenethylamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 17-36. [Link]
-
Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Qubaisi, M., Al-Sanea, M. M., Al-Ghorbani, M., ... & Al-Sha'er, M. A. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6981. [Link]
-
Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., ... & Xi, Z. (2022). Design, Synthesis, and Action Mechanism of 1, 3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 891333. [Link]
-
Murray, M. (2012). Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. Drug Metabolism and Disposition, 40(8), 1481-1485. [Link]
-
Hawash, M., Jaradat, N., Al-Jaidi, B., Al-Qirim, T., Shattat, G., & Assali, M. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC chemistry, 14(1), 1-13. [Link]
- Patel, M., & Dwivedi, S. (2017). Process for the preparation of derivatives of benzodioxole.
-
Al-Warhi, T., Al-Salahi, R., Al-Sanea, M. M., & Al-Sha'er, M. A. (2022). ¹H NMR spectroscopic evaluation of NW-11 derivative. ResearchGate. [Link]
-
Kikuchi, T., Sato, S., & Fujita, M. (2018). Combined analysis of 1, 3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Chemical Communications, 54(28), 3513-3516. [Link]
-
de Fátima, Â., de Cássia da Silveira e Sá, R., & Modolo, L. V. (2006). Synthesis and Antitumor Activity of 1, 3-Benzodioxole Derivatives. Molecules, 11(7), 545-559. [Link]
-
Albert, M. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LC-GC Europe, 20(2), 92. [Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. (2000) | Michael Murray | 143 Citations [scispace.com]
- 10. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 12. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
- 16. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid via Suzuki Coupling
Introduction: The Architectural Significance of Biaryl Carboxylic Acids
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, conferring unique conformational properties and biological activities. Specifically, 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid represents a valuable building block, integrating the pharmacologically relevant benzodioxole unit with a synthetically versatile nitrobenzoic acid core. This compound serves as a precursor for a variety of complex molecules, including potential therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of such C(sp²)–C(sp²) bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of its requisite reagents.[1][2] This guide provides a comprehensive protocol for the synthesis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid, grounded in the fundamental principles of the Suzuki coupling reaction.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that intricately orchestrates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (3-bromo-5-nitrobenzoic acid). This step forms a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron species ((benzo[d]dioxol-5-yl)boronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.
-
Reductive Elimination: The two organic groups on the palladium complex then couple and are eliminated as the biaryl product, 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. This final step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
This protocol is designed for the gram-scale synthesis of the target compound and includes considerations for reaction setup, monitoring, workup, and purification.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Stoichiometry |
| 3-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 | 1.0 | 246 mg | 1.0 eq |
| (Benzo[d]dioxol-5-yl)boronic acid | C₇H₇BO₄ | 165.94 | 1.2 | 199 mg | 1.2 eq |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 34.7 mg | 0.03 eq (3 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 276 mg | 2.0 eq |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 8 mL | - |
| Water (degassed) | H₂O | 18.02 | - | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (246 mg, 1.0 mmol), (benzo[d]dioxol-5-yl)boronic acid (199 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
To the flask, add 8 mL of 1,4-dioxane and 2 mL of degassed water via syringe.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 90-100 °C using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel.
-
Add 20 mL of water and shake. The product, being a carboxylic acid, will likely be in the aqueous layer as its carboxylate salt under the basic conditions.
-
Separate the layers. Wash the organic layer with 10 mL of water.
-
Combine the aqueous layers and acidify to a pH of approximately 2 with 1M HCl. A precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexanes gradient containing 1% acetic acid to afford 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid as a solid.
-
Visualizing the Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of the target compound.
Characterization of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
-
¹H NMR (predicted): The spectrum is expected to show signals for the three protons on the nitrobenzoic acid ring, three protons on the benzodioxole ring, and the two protons of the methylene dioxy group. The protons on the nitro-substituted ring will be downfield due to the electron-withdrawing effects of the nitro and carboxylic acid groups. The protons on the benzodioxole ring will be more upfield. The methylene dioxy protons will appear as a characteristic singlet.
-
¹³C NMR (predicted): The spectrum will display signals for the carboxylic acid carbon, the aromatic carbons, and the methylene dioxy carbon. The carbon of the carboxylic acid will be in the typical downfield region. The aromatic carbons will have distinct shifts based on their substitution pattern.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. The protocol outlined in this application note, supported by a fundamental understanding of the reaction mechanism, offers a robust starting point for researchers in drug discovery and materials science. Careful attention to reaction setup, inert atmosphere, and purification techniques are paramount for achieving high yields and purity of this valuable synthetic intermediate.
References
-
Nichols, B. L. (n.d.). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid. NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. Retrieved from [Link]
-
3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Retrieved from [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]
-
(E)-1-(Benzo[d]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. (2024). Molbank, 2024(2), M1938. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Nitration of Benzodioxole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole (methylenedioxyphenyl) scaffold is a privileged structure found in numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties make it a valuable component in molecular design, but also present distinct challenges during chemical synthesis. The introduction of a nitro (-NO₂) group is a pivotal transformation, providing a versatile handle for further functionalization, such as reduction to an amine, or serving as a key pharmacophore itself.
However, the benzodioxole ring is exceptionally electron-rich, rendering it highly susceptible to electrophilic aromatic substitution (EAS). This high reactivity, while seemingly advantageous, complicates nitration. The system is prone to over-nitration, oxidative degradation, and even cleavage of the dioxole ring under the harsh conditions of classical nitrating agents. Therefore, a carefully considered strategy is paramount to achieve desired regioselectivity and yield without compromising the integrity of the molecule.
This guide provides an in-depth analysis of nitration methodologies applicable to benzodioxole derivatives, explaining the mechanistic rationale behind procedural choices and offering detailed protocols for both classical and modern approaches.
Mechanistic Principles: Regioselectivity in the Benzodioxole System
The outcome of any electrophilic aromatic substitution is governed by the electronic and steric influences of the substituents on the aromatic ring. The 1,3-benzodioxole moiety is a powerful activating group and a stringent director of incoming electrophiles.
1.1. Generation of the Electrophile: The Nitronium Ion
The most common method for generating the active electrophile, the nitronium ion (NO₂⁺), involves the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid.[1][2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2]
Caption: Generation of the electrophilic nitronium ion from mixed acids.
1.2. Directing Effects of the Dioxole Ring
The two oxygen atoms of the benzodioxole group donate electron density to the aromatic ring through resonance.[3] This donation significantly increases the nucleophilicity of the ring and preferentially stabilizes the carbocation intermediate (the sigma complex or arenium ion) when the electrophilic attack occurs at the positions ortho to the oxygen atoms (C4 and C5). Due to symmetry, these are equivalent positions for the unsubstituted ring. For substituted benzodioxoles, nitration almost exclusively occurs at the available position adjacent to one of the ether linkages. For instance, in 1,3-benzodioxole, this leads to substitution at the C5 position.[4]
Caption: Electrophilic attack on the electron-rich benzodioxole ring.
Methodologies and Protocols
The choice of nitrating agent and reaction conditions is critical and must be tailored to the substrate's sensitivity.
2.1. Method 1: Nitric Acid in Acetic Acid (Classic, Milder Conditions)
This method is often preferred over traditional mixed acid (HNO₃/H₂SO₄) for activated systems like benzodioxoles. Glacial acetic acid serves as a solvent and is a weaker protonating agent than sulfuric acid, resulting in a lower concentration of the highly reactive nitronium ion and a more controlled reaction.[3][4]
Application: Suitable for robust benzodioxole cores where moderate reactivity is required. High yields have been reported for simple substrates.[4]
Protocol 1: Synthesis of 5-Nitro-1,3-benzodioxole [4]
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 1,3-benzodioxole (12.2 g, 0.1 mol) to glacial acetic acid (75 mL). Stir until fully dissolved.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 15 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (d=1.4, 9.0 mL, ~0.2 mol) to glacial acetic acid (30 mL). Allow this mixture to cool to room temperature.
-
Addition: Add the nitrating mixture dropwise from the dropping funnel to the stirred benzodioxole solution. Critically, maintain the internal reaction temperature between 15-25 °C throughout the addition. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate will form.
-
Work-up:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure 5-nitro-1,3-benzodioxole.
-
Expected Yield: ~90%[4]
-
2.2. Method 2: Metal Nitrates on Solid Supports (Green, Heterogeneous Conditions)
To circumvent the use of strong, corrosive acids and improve safety and environmental impact, heterogeneous methods have been developed. Impregnating a metal nitrate, such as bismuth nitrate (Bi(NO₃)₃), onto a solid support like montmorillonite clay provides a solid-phase nitrating agent.[5] These reactions often proceed under milder conditions, with easier product isolation and catalyst recycling.
Application: Ideal for sensitive substrates or in process chemistry where minimizing acidic waste is a priority. Particularly useful for nitrating highly activated phenols and catechols.[5]
Protocol 2: Nitration of Catechol using Bismuth Nitrate-Montmorillonite [5]
-
Catalyst Preparation: Prepare the supported reagent by impregnating montmorillonite KSF clay with bismuth nitrate.
-
Setup: To a round-bottom flask, add the catechol substrate (1.0 mmol) and a suitable solvent of low polarity (e.g., dichloromethane).
-
Reaction: Add the bismuth nitrate-impregnated montmorillonite KSF to the solution and stir the heterogeneous mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the solid catalyst.
-
Wash the catalyst with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude nitrocatechol product.
-
Purify the product via column chromatography or recrystallization as needed.
-
Note: This method has been shown to provide quantitative conversion for catechol.[5]
-
2.3. Method 3: Modern N-Nitro Reagents (High Selectivity)
For complex molecules with multiple sensitive functional groups, modern nitrating agents can offer superior selectivity. Reagents like N-nitropyrazoles or N-nitrosaccharin, often activated by a Lewis acid catalyst, can perform nitration under very mild conditions.[6][7] These systems can be tuned to achieve mononitration with excellent regioselectivity, even on deactivated or sterically hindered aromatic rings.[6]
Application: Drug development and synthesis of complex natural products where functional group tolerance and precise regiocontrol are essential.
Protocol 3: General Procedure for Aromatic Nitration using N-Nitropyrazole [6]
-
Setup: In a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the benzodioxole-containing substrate (1.0 equiv), the N-nitropyrazole reagent (e.g., 1,4-dinitro-1H-pyrazole, 2.0 equiv), and the appropriate catalyst (e.g., In(OTf)₃, 20 mol %).
-
Solvent: Add the specified solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol - HFIP, 0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 80 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the desired nitrated product.
-
Comparison of Nitration Methodologies
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Nitric Acid in Acetic Acid | HNO₃, CH₃COOH | 15-25 °C | Inexpensive, straightforward, high yield for simple substrates.[4] | Can be too harsh for sensitive groups, risk of over-nitration. |
| Mixed Acid | HNO₃, H₂SO₄ | 0 °C to RT | Very powerful, effective for less reactive rings.[1] | Often too aggressive for benzodioxoles, strong oxidant, hazardous.[8] |
| Metal Nitrates on Clay | Bi(NO₃)₃, Montmorillonite | Room Temp. | Heterogeneous, mild, easy work-up, environmentally benign.[5] | Requires preparation of the supported reagent, may have lower reactivity. |
| N-Nitro Reagents | N-Nitropyrazole, Lewis Acid | 80 °C | High selectivity, excellent functional group tolerance.[6] | Reagents and catalysts are expensive, requires inert atmosphere. |
| Dinitrogen Pentoxide | N₂O₅, Zeolite | Low Temp. | Potent, can be highly regioselective with shape-selective catalysts.[9] | N₂O₅ is unstable and must be prepared fresh or handled with care. |
Challenges and Troubleshooting
-
Oxidation: The electron-rich nature of the benzodioxole ring and associated catechol-like structures makes them prone to oxidation, leading to tars and dark-colored byproducts, especially with mixed acid.[8][10] Using milder, non-oxidizing conditions and maintaining low temperatures is crucial.
-
Over-reaction: The high activation of the ring can lead to the introduction of multiple nitro groups. To achieve mono-nitration, it is essential to use a limited amount of the nitrating agent and carefully control the reaction time and temperature.
-
Work-up Procedure: A standardized work-up is critical for isolating the product and removing residual acid.
Caption: General experimental workflow for aromatic nitration and work-up.[11]
References
-
PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
-
Olah, G. A., & Narang, S. C. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Proceedings of the National Academy of Sciences, 79(14), 4487–4494. Retrieved from [Link]
-
Li, Y., et al. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Frontiers in Pharmacology, 11, 588. Retrieved from [Link]
-
Olah, G. A., & Narang, S. C. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. Retrieved from [Link]
-
Zhang, K., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Catalysis, 12(17), 10843–10854. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Retrieved from [Link]
-
ResearchGate. (n.d.). Minor products alkylation and nitration reactions of compounds 3, 4, 8, 11. Retrieved from [Link]
-
Kulkarni, A. D., & Török, B. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Retrieved from [Link]
-
Wang, Y., et al. (2020). The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Journal of Agricultural and Food Chemistry, 68(31), 8348–8356. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, April 22). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). YouTube. Retrieved from [Link]
- Ridd, J. H. (1961). Nitration and aromatic reactivity. Cambridge University Press.
-
Khan Academy. (n.d.). Nitration of Phenols. Retrieved from [Link]
- Google Patents. (n.d.). CN103833722A - Method for preparing safrole.
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]
-
Colussi, A. J., et al. (2021). Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. The Journal of Physical Chemistry A, 125(3), 819–825. Retrieved from [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
Hajipour, A. R., & Ruoho, A. E. (2005). A fast and mild method for nitration of aromatic rings. ResearchGate. Retrieved from [Link]
-
Hashemi, M. M., & Beni, Y. A. (2005). Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite. International Journal of New Chemistry, 2(1), 1-5. Retrieved from [Link]
-
Meshram, H. M., et al. (2010). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. International Journal of Organic Chemistry, 1, 1-7. Retrieved from [Link]
-
Hashemi, M. M., & Akhbari, M. (2006). Nitration of Phenolic Compounds by Antimony Nitrate. Journal of Applied Chemical Researches, 1(1), 1-5. Retrieved from [Link]
-
Rodriguez, G., et al. (2023). Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. ACS ES&T Air, 1(1), 23–31. Retrieved from [Link]
-
Tunoori, A. R., et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Organic Letters, 17(10), 2442–2445. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Hajipour, A. R., & Zarei, A. (2003). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Organic Preparations and Procedures International, 35(5), 503-507. Retrieved from [Link]
-
Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. r/Chempros. Retrieved from [Link]
-
Kanemoto, K., et al. (2009). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. Arkivoc, 2009(5), 6-16. Retrieved from [Link]
- Google Patents. (n.d.). CN111253361A - Preparation method of 3, 4-methylenedioxyphenol.
-
Sharma, S., & Singh, P. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Retrieved from [Link]
-
Calvo, R., et al. (2024). Overcoming Challenges in O‐Nitration: Selective Alcohol Nitration Deploying N,6‐Dinitrosaccharin and Lewis Acid Catalysis. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite [ijnc.ir]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Protocol and Application Notes for the Purification of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid by Recrystallization
An Application Note from the Office of the Senior Application Scientist
Abstract: This document provides a comprehensive guide and a detailed protocol for the purification of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid, a key intermediate in organic and medicinal chemistry.[1] Recrystallization is a powerful technique for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities at varying temperatures.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles that govern the process. We will cover solvent selection strategy, a detailed purification protocol, methods for purity assessment, and troubleshooting common issues.
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification technique, not merely an isolation step.[4] Its efficacy is rooted in the principle that the solubility of most solid compounds increases significantly with temperature.[5] An ideal recrystallization process involves dissolving the impure solid (the solute) in a minimum amount of a suitable hot solvent. As this saturated solution cools, the solubility of the desired compound decreases, forcing it to precipitate out of the solution in a crystalline form. The impurities, which are ideally present in much lower concentrations, remain dissolved in the cold solvent, known as the mother liquor.[2][6]
The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[5] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[6][7][8] This differential is crucial for maximizing product recovery.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]
-
Chemical Inertness: The solvent must not react with the compound being purified.[6][9]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]
Molecular Considerations for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid
Understanding the structure of the target molecule is paramount for predicting its solubility and selecting candidate solvents.
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): A polar, acidic group capable of hydrogen bonding.
-
Nitro Group (-NO₂): A strongly polar, electron-withdrawing group.
-
Benzodioxole (Piperonyl) Moiety: A bicyclic aromatic system that is largely non-polar but contains two polar ether linkages.
-
The molecule possesses both polar (carboxylic acid, nitro group) and non-polar (aromatic rings) regions. This amphiphilic nature suggests that moderately polar solvents are likely to be effective. According to the "like dissolves like" principle, polar solvents are good candidates for dissolving polar compounds like nitroaromatics.[7] Alcoholic solvents are often a good starting point for nitroaryl compounds.[7]
Protocol I: Empirical Solvent Selection
Before committing to a bulk recrystallization, a small-scale solvent screening is essential to identify the optimal solvent or solvent system. This empirical approach is a cornerstone of a self-validating protocol.
Methodology:
-
Place approximately 20-30 mg of the crude 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water) dropwise at room temperature, swirling after each addition. Record the solubility.
-
If a compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent. Continue adding the hot solvent dropwise until the solid dissolves completely.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.
-
Observe and record the quality and quantity of the crystals that form. The ideal solvent is one that dissolves the compound when hot but yields a large amount of precipitate when cold.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor / Slow | Poor Choice |
| Ethanol | Sparingly Soluble | Very Soluble | Good, well-formed crystals | Good Candidate |
| Methanol | Sparingly Soluble | Very Soluble | Good, may be too soluble | Possible Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Low recovery expected | Poor Choice |
| Toluene | Insoluble | Sparingly Soluble | May work, but requires heat | Possible Candidate |
| Ethanol/Water | To be tested as a mixed system if single solvents are suboptimal | Potential for high recovery |
Note: This table is illustrative. Actual results must be determined experimentally. Based on data for structurally similar compounds like 3-nitrobenzoic acid, alcohols such as ethanol and methanol are excellent starting points.[11][12] A mixed solvent system, such as ethanol-water, can also be highly effective.[13]
Workflow for Recrystallization
// Nodes Crude [label="Crude Solid", fillcolor="#F1F3F4"]; Dissolve [label="1. Dissolution\n(Minimum Hot Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insoluble_Check [label="Insoluble Impurities\nor Color Present?", shape=diamond, fillcolor="#FBBC05"]; Hot_Filtration [label="2. Hot Filtration\n(Remove solids/charcoal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crystallize [label="3. Crystallization\n(Slow Cooling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="4. Isolation\n(Vacuum Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="5. Washing\n(Ice-Cold Solvent)", fillcolor="#FBBC05"]; Dry [label="6. Drying", fillcolor="#F1F3F4"]; Pure [label="Pure Crystals", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Mother_Liquor [label="Mother Liquor\n(Discard/Re-process)", shape=note, fillcolor="#F1F3F4"];
// Edges Crude -> Dissolve; Dissolve -> Insoluble_Check; Insoluble_Check -> Hot_Filtration [label="Yes"]; Insoluble_Check -> Crystallize [label="No"]; Hot_Filtration -> Crystallize; Crystallize -> Isolate; Isolate -> Wash; Isolate -> Mother_Liquor [style=dashed]; Wash -> Dry; Dry -> Pure; } } Caption: General Workflow for the Purification of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid.
Protocol II: Bulk Purification by Recrystallization
This protocol assumes ethanol has been selected as a suitable solvent based on the screening process.
Materials & Equipment:
-
Crude 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon), if needed
-
Erlenmeyer flasks (at least two)
-
Heating source (hot plate with water bath)
-
Buchner funnel, filter flask, and vacuum source
-
Filter paper
-
Glass stirring rod
-
Watch glass
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude solid into an appropriately sized Erlenmeyer flask. Using a flask that is too large will lead to excessive solvent loss via evaporation.
-
Add a small volume of ethanol to create a slurry.[14] Place the flask on the heating source and bring the solvent to a gentle boil.
-
Add more hot ethanol in small portions, swirling continuously, until the solid just completely dissolves. Causality: It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, thereby maximizing the yield.[5][14] Adding excess solvent is a common error that leads to poor recovery.[15]
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove it from the heat and allow it to cool slightly to prevent violent boiling.
-
Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[15]
-
Reheat the mixture to boiling for a few minutes. Causality: The activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[16]
-
-
Hot Gravity Filtration (Optional):
-
This step is necessary if activated charcoal was used or if insoluble impurities are visible in the hot solution.
-
Preheat a second Erlenmeyer flask and a stemless glass funnel containing fluted filter paper. Causality: Preheating prevents the solution from cooling during filtration, which would cause premature crystallization of the product on the filter paper, leading to significant loss of yield.[14][15]
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass. Causality: This prevents solvent evaporation and contamination from airborne particles.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined, and therefore purer, crystals.[5][17] Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[14]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol. Causality: The wash removes any residual mother liquor that contains dissolved impurities. Using ice-cold solvent is critical to minimize redissolving the purified product crystals.[13][17]
-
-
Drying:
-
Allow air to be drawn through the crystals on the Buchner funnel for several minutes to help evaporate the solvent.
-
Transfer the crystals to a watch glass and allow them to air-dry completely. For faster results, a drying oven set to a low temperature (well below the compound's melting point) can be used.
-
Troubleshooting and Purity Validation
A robust protocol includes methods for validation and troubleshooting.
Purity Assessment:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). The recrystallized product should be compared to the crude starting material. A successful purification will result in a higher and sharper melting point.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point.[7][17] High concentration of impurities. | Re-heat to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly. Consider a lower-boiling point solvent or a mixed-solvent system.[7] |
| No Crystals Form | Too much solvent was used; the solution is not saturated. The rate of cooling was too rapid for nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[7] Add a "seed crystal" of pure compound. If necessary, gently boil off some solvent and re-cool. |
| Very Low Yield | Too much solvent was used. Premature crystallization during hot filtration. The compound is too soluble in the cold solvent. Crystals were washed with room-temperature solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated.[7] Ensure cooling is thorough (ice bath). Always wash crystals with ice-cold solvent. |
References
- BenchChem. (2025). solvent selection for effective recrystallization of nitroaromatic compounds. BenchChem Technical Support.
- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- RSC Education. (2021).
- University of California, Irvine.
- Science Learning Center.
- BenchChem. (2025).
- Google Patents. US2874196A - Method of crystallizing nitro products.
- BenchChem. (2025).
- CymitQuimica. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid.
- University of Massachusetts Lowell, Department of Chemistry.
- Google Patents. US4288615A - Process for recovering 3-nitrobenzoic acid.
- Reddit. (2012). Help!
- University of Colorado Boulder, Department of Chemistry.
- The Student Room. (2018).
- University of Wisconsin-Madison, Department of Chemistry.
- Semantic Scholar.
- Google Patents.
- ResearchGate. (2025).
- Zhang, et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
- YouTube. (2020).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Jasperse, J.
- ResearchGate. The solubility of benzoic acid in seven solvents.
- ResearchGate.
-
Arctom Scientific. CAS NO. 1261894-05-6 | 3-(Benzo[d][7][9]dioxol-5-yl)-5-nitrobenzoic acid.
-
ChemScene. 3-(Benzo[d][7][9]dioxol-5-yl)-5-hydroxybenzoic acid.
- Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
- Der Pharma Chemica. (2015).
- World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
Sources
- 1. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 2. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 3. mt.com [mt.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. mt.com [mt.com]
- 10. arctomsci.com [arctomsci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. reddit.com [reddit.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: Isolating 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid via Optimized Acid-Modified Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid from a crude synthetic reaction mixture. The inherent polarity and acidity of the target molecule, conferred by the carboxylic acid and nitro functional groups, present a significant purification challenge, often leading to severe peak tailing and poor recovery on standard silica gel. This guide details an optimized normal-phase column chromatography method that incorporates an acidic modifier into the mobile phase to ensure sharp elution profiles and high purity of the final compound. The causality behind each experimental choice, from stationary phase selection to eluent composition, is explained to provide researchers with a robust and adaptable methodology.
Principle of Separation: Mitigating Analyte-Stationary Phase Interactions
The purification of polar, acidic compounds like 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid by normal-phase chromatography on silica gel is a classic challenge in organic synthesis. The primary obstacle arises from the strong interaction between the analyte's carboxylic acid group and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This interaction, primarily through hydrogen bonding, can be so strong that it causes the compound to streak down the column rather than elute as a discrete band, a phenomenon known as tailing.[1]
To achieve a successful separation, this strong analyte-surface binding must be suppressed. Our protocol employs a key strategy: acidification of the mobile phase .[1][2] By adding a small percentage of a volatile acid, such as acetic acid, to the eluent, we create a competitive equilibrium. The mobile phase acid protonates the most active sites on the silica gel, effectively "masking" them from the analyte.[1] Concurrently, it ensures the carboxylic acid of the target molecule remains fully protonated (-COOH), preventing its ionization to the highly polar carboxylate anion (-COO⁻), which would bind almost irreversibly to the stationary phase. This dual effect minimizes strong retentive forces, allowing the compound to elute efficiently and with a symmetrical peak shape.
The separation is then governed by the more subtle polar interactions of the entire molecule (including the nitro and benzodioxole moieties) with the stationary phase, enabling its separation from less polar impurities, which elute earlier, and more polar impurities, which are retained longer.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is critical for designing an effective purification strategy.
| Property | Value | Source / Notes |
| Molecular Formula | C₁₄H₉NO₆ | [3] |
| Molecular Weight | 287.23 g/mol | Calculated |
| Appearance | Off-white to yellowish solid | (Typical for nitroaromatic acids) |
| Structure | ||
| 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid | ||
| Key Functional Groups | Carboxylic Acid, Nitro Group, Benzodioxole | [3] |
| Polarity | High | The presence of a carboxylic acid and a nitro group makes the molecule highly polar. |
| Acidity (pKa) | ~3.5 | Estimated based on 3-nitrobenzoic acid (pKa ~3.47). The acidic nature is a dominant factor in chromatographic behavior. |
Materials and Reagents
-
Crude Product: Dried crude reaction mixture containing 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
-
Stationary Phase: Silica Gel, standard grade, 60 Å pore size, 40-63 µm particle size (230-400 mesh).
-
Solvents (HPLC Grade):
-
n-Hexane
-
Ethyl Acetate
-
Glacial Acetic Acid
-
-
TLC Supplies:
-
Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
TLC developing chamber.
-
UV lamp (254 nm).
-
-
Glassware & Equipment:
-
Glass chromatography column with a stopcock.
-
Separatory funnel or solvent reservoir.
-
Erlenmeyer flasks or beakers for eluent preparation.
-
Test tubes or vials for fraction collection.
-
Rotary evaporator.
-
Sand and cotton or glass wool.
-
Experimental Protocol
This protocol is divided into two essential stages: preliminary method development using Thin-Layer Chromatography (TLC) and the subsequent scale-up to column chromatography.
Part A: TLC Method Development for Eluent Optimization
The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, as this typically translates well to column separation.[4]
-
Prepare Stock Solutions: Dissolve a small amount of the crude mixture in ethyl acetate or acetone. Prepare a separate solution of a pure standard, if available.
-
Prepare TLC Eluents: In small beakers, prepare ~10 mL of several solvent systems with increasing polarity. Crucially, add 1% acetic acid to each mixture.
-
System 1: 70:30 (v/v) Hexane : Ethyl Acetate + 1% Acetic Acid
-
System 2: 60:40 (v/v) Hexane : Ethyl Acetate + 1% Acetic Acid
-
System 3: 50:50 (v/v) Hexane : Ethyl Acetate + 1% Acetic Acid
-
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the pure standard (if available) onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up ~80% of the plate's length.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the compound will absorb UV light and appear as dark spots.
-
Analyze and Select: Calculate the Rƒ value for the product spot in each system (Rƒ = distance traveled by spot / distance traveled by solvent front). Select the eluent system that gives an Rƒ value in the target range of 0.25-0.35. This will be your "collection solvent." The solvent system with a slightly lower polarity will be your "starting solvent."
Part B: Column Chromatography Purification Workflow
The following workflow diagram illustrates the logical steps of the purification process.
Caption: Workflow for the purification of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Step-by-Step Procedure:
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude sample weight).
-
Insert a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in your "starting solvent" (the less polar eluent determined by TLC).
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing. Avoid air bubbles.
-
Add a protective layer of sand to the top of the silica bed. Drain the excess solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution by adding the "starting solvent" (e.g., 70:30 Hexane:EtOAc + 1% Acetic Acid) to the column reservoir.
-
Apply gentle air pressure (if using flash chromatography) or allow gravity to facilitate flow.[4]
-
Collect the eluent in small, numbered fractions (e.g., 10-20 mL per test tube).
-
Monitor the elution of compounds by spotting every few fractions onto a TLC plate.
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate (gradient elution). Move towards your more polar "collection solvent" (e.g., 60:40 or 50:50 Hexane:EtOAc + 1% Acetic Acid). This will elute less polar impurities first, followed by your target compound.
-
-
Analysis and Isolation:
-
Develop the TLC plates used for monitoring the fractions.
-
Identify the fractions that contain only the pure product (a single spot corresponding to the correct Rƒ).
-
Combine these pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator. The acetic acid is volatile and will co-evaporate.
-
The resulting solid is the purified 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. Confirm its purity by a final TLC and other analytical methods (NMR, MS).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Severe Tailing / Streaking | Insufficient acid in the mobile phase; strong analyte-silica interaction. | Increase the concentration of acetic acid in the eluent to 1.5% or 2%. Ensure the acid is added to all eluents used. |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent by adding more ethyl acetate. A small amount of methanol (1-2%) can be added to a dichloromethane-based eluent for very polar compounds, but use with caution. |
| Co-elution with Impurity | The chosen solvent system has poor selectivity for the product and impurity. | Re-optimize the mobile phase using TLC. Try a different solvent system, for example, replacing ethyl acetate with dichloromethane or a mixture of the two.[5] |
| Cracked Silica Bed | The column ran dry, or the packing was done with solvents of different polarity. | Always keep the solvent level above the top of the silica bed. Pack the column using the initial, least polar eluent. |
Conclusion
The protocol described provides a robust and reliable method for the purification of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. The central principle is the mitigation of strong acidic interactions between the analyte and the silica gel stationary phase through the use of an acidified mobile phase. This approach ensures the elution of a sharp, well-defined band, leading to high recovery and purity. By first optimizing the separation on a small scale with TLC, researchers can confidently apply this methodology for efficient isolation of the target compound in drug discovery and chemical synthesis workflows.
References
- Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development.
- ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- CDN.
- Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-DDrjPiRYa65LkVi-U2Rr4liTp_HPhLGDvJw3pXhib1Xox28WQg8NDtqwCf8s99dSkP6hsNI-4pSmc-AxwWl9BRPITETgNwT22zOJpQo5f0PqgLZYDunZzVyb20v7ryOjC4c1vwmmY2-xD50fETernk_4ApnpNg==](...
Sources
Application Note: A Robust HPLC Analytical Method for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. This compound is of significant interest in pharmaceutical research and development as a potential intermediate or building block. The developed reversed-phase HPLC method provides excellent selectivity, linearity, accuracy, and precision, making it suitable for quality control, stability studies, and impurity profiling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the rationale behind the method development, a step-by-step protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is a complex aromatic molecule featuring a carboxylic acid group, a nitro group, and a benzodioxole moiety. This unique combination of functional groups presents a specific set of challenges and opportunities for the development of a reliable HPLC method. The acidic nature of the carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent ionization and, consequently, reproducible retention and peak shape. The presence of the nitro group and the benzodioxole ring system provides strong chromophores, making UV detection a highly sensitive and suitable choice for quantification. The overall goal of this work was to develop a method that is not only accurate and precise but also robust enough for routine use in a variety of laboratory settings.
Foundational Strategy: A Science-Driven Approach
The development of a successful HPLC method is a systematic process that begins with a thorough understanding of the analyte's physicochemical properties. While experimental data for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is not widely available, we can infer its properties from its structural components.
-
Acidity (pKa): Benzoic acid has a pKa of approximately 4.2. The presence of a strongly electron-withdrawing nitro group, as seen in 3-nitrobenzoic acid (pKa ≈ 3.47), significantly increases the acidity.[1] The benzodioxole group is generally considered to have a mild electron-donating effect, which would slightly counteract the nitro group. Therefore, the pKa of our target analyte is estimated to be in the range of 3.5 to 4.0. To ensure the analyte is in a single, non-ionized form for optimal retention and peak shape in a reversed-phase system, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa. A pH of 2.5 was therefore selected as a starting point.
-
Hydrophobicity (logP): The logP of 3-nitrobenzoic acid is 1.83.[2] The addition of the benzodioxole ring system will increase the molecule's hydrophobicity. This suggests that a reversed-phase HPLC method with a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol would be appropriate.
-
UV Absorbance: Both the nitroaromatic and benzodioxole functionalities are strong chromophores. Nitrobenzoic acids typically exhibit strong absorbance in the range of 210-280 nm.[3][4] Benzodioxole derivatives also show characteristic UV absorption.[5][6] A photodiode array (PDA) detector was used during method development to scan a wide range of wavelengths, and a wavelength of 265 nm was chosen for quantification, as it provided a good balance of sensitivity and selectivity.
The Method Development Workflow
The following diagram illustrates the logical flow of the HPLC method development process, from initial parameter selection to final method validation.
Caption: A flowchart of the HPLC method development and validation process.
Detailed Analytical Protocol
This section provides the finalized, step-by-step protocol for the HPLC analysis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
-
Standard: 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid reference standard of known purity.
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to volume with water and mix well.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired range for linearity assessment (e.g., 1, 10, 25, 50, 100, and 200 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the validated range using the diluent.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of the analytical method was performed in accordance with the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. The validation parameters assessed are detailed below.
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable for a formulated product), and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method was found to be specific, with no significant interference observed.
Linearity and Range
The linearity of the method was determined by analyzing the working standard solutions at six different concentration levels. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
The high correlation coefficient indicates excellent linearity over the tested range.
Accuracy
Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three different levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
The results demonstrate a high degree of accuracy for the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
The relative standard deviation (%RSD) of the peak areas was calculated.
| Precision Level | %RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
The low %RSD values indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters remained within the acceptable limits for all variations, demonstrating the robustness of the method.
System Suitability
To ensure the performance of the chromatographic system, a system suitability test must be performed before each analytical run. A standard solution of 100 µg/mL is injected in five replicates. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This well-characterized method is suitable for routine use in quality control and research and development environments, contributing to the consistent and reliable characterization of this important chemical entity.
References
-
Vardin, J., & Vidal, B. (1990). UV Spectra of Some Derivatives of 1–3 Benzodioxole with Weakly Perturbating Substituents (-CH2X). Study of a Constant Component of Intensity. Spectroscopy Letters, 23(5), 611–626. [Link]
-
Taylor & Francis Online. (n.d.). UV Spectra of Some Derivatives of 1–3 Benzodioxole with Weakly Perturbating Substituents (-CH2X). Study of a Constant Component of Intensity: Spectroscopy Letters. Retrieved from [Link]
-
JSTOR. (n.d.). ULTRAVIOLET ABSORPTION SPECTRA OF o-, m-, AND p-NITROBENZOIC ACIDS. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Nitro-benzoic acid, methyl ester - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
Sources
Application Note & Protocols: A Two-Tiered In Vitro Strategy for the Functional Characterization of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
Introduction: Rationale for a Staged Assay Cascade
The characterization of novel chemical entities is a cornerstone of modern drug discovery. The compound 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid presents a unique scaffold, incorporating a benzodioxole moiety, a common feature in biologically active natural products, and a nitrobenzoic acid group, which imparts distinct electronic and reactive properties.[1][2] Given the absence of established biological targets for this specific molecule, a systematic and logical screening approach is paramount.
This guide eschews a single, speculative assay in favor of a robust, two-tiered strategy designed to first establish general biological activity and then to probe a high-probability mechanism of action. This approach ensures that resources are directed efficiently and that subsequent, more complex mechanistic studies are built upon a solid empirical foundation.
-
Tier 1: Cytotoxicity Profiling. The initial and most fundamental question is whether the compound exerts any effect on cell viability. A cytotoxicity assay serves as a broad-spectrum screen to answer this, providing a crucial measure of potency (IC50) and establishing a safe concentration window for subsequent, non-lethal mechanistic assays.[3][4]
-
Tier 2: Enzyme Inhibition Screening. Many successful therapeutic agents function as enzyme inhibitors.[5][6] The aromatic and heterocyclic nature of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid makes it a plausible candidate for binding within the active or allosteric sites of enzymes. A targeted enzyme inhibition assay provides a direct functional readout and represents a logical step toward identifying a specific molecular target.
This document provides detailed, self-validating protocols for both tiers, grounded in established principles of assay development and designed for immediate implementation by researchers in drug discovery and chemical biology.
Compound Handling and Stock Solution Preparation
Consistent and accurate compound preparation is the bedrock of reproducible results. The following protocol outlines the solubilization and storage of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
2.1 Materials
-
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (CAS: 1261894-05-6)
-
Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance and micropipettes
2.2 Protocol
-
Molar Mass Calculation: The molecular formula is C14H9NO6, with a molecular weight of 299.23 g/mol .
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 3 mg) into a sterile amber vial. The use of amber vials is recommended to protect the compound from potential photodegradation.
-
Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution, for example, 10 mM.
-
Calculation: (3 mg / 299.23 mg/mmol) / 10 mmol/L = 0.001002 L = 1.002 mL of DMSO.
-
-
Dissolution: Vortex the solution thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Causality Behind Experimental Choice: DMSO is selected as the solvent due to its broad solubilizing power for organic compounds and its general compatibility with most in vitro assays at low final concentrations (typically ≤0.5% v/v).[7] High-concentration stock solutions minimize the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts.
Tier 1 Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[4]
3.1 Materials
-
Human cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C protected from light
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl
-
Doxorubicin (positive control for cytotoxicity)
-
Sterile 96-well flat-bottom cell culture plates
3.2 Experimental Workflow Diagram
Caption: Workflow for the MTT-based cytotoxicity assay.
3.3 Step-by-Step Protocol
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Count the cells and dilute to a final concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL per well (5,000 cells/well) into a 96-well plate. Include wells for "no cell" blanks. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
-
Compound Preparation: Prepare a series of 2X working concentrations of the test compound by serially diluting the 10 mM DMSO stock in complete medium. A typical final concentration range might be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Prepare 2X solutions of the vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the 2X compound dilutions, vehicle control, or positive control to the appropriate wells. This results in a 1X final concentration. Return the plate to the incubator for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including "no cell" blanks). Incubate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available to reduce background noise.
3.4 Data Analysis and Presentation
-
Background Subtraction: Subtract the average absorbance of the "no cell" blank wells from all other absorbance values.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells.
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
Determine IC50: Plot the % Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[7]
Table 1: Hypothetical Cytotoxicity Data for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
| Cell Line | Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) | Selectivity Index (SI) |
| HeLa (Cancer) | 12.5 ± 1.1 | 0.8 ± 0.2 | 4.0 |
| HEK293 (Normal) | 50.2 ± 4.5 | 3.2 ± 0.5 | - |
| Data are presented as mean ± standard deviation from three independent experiments. SI = IC50 (Normal Cell) / IC50 (Cancer Cell). |
Tier 2 Protocol: In Vitro Enzyme Inhibition Assay (Model: Serine Protease)
This protocol describes a general method to screen for enzyme inhibition using a model serine protease (e.g., Trypsin) and a colorimetric substrate. The principle is broadly applicable to many enzyme classes with suitable substrates.[8] The goal is to determine if the compound can directly inhibit the catalytic activity of an isolated enzyme.
4.1 Principle and Rationale Enzyme assays measure the rate of a reaction (product formation or substrate depletion) over time.[8] An inhibitor is a molecule that binds to an enzyme and decreases its activity.[9] By running the assay at a substrate concentration near its Michaelis-Menten constant (Km), the assay is sensitive to competitive inhibitors, which compete with the substrate for binding to the enzyme's active site.[5][10]
4.2 Materials
-
Serine Protease (e.g., Trypsin from bovine pancreas)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). Upon cleavage by trypsin, it releases p-nitroaniline, a yellow product that absorbs at 405 nm.
-
Known Protease Inhibitor (e.g., Aprotinin) for positive control.
-
Sterile 96-well flat-bottom assay plates (non-treated polystyrene).
4.3 Experimental Workflow Diagram
Caption: General workflow for an in vitro enzyme inhibition assay.
4.4 Step-by-Step Protocol
-
Reagent Preparation: Prepare stock solutions of enzyme, substrate, and controls in the assay buffer. The final substrate concentration should be at or near its Km for the enzyme.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
50 µL Assay Buffer.
-
10 µL of test compound dilution (or vehicle/positive control).
-
20 µL of enzyme solution.
-
Include controls: "no enzyme," "no substrate," "vehicle (100% activity)," and "positive inhibitor."
-
-
Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at 37°C. This allows the compound to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the reaction by adding 20 µL of the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
For each well, plot absorbance vs. time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Calculate the percent inhibition for each compound concentration:
-
% Inhibition = (1 - (Rate_Inhibitor / Rate_Vehicle)) * 100
-
-
Plot % Inhibition vs. the log of compound concentration and use non-linear regression to determine the enzyme inhibition IC50.
-
Table 2: Hypothetical Enzyme Inhibition Data for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
| Enzyme Target | Compound IC50 (µM) | Aprotinin (Positive Control) IC50 (nM) |
| Trypsin | 8.9 ± 0.7 | 25.4 ± 3.1 |
4.5 Follow-up Mechanistic Studies If significant inhibition is observed, further studies are required to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the inhibitor's IC50 at several different substrate concentrations.
Caption: Logical diagram of common enzyme inhibition mechanisms.
Conclusion
This application note details a pragmatic and scientifically sound two-tiered strategy for the initial in vitro characterization of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. By first establishing a cytotoxicity profile, researchers can ascertain the compound's general bioactivity and define appropriate concentration ranges for further testing. The subsequent progression to a direct enzyme inhibition assay provides a clear path toward identifying a potential mechanism of action. The data derived from these protocols will collectively form a strong decision-making package for advancing this compound into more complex secondary assays and mechanism-of-action studies.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). PDF document.
- Biobide.
- Basics of Enzymatic Assays for HTS. (2012).
- Mechanism of Action Assays for Enzymes. (2012).
- CymitQuimica. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid.
- ResearchGate. Enzymes and their inhibition drug development.
- Oxford Academic. (2021). Rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase MnbAB via colorimetric detection using Saltzman.
- NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.biobide.com [blog.biobide.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
A Guide for Investigators in Medicinal Chemistry and Cell Biology
Abstract
This document provides a comprehensive technical guide for the research chemical 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (CAS 1261894-05-6). By analyzing its core structural motifs—the biologically versatile benzodioxole ring and the reactive nitrobenzoic acid moiety—we propose a range of potential applications and provide detailed, validated protocols for its synthesis, characterization, and initial biological screening. This guide is intended for researchers in drug discovery, medicinal chemistry, and molecular biology, offering a foundational framework to explore this compound's potential as a novel therapeutic agent or a versatile synthetic intermediate.
Introduction and Scientific Rationale
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is a bi-aryl organic compound featuring three key functional domains:
-
The 1,3-Benzodioxole Moiety: This heterocyclic system is a well-established pharmacophore present in numerous natural and synthetic bioactive molecules. Derivatives of 1,3-benzodioxole are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Its inclusion in a molecular scaffold can enhance interactions with biological targets and modulate pharmacokinetic properties.[3]
-
The Benzoic Acid Group: The carboxylic acid function imparts acidic properties and provides a crucial handle for synthetic modification.[4] It can be readily converted into esters, amides, or other derivatives, enabling the construction of compound libraries for structure-activity relationship (SAR) studies.[5]
-
The Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the aromatic ring, potentially enhancing binding affinities to target proteins. It is a common feature in various approved drugs and serves as a precursor to the amino group via reduction, a transformation that dramatically alters the molecule's physicochemical properties and opens new avenues for derivatization.[6]
The convergence of these three functional groups in a single molecule makes 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid a compelling candidate for investigation. Its structure suggests potential as an inhibitor of inflammatory enzymes like cyclooxygenases (COX) or as a cytotoxic agent against cancer cell lines, hypotheses grounded in the established activities of related benzodioxole and nitrobenzoic acid derivatives.[7][8] This guide outlines the initial steps to synthesize, purify, and evaluate this compound in relevant biological assays.
Physicochemical and Spectroscopic Data
A summary of the key properties for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is provided below.
| Property | Value | Source |
| CAS Number | 1261894-05-6 | [9] |
| Molecular Formula | C₁₄H₉NO₆ | [9] |
| Molecular Weight | 287.23 g/mol | Calculated |
| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | N/A |
| SMILES | O=C(O)c1cc(cc(c1)=O)c2ccc3OCOc3c2 | [9] |
| InChI Key | UXOUCOQRLOAZHY-UHFFFAOYSA-N | [9] |
Note: Physical properties such as melting point and solubility should be determined experimentally upon synthesis.
Proposed Research Applications & Methodologies
Based on its structural characteristics, we propose the following research applications and provide detailed protocols for preliminary investigation.
Application 1: Scaffold for Anticancer Drug Discovery
Rationale: The benzodioxole moiety is present in compounds with demonstrated cytotoxic effects against various cancer cell lines.[2][7] The nitroaromatic structure can also contribute to anticancer activity. This compound serves as an excellent starting point for screening and derivatization.
This protocol details a colorimetric assay to assess the compound's ability to reduce the viability of cancer cells in culture.
A. Materials
-
Target cancer cell lines (e.g., HeLa - cervical, HT-29 - colon) and a non-malignant control cell line (e.g., HEK293).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid, dissolved in DMSO to create a 10 mM stock.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
Positive Control: Doxorubicin (10 mM stock in DMSO).
-
96-well clear-bottom cell culture plates.
-
Multichannel pipette, plate reader (490 nm absorbance).
B. Step-by-Step Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of the test compound and Doxorubicin in complete medium. Final concentrations should range from 0.1 µM to 100 µM. Also prepare a vehicle control (DMSO at the highest concentration used for the compound).
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various compound concentrations, positive control, or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
C. Self-Validation & Controls
-
Negative Control: Untreated cells (or vehicle-treated cells) represent 100% viability.
-
Positive Control: Doxorubicin should yield a dose-dependent decrease in viability, validating the assay's sensitivity.
-
Blank: Wells with medium and MTS reagent but no cells provide the background absorbance.
Application 2: Development of Novel Anti-Inflammatory Agents
Rationale: Several benzodioxole-containing compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][7] This protocol allows for the direct assessment of the compound's inhibitory activity against COX-1 and COX-2.
This protocol uses a commercially available colorimetric assay kit to measure the peroxidase activity of COX enzymes.
A. Materials
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abcam).
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound dissolved in DMSO.
-
Positive Controls: SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor).
-
96-well plate, plate reader (590 nm absorbance).
B. Step-by-Step Procedure
-
Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions.
-
Assay Setup: In separate wells for COX-1 and COX-2, add the assay buffer, heme, and the respective enzyme.
-
Inhibitor Addition: Add the test compound over a range of concentrations (e.g., 1 nM to 100 µM), positive controls, or vehicle (DMSO) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubation & Detection: Incubate for 5-10 minutes, then add the colorimetric substrate and develop the reaction as per the kit's protocol.
-
Data Acquisition: Measure the absorbance at 590 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control: 100 - [(Abs_inhibitor / Abs_vehicle) * 100].
-
Plot percent inhibition versus the log of inhibitor concentration and calculate the IC₅₀ value for both COX-1 and COX-2.
-
Determine the selectivity index: Selectivity = IC₅₀(COX-1) / IC₅₀(COX-2).
-
Application 3: Versatile Intermediate for Chemical Synthesis
Rationale: The compound's functional groups are amenable to a variety of chemical transformations, making it a valuable building block for creating a library of novel compounds.
A plausible synthetic route is a Suzuki-Miyaura cross-coupling reaction.
A. Materials
-
3-Bromo-5-nitrobenzoic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar).
B. Step-by-Step Procedure
-
Setup: To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq), benzo[d][1][10]dioxol-5-ylboronic acid (1.2 eq), and the base (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent & Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (0.05 eq).
-
Reaction: Heat the mixture to reflux (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to pH ~2-3. The product should precipitate.
-
Purification: Filter the solid precipitate and wash with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of Biological Screening Strategy
The following diagram outlines a logical progression for the initial biological evaluation of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Safety and Handling
-
General Precautions: Handle 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactivity: Avoid contact with strong oxidizing agents and strong bases.
-
Toxicology: The toxicological properties of this compound have not been fully investigated. Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
References
-
ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. Available at: [Link][2]
-
Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link][10]
-
Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. Available at: [Link][7]
-
ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. Available at: [Link][3]
-
PubMed. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Available at: [Link]
-
IJARSCT. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link][4]
-
PubMed Central (PMC). (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link][11]
-
MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link][6]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link][8]
-
World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available at: [Link]
-
PubMed Central (PMC). (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Available at: [Link][5]
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Available at: [Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 10. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 11. prepchem.com [prepchem.com]
Application Notes and Protocols for the Biological Evaluation of Nitroaromatic Compounds
Introduction: The Dichotomous Nature of Nitroaromatic Compounds
Nitroaromatic compounds represent a significant class of molecules with a broad spectrum of applications, ranging from pharmaceuticals and explosives to pesticides and dyes.[1][2][3] Their utility is derived from the unique chemical and physical properties conferred by the nitro (-NO2) group, a strong electron-withdrawing moiety that significantly influences the molecule's reactivity.[3][4] However, this same chemical feature is also responsible for their potential toxicity, including cytotoxicity, mutagenicity, and carcinogenicity.[2][3][5][6] The biological activity of many nitroaromatic compounds is latent and requires metabolic activation, a process central to both their therapeutic efficacy and toxicological risk.[1][4][7] This document provides a comprehensive experimental workflow for the biological evaluation of nitroaromatic compounds, offering researchers, scientists, and drug development professionals a robust framework to assess their potential.
The Central Role of Bioreduction in the Mechanism of Action
The biological effects of nitroaromatic compounds are predominantly mediated through the reductive metabolism of the nitro group.[1][7] This process, often referred to as bioreduction, is catalyzed by a class of enzymes known as nitroreductases. These enzymes, which are widespread in bacteria but absent in mammalian cells, play a crucial role in the activation of these compounds. The reduction of the nitro group is a stepwise process that generates a series of reactive intermediates, including nitroso and hydroxylamine derivatives.[1][4]
These reactive metabolites are highly electrophilic and can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage.[6] The formation of DNA adducts can induce mutations, chromosomal aberrations, and strand breaks, underpinning the genotoxic and carcinogenic potential of many nitroaromatic compounds.[8][9][10] Furthermore, the bioreduction process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and contributing to cytotoxicity.[2][5][6]
The following diagram illustrates the general mechanism of action for nitroaromatic compounds:
Caption: General mechanism of action of nitroaromatic compounds.
A Phased Experimental Workflow for Comprehensive Evaluation
A systematic and tiered approach is essential for the thorough biological evaluation of nitroaromatic compounds. The following workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic and in vivo studies.
Caption: Phased experimental workflow for nitroaromatic compound evaluation.
Phase 1: In Vitro Cytotoxicity Screening
The initial step in evaluating a novel nitroaromatic compound is to determine its cytotoxic potential across a panel of relevant cell lines.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nitroaromatic compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
LDH Release Assay for Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][11]
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Cell viability (IC50) | Cytotoxicity (% LDH release) |
| Indication | General cytotoxicity | Primarily necrosis/late apoptosis |
Phase 2: In Vitro Genotoxicity Assessment
Given that many nitroaromatic compounds are activated to DNA-damaging species, a thorough genotoxicity assessment is critical.[8][9]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The inclusion of a mammalian liver extract (S9 fraction) can assess the mutagenicity of metabolites.
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation (Optional): Prepare the S9 mix if metabolic activation is being assessed.
-
Exposure: In a test tube, mix the test compound, the bacterial culture, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[12]
Protocol: Comet Assay
-
Cell Treatment: Treat cells with the nitroaromatic compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Phase 3: Mechanism of Action Studies
Understanding the specific mechanisms by which a nitroaromatic compound exerts its biological effects is crucial for its development or risk assessment.
Nitroreductase Activity Assay
Directly measuring the activity of nitroreductases in the presence of the test compound can confirm its role as a substrate for these enzymes.
Protocol: Nitroreductase Activity Assay (Luminometric)
-
Reaction Setup: In a 96-well plate, combine the nitroreductase enzyme, the nitroaromatic compound, and a suitable cofactor (e.g., NADH or NADPH). Include a luciferin-based nitroreductase substrate.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Luciferase Reaction: Add a luciferase-containing reagent. The amount of luciferin generated by the nitroreductase will be proportional to the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Compare the activity in the presence of the test compound to a control without the compound.
Reactive Oxygen Species (ROS) Assay
To investigate the role of oxidative stress, intracellular ROS levels can be measured using fluorescent probes.
Protocol: DCFDA Assay for Intracellular ROS
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the nitroaromatic compound.
-
Probe Loading: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is non-fluorescent but is converted to the highly fluorescent DCF upon oxidation by ROS.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.
Phase 4: In Vivo Evaluation
For compounds with promising therapeutic potential or significant toxicological concern, in vivo studies are necessary to evaluate their efficacy and safety in a whole-organism context.
Animal Models
The choice of animal model depends on the specific research question. For anticancer drug development, xenograft models in immunocompromised mice are commonly used.[13] For toxicological studies, rats are often the model of choice.[14][15][16]
Considerations for In Vivo Studies:
-
Route of Administration: The route of administration should be relevant to the intended human exposure or therapeutic use.
-
Dose and Dosing Regimen: A dose-response study should be conducted to determine the effective and toxic dose ranges.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion of the compound and its relationship to the observed biological effects.[13]
-
Toxicology Endpoints: A comprehensive toxicological evaluation should include monitoring of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.
Conclusion
The experimental workflow outlined in this document provides a robust framework for the comprehensive biological evaluation of nitroaromatic compounds. By systematically assessing cytotoxicity, genotoxicity, and the underlying mechanism of action, researchers can gain a thorough understanding of the biological profile of these compounds. This knowledge is essential for informed decision-making in drug development and for the accurate assessment of toxicological risk.
References
-
Whong, W. Z., & Edwards, G. S. (1984). Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium. Mutation Research/Genetic Toxicology, 136(3), 209-215. [Link]
-
Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. [Link]
-
Fu, P. P. (1990). Mutagenicity of nitroaromatic compounds. Chemical research in toxicology, 3(4), 253-269. [Link]
-
de Abreu, B. A., de Oliveira, D. M., de Souza, A. M. T., & de Oliveira, R. B. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 15(6), 1599-1632. [Link]
-
Kammann, U. K. R., & Goldenstein, N. I. (2019). Genotoxicity of nitroaromatic compounds in zebrafish embryos. Conference: DAIMON final conference. [Link]
-
de Abreu, B. A., de Oliveira, D. M., de Souza, A. M. T., & de Oliveira, R. B. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
-
Kovacic, P., & Somanathan, R. (2010). Nitroaromatic compounds: environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 30(7), 629-649. [Link]
-
Mondal, D., Ghosh, K., Baidya, A. T. K., Mondal Gantait, A., & Gayen, S. (2020). Identification of structural fingerprints for in vivo toxicity by using Monte Carlo based QSTR modeling of nitroaromatics. Toxicology mechanisms and methods, 30(4), 257-265. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]
-
Rice, D. R., Gann, H. E., & de Visser, S. P. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. International Journal of Molecular Sciences, 22(4), 1845. [Link]
-
Pizzo, F., Benfenati, E., & Gini, G. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. [Link]
-
Spain, J. C. (Ed.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press. [Link]
-
Lee, M. H., Han, J. H., & Kim, J. S. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors, 21(4), 1438. [Link]
-
ResearchGate. (n.d.). Enzymatic assay for nitroreductase. [Link]
-
ResearchGate. (n.d.). A cell-based assay for nitroreductase activity. [Link]
-
Khan, I. U., Zafar, A., Nawaz, M. A., Choudhary, M. I., & Shah, S. S. (2015). Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs. Bioelectrochemistry, 104, 83-91. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. [Link]
-
ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]
-
Cheng, P., Liu, C., Zhu, H., & Yuan, L. (2016). Real-Time Bioluminescence Imaging of Nitroreductase in Mouse Model. Analytical chemistry, 88(12), 6159-6162. [Link]
-
Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of investigative dermatology, 84(3), 180-183. [Link]
-
Toropov, A. A., & Toropova, A. P. (2008). The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. Chemosphere, 72(8), 1165-1170. [Link]
-
Li, Y. J., Li, J., Li, R., & Li, W. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Ecotoxicology and environmental safety, 233, 113337. [Link]
-
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. svedbergopen.com [svedbergopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaron.com [pharmaron.com]
- 14. Identification of structural fingerprints for in vivo toxicity by using Monte Carlo based QSTR modeling of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacophore Modeling of Benzodioxole Derivatives for Accelerated Drug Discovery
Abstract
The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, present in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Its unique electronic and conformational properties make it a valuable starting point for the design of novel therapeutics. This application note provides a detailed guide for researchers on the application of pharmacophore modeling to accelerate the discovery of novel drug candidates based on the benzodioxole framework. We will delve into both ligand-based and structure-based methodologies, offering field-proven insights and step-by-step protocols to construct and validate robust pharmacophore models. The overarching goal is to equip drug discovery professionals with the necessary knowledge to effectively leverage this powerful computational tool for the identification of promising benzodioxole derivatives.
Introduction: The Power of Pharmacophore Modeling in Drug Discovery
A pharmacophore is an abstract concept that describes the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target to elicit a biological response.[4] Pharmacophore modeling has become an indispensable tool in modern drug discovery, enabling the rapid screening of large compound libraries to identify potential lead candidates.[5][6] This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.
There are two primary approaches to pharmacophore modeling:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional (3D) structure of the biological target is unknown. It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to be responsible for their biological activity.[7]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, this approach can be utilized. It involves analyzing the interactions between the protein and a bound ligand to directly generate a pharmacophore model representing the key interaction points within the active site.[7]
The benzodioxole moiety, with its distinct chemical properties, serves as an excellent scaffold for the application of these techniques. Its derivatives have shown promise in targeting a variety of biological targets, including tubulin, cyclooxygenase (COX) enzymes, and α-amylase.[1][8][9][10]
The Significance of the Benzodioxole Scaffold in Medicinal Chemistry
The 1,3-benzodioxole ring system is a key structural feature in a multitude of natural and synthetic compounds exhibiting a broad spectrum of biological activities. This versatile scaffold can be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties.
Table 1: Bioactivities of Benzodioxole Derivatives
| Biological Activity | Target/Mechanism | Reference(s) |
| Anticancer | Tubulin polymerization inhibition, COX inhibition | [1][3][8][11] |
| Anti-inflammatory | COX-1/COX-2 inhibition | [1][2] |
| Antidiabetic | α-amylase inhibition | [9][10] |
| Neuroprotective | Various mechanisms | [1] |
The inherent drug-like properties of the benzodioxole core make it an attractive starting point for lead discovery and optimization campaigns.
Ligand-Based Pharmacophore Modeling Protocol
This protocol outlines the steps for generating and validating a ligand-based pharmacophore model when the target structure is unavailable but a set of active benzodioxole derivatives is known.
Rationale and Causality
The fundamental principle behind ligand-based modeling is that molecules with similar biological activity often share a common set of steric and electronic features arranged in a specific 3D orientation. By identifying this common pattern, we can create a virtual query to search for novel, structurally diverse compounds that also possess these features and are therefore likely to be active.
Experimental Workflow
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Detailed Protocol
-
Dataset Preparation:
-
Compile a dataset of benzodioxole derivatives with known biological activities against the target of interest. Include both active and inactive compounds.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., CHARMm in Discovery Studio).
-
-
Training and Test Set Selection:
-
Divide the dataset into a training set and a test set. The training set should consist of a structurally diverse set of the most active compounds (typically 15-20 molecules).[12] The test set should contain a mix of active and inactive compounds that were not used in the model generation.
-
-
Pharmacophore Model Generation (using BIOVIA Discovery Studio as an example):
-
Import the training set molecules into a new workspace.
-
Utilize the "Common Feature Pharmacophore Generation" protocol (based on the Catalyst™ algorithm).[13] This will identify common chemical features such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Aromatic (AR) features.
-
The software will generate a series of pharmacophore hypotheses, each with a corresponding score.
-
-
Pharmacophore Model Validation:
-
Internal Validation: Assess the ability of the generated models to correctly identify the active compounds within the training set.
-
External Validation: Use the test set to evaluate the predictive power of the pharmacophore models. A good model should be able to distinguish active from inactive compounds in the test set.[4]
-
Decoy Set Screening: Screen a larger database of decoy molecules (compounds with similar physicochemical properties to the actives but structurally different and assumed to be inactive) to assess the model's ability to avoid false positives.
-
-
Statistical Evaluation of the Model:
-
Calculate key validation metrics to select the best pharmacophore hypothesis.
Table 2: Key Pharmacophore Model Validation Metrics
-
| Metric | Description | Good Value | Reference(s) |
| Enrichment Factor (EF) | The ratio of the percentage of actives found in a certain percentage of the screened database to the percentage of actives expected by random selection. | > 1 | [14][15] |
| Güner-Henry (GH) Score | A scoring method that considers the yield of actives in the hit list, the percentage of actives in the database, and the enrichment factor. | > 0.7 (very good) | [16][17] |
| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the model's predictive ability. | AUC > 0.7 | [15] |
Structure-Based Pharmacophore Modeling Protocol
This protocol is applicable when the 3D structure of the target protein in complex with a ligand is available.
Rationale and Causality
By directly observing the interactions between a ligand and the amino acid residues in the binding pocket, we can precisely map the essential features required for binding. This approach often leads to more accurate and predictive pharmacophore models compared to ligand-based methods.
Experimental Workflow
Caption: Structure-Based Pharmacophore Modeling Workflow.
Detailed Protocol
-
Protein-Ligand Complex Preparation:
-
Obtain the 3D structure of the target protein in complex with a benzodioxole derivative (or a similar ligand) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges.
-
-
Binding Site Definition:
-
Define the active site of the protein based on the location of the co-crystallized ligand.
-
-
Pharmacophore Model Generation:
-
Use a structure-based pharmacophore generation tool (e.g., the "Interaction Pharmacophore" protocol in Discovery Studio or LigandScout).[18] These tools automatically identify key interactions such as hydrogen bonds, hydrophobic interactions, and aromatic stacking between the ligand and the protein.
-
The generated pharmacophore will consist of features that are complementary to the binding site residues.
-
-
Model Refinement and Validation:
-
Manually inspect and refine the generated pharmacophore model. For instance, you might add or remove features based on known structure-activity relationship (SAR) data for benzodioxole derivatives.
-
Validate the refined model using the same statistical methods described in the ligand-based protocol (Section 3.5).
-
Case Study: Benzodioxole Derivatives as Tubulin Inhibitors
Several studies have identified benzodioxole derivatives as potent inhibitors of tubulin polymerization, making them promising anticancer agents.[8][19] Tubulin inhibitors bind to the colchicine binding site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
A pharmacophore modeling study on tubulin inhibitors could reveal the following key features for benzodioxole derivatives:
-
Two Aromatic Rings: One corresponding to the benzodioxole core and the other to a substituted phenyl ring.
-
A Hydrogen Bond Acceptor: Often an oxygen atom in a methoxy group or the dioxole ring.
-
A Hydrophobic Feature: Corresponding to an alkyl or other nonpolar substituent.
A validated pharmacophore model based on these features can then be used for virtual screening of large compound databases to identify novel benzodioxole-containing scaffolds with potential antitubulin activity.[17][20][21]
Virtual Screening and Hit Identification
Once a robust and validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases (e.g., ZINC, Enamine, Maybridge).[22][23]
Virtual Screening Protocol:
-
Database Preparation: Prepare the compound database by generating 3D conformers for each molecule.
-
Pharmacophore-Based Screening: Use the validated pharmacophore model to screen the database. Compounds that match the pharmacophore features will be identified as "hits."
-
Hit Filtering: Apply additional filters to the hit list, such as Lipinski's Rule of Five, to select for compounds with drug-like properties.
-
Molecular Docking: For promising hits, perform molecular docking studies to predict their binding mode and affinity for the target protein. This step is particularly important for hits identified from a ligand-based pharmacophore screen.
-
Hit Prioritization: Rank the hits based on their pharmacophore fit score, docking score, and predicted binding interactions.
-
Experimental Validation: The most promising candidates should be acquired or synthesized for experimental validation of their biological activity.
Conclusion
Pharmacophore modeling is a powerful and versatile computational tool that can significantly enhance the efficiency of drug discovery campaigns focused on benzodioxole derivatives. By providing a rational basis for identifying key molecular interactions, both ligand-based and structure-based approaches can guide the design and discovery of novel therapeutic agents. The protocols and insights provided in this application note offer a comprehensive framework for researchers to successfully implement pharmacophore modeling in their own drug discovery workflows, ultimately accelerating the journey from hit identification to lead optimization.
References
-
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]
-
Pharmacophore Model-Aided Virtual Screening. ACS Omega. Available at: [Link]
-
3D pharmacophore-based virtual screening workflow. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. Available at: [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available at: [Link]
-
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. Available at: [Link]
-
VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. Oxford Academic. Available at: [Link]
-
Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors. NIH. Available at: [Link]
-
Pharmacophore Construction Using Discovery Studio. CD ComputaBio. Available at: [Link]
-
Pharmacophore modeling using Discovery Studio. CUTM Courseware. Available at: [Link]
-
Pharmacophore model validation using GH score method. ResearchGate. Available at: [Link]
-
Structure-function Studies With Derivatives of 6-benzyl-1,3-benzodioxole, a New Class of Synthetic Compounds Which Inhibit Tubulin Polymerization and Mitosis. PubMed. Available at: [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]
-
Molecular docking and pharmacophore modelling; A bridged explanation with emphasis on validation. ResearchGate. Available at: [Link]
-
Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]
-
Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin. PubMed. Available at: [Link]
-
PHARMACOPHORE AND LIGAND-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO®. Dassault Systèmes. Available at: [Link]
-
Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. PubMed. Available at: [Link]
-
Ligand and Pharmacophore based Design. BIOVIA - Dassault Systèmes. Available at: [Link]
-
Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. PMC. Available at: [Link]
-
(PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. Available at: [Link]
-
Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. NIH. Available at: [Link]
-
Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants. PubMed Central. Available at: [Link]
-
QA Pharmacophore Modeling for Potential Drug Discovery. BioDuro. Available at: [Link]
-
Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. PubMed Central. Available at: [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Available at: [Link]
-
Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. PubMed. Available at: [Link]
-
Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. PubMed. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. QA Pharmacophore Modeling for Potential Drug Discovery-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. 3ds.com [3ds.com]
- 14. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Convergent Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into a single molecular entity is a cornerstone of rational drug design. 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (CAS 1261894-05-6) represents a compelling example of such a design, merging the biologically versatile 1,3-benzodioxole moiety with the electronically distinct nitrobenzoic acid scaffold. While direct and extensive research on this specific molecule is emerging, an analysis of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent.
The 1,3-benzodioxole ring is a privileged scaffold found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Its ability to modulate key biological pathways, such as cyclooxygenase (COX) enzymes, makes it a valuable component in drug discovery.[4][5] Concurrently, the nitrobenzoic acid framework is a well-established functional group in medicinal chemistry. The nitro group, being a strong electron-withdrawing moiety, can significantly influence a molecule's acidity, electronic profile, and potential for bioreductive activation, a mechanism exploited in certain antimicrobial and anticancer agents.[6][7][8]
This document serves as a comprehensive guide for the researcher, providing a theoretical framework and practical protocols for the synthesis, characterization, and systematic biological evaluation of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Part 1: Synthesis and Characterization
The synthesis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid can be approached through several established synthetic routes. A logical and commonly employed method is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of the biaryl C-C bond.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines the synthesis starting from 3-bromo-5-nitrobenzoic acid and 1,3-benzodioxole-5-boronic acid.
Workflow for Synthesis
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Materials:
-
3-bromo-5-nitrobenzoic acid
-
1,3-benzodioxole-5-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 3-bromo-5-nitrobenzoic acid (1.0 eq), 1,3-benzodioxole-5-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). The mixture should be sparged with the inert gas for 15-20 minutes to ensure an oxygen-free environment.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Characterization: The structure and purity of the synthesized compound should be rigorously confirmed using the following analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., -COOH, -NO₂, C-O-C).
-
Melting Point Analysis: As an indicator of purity.
Part 2: Postulated Biological Activities and Screening Protocols
Based on the known activities of its constituent moieties, 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is a candidate for investigation in several therapeutic areas. The following protocols are designed as a primary screening cascade to identify and validate potential biological activities.
A. Anticancer Activity
Rationale: The benzodioxole scaffold is present in compounds with demonstrated anticancer properties.[1] Furthermore, some nitroaromatic compounds can be selectively reduced in the hypoxic environment of solid tumors to generate cytotoxic species.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol assesses the compound's ability to inhibit cell proliferation in a panel of human cancer cell lines.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assay.
Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung)) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid in DMSO. Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at approximately 570 nm.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MCF-7 | TBD | TBD |
| HCT-116 | TBD | TBD |
| A549 | TBD | TBD |
B. Anti-inflammatory Activity
Rationale: Many benzodioxole-containing compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This fluorometric assay determines the compound's ability to selectively inhibit the COX-1 and COX-2 isoenzymes.
Procedure:
-
Utilize a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam).
-
Reconstitute the COX-1 and COX-2 enzymes, heme, and assay buffer according to the manufacturer's instructions.
-
Prepare a range of concentrations of the test compound.
-
In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate according to the kit's protocol (typically 10-15 minutes at 37 °C).
-
Measure the fluorescence using a plate reader at the specified excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | TBD | TBD | TBD |
| Celecoxib | TBD | TBD | TBD |
C. Antimicrobial Activity
Rationale: The nitro group is a well-known pharmacophore in antimicrobial agents.[6] Its presence suggests potential activity against various bacterial strains.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Prepare an inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Conclusion and Future Directions
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is a synthetically accessible molecule with a high potential for biological activity based on the established roles of its constituent pharmacophores. The protocols detailed herein provide a foundational framework for its systematic investigation. Positive results in these primary screens would warrant further studies, including mechanism of action elucidation, structure-activity relationship (SAR) exploration through analog synthesis, and in vivo efficacy studies in relevant disease models. This structured approach will enable a thorough evaluation of its therapeutic potential and pave the way for its development as a novel lead compound.
References
-
Assali, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. Available at: [Link]
-
Cheminform. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. ChemInform, 54(38). Available at: [Link]
-
Hawash, M., et al. (2020). Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Zhang, Y., et al. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 25(21), 5035. Available at: [Link]
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Ataman Kimya. Available at: [Link]
-
Pires, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1118. Available at: [Link]
-
Zhang, Z-Y., et al. (2017). Design and Synthesis of 5-Substituted Benzo[d][4][5]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(1-2). Available at: [Link]
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low reaction yields, encountered during the synthesis of this valuable biaryl compound.
The primary and most established route to this molecule is the Suzuki-Miyaura cross-coupling reaction. This guide will focus on troubleshooting and optimizing this specific pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3-bromo-5-nitrobenzoic acid (the electrophile) and (benzo[d][1][2]dioxol-5-yl)boronic acid (the nucleophile) in the presence of a suitable base.[3][4][5]
Q2: What are the critical components for a successful Suzuki-Miyaura coupling?
A successful reaction hinges on four key components:
-
Aryl Halide: 3-bromo-5-nitrobenzoic acid. Aryl bromides generally offer a good balance of reactivity and stability.[5]
-
Organoboron Reagent: (Benzo[d][1][2]dioxol-5-yl)boronic acid or its corresponding boronate esters. The stability of this reagent is crucial for high yields.[6]
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[4][6]
-
Base: A base is required to activate the boronic acid for the crucial transmetalation step.[3][7] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
Q3: What is a typical expected yield for this synthesis?
Under optimized conditions, yields for Suzuki-Miyaura couplings of this type can range from moderate to excellent (60-95%).[8] However, yields below 50% are common when conditions are not fully optimized, indicating underlying issues that need to be addressed.
Q4: What are the primary safety concerns?
-
Palladium Catalysts: While used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents like dioxane, toluene, and DMF are flammable and have associated toxicities. Always consult the Safety Data Sheet (SDS) for each solvent.
-
Bases: Strong bases can be corrosive.
-
Exotherms: Suzuki-Miyaura reactions can sometimes generate significant heat (exotherms), especially on a larger scale.[9] Proper temperature control and monitoring are essential.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted 3-bromo-5-nitrobenzoic acid. What's wrong?
This is a classic symptom of catalyst deactivation or insufficient catalyst activity. The palladium catalyst is likely not cycling effectively.
Root Cause Analysis & Solutions:
-
Cause 1: Oxygen Contamination. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by dissolved oxygen in the reaction mixture. This is a very common reason for low yields.[6]
-
Solution: Rigorous Degassing. Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This is the single most critical step for reproducibility. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can suffice.[10]
-
-
Cause 2: Inefficient Precatalyst Reduction. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced to Pd(0) to enter the catalytic cycle. This reduction can be inefficient.[6]
-
Solution: Choice of Ligand and Precatalyst. Bulky, electron-rich phosphine ligands can accelerate the rate-determining oxidative addition step and stabilize the active Pd(0) species.[4][11] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, highly active catalyst system (e.g., a Buchwald-type ligand/precatalyst).
-
-
Cause 3: Poor Substrate Reactivity. While aryl bromides are generally reactive, the strong electron-withdrawing nitro group on the 3-bromo-5-nitrobenzoic acid can influence the electronic properties of the molecule.[3][12]
-
Solution: Ligand and Temperature Optimization. Screen a panel of phosphine ligands. While triphenylphosphine (PPh₃) is common, more robust ligands like SPhos, XPhos, or RuPhos often provide superior results for challenging substrates. Increasing the reaction temperature (e.g., from 80°C to 100-110°C) can also overcome activation energy barriers.[10]
-
Troubleshooting Workflow: Unreacted Starting Material
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Benzoic Acid Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving benzoic acid substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often temperamental transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and achieve your synthetic goals.
The presence of a carboxylic acid moiety on an aryl halide or boronic acid introduces specific challenges not typically encountered with neutral substrates. This guide will address these issues in a direct question-and-answer format, providing field-proven insights and actionable solutions.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial failures encountered when attempting to couple benzoic acid derivatives.
Question 1: My Suzuki coupling with a benzoic acid substrate is not working or giving very low yields. What are the primary factors to investigate?
Answer: Failure or low yield in this specific coupling is often multifactorial. The primary areas to troubleshoot are the catalyst system, the choice and amount of base, and the reaction conditions, all of which are influenced by the carboxylic acid group.
-
Carboxylic Acid Interference: The acidic proton of the benzoic acid will be deprotonated by the base. The resulting carboxylate can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2] Additionally, the solubility of the carboxylate salt can be problematic, potentially sequestering your starting material in an aqueous phase away from the catalyst in the organic phase.[2]
-
Sub-optimal Catalyst System: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for these challenging substrates.[1] A more robust catalyst system, typically featuring bulky, electron-rich ligands, is required to overcome catalyst inhibition and facilitate the key steps of the catalytic cycle.
-
Insufficient Base: A common oversight is failing to account for the acidic proton of the benzoic acid. You must use at least one extra equivalent of base to neutralize the carboxylic acid in addition to the amount required for the catalytic cycle itself (typically 2-3 equivalents).[1]
-
Inadequate Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion, especially with electronically deactivated or sterically hindered substrates.[1]
Question 2: I'm observing a significant amount of a byproduct that appears to be my starting benzoic acid without the halide. What is happening?
Answer: You are likely observing protodehalogenation or, if the benzoic acid is on the boronic acid partner, protodeboronation.
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid to a C-H bond, and it is a very common side reaction in Suzuki couplings.[3] It can be exacerbated by high temperatures, prolonged reaction times, and the presence of excess water and base. To mitigate this, you can try using anhydrous conditions with a base like potassium phosphate (K₃PO₄), minimizing reaction time, or using more stable boronic acid derivatives like pinacol esters (BPin).[3]
-
Protodehalogenation: This is the replacement of the halide with a hydrogen atom. While less common than protodeboronation, it can occur under certain conditions, particularly with electron-rich aryl halides.
Question 3: My major byproduct is the homocoupling of my boronic acid. How can I prevent this?
Answer: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is almost always due to the presence of oxygen in your reaction.[3]
-
Solution: Rigorous degassing of your solvents and reaction mixture is critical. This can be achieved by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles. Ensure your reaction is maintained under a positive pressure of an inert gas throughout the setup and reaction time.[1][3]
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems and their corresponding solutions, grounded in mechanistic principles.
Issue 1: Catalyst Deactivation and Low Conversion
If your reaction stalls or fails to initiate, catalyst deactivation is a primary suspect, often linked to the carboxylate group.
The "Why": The deprotonated carboxylate can act as a ligand for the palladium center. This coordination can stabilize the palladium complex, making it less catalytically active and hindering its participation in the oxidative addition or transmetalation steps of the catalytic cycle.[2]
Solutions:
-
Protect the Carboxylic Acid: The most robust solution is often to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). Perform the Suzuki coupling on the esterified substrate and then hydrolyze the ester in a subsequent step to reveal the desired benzoic acid product. This completely removes the source of interference.[2]
-
Optimize the Catalyst/Ligand System: If protection is not feasible, switching to a more advanced catalyst system is necessary.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphines are designed to be sterically demanding.[3][4][5] This bulkiness can disfavor the binding of the carboxylate and promote the desired reductive elimination step.[3] Their electron-rich nature also facilitates the oxidative addition of the aryl halide, which is often the rate-limiting step.[6][7]
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species in solution, which can be more reliable than generating it in situ from a Pd(II) source like Pd(OAc)₂.[1][3]
-
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| XPhos Pd G3 | Buchwald (Biaryl Phosphine) | High activity, air-stable, reliable generation of Pd(0).[1] | 1 - 3 |
| Pd(OAc)₂ / SPhos | Buchwald (Biaryl Phosphine) | Excellent for hindered substrates and aryl chlorides.[4][8] | 1 - 5 (1:2 Pd/Ligand) |
| [Pd(IPr)Cl₂]₂ | N-Heterocyclic Carbene (NHC) | Highly active, thermally stable, good for challenging couplings.[9] | 1 - 3 |
| PdCl₂(dppf) | Bidentate Phosphine | A good starting point, but may be less effective for hindered systems.[2] | 2 - 5 |
Issue 2: The Decarboxylation Dilemma
A significant challenge, particularly with ortho-substituted benzoic acids, is the loss of CO₂ to form an aryl-palladium intermediate, which can then proceed through the catalytic cycle to give a biaryl product lacking the carboxyl group.[10][11]
The "Why": The formation of a palladium-carboxylate intermediate can, under certain conditions, lead to decarboxylation. This process is often thermally driven and can compete with the desired transmetalation step. Some synthetic methods intentionally exploit this reactivity, known as decarboxylative Suzuki coupling.[12][13]
Solutions:
-
Lower Reaction Temperature: If you are observing significant decarboxylation, reducing the reaction temperature may disfavor this side reaction relative to the desired coupling. Monitor the reaction closely, as this may require longer reaction times.
-
Choice of Base and Solvent: The reaction environment plays a crucial role. While systematic studies are substrate-dependent, sometimes switching from a stronger base like Cs₂CO₃ to a weaker one like K₂CO₃ or K₃PO₄ can alter the reaction pathway.[14]
-
Ligand Modification: The electronic and steric properties of the ligand can influence the stability of the intermediates that lead to decarboxylation. Screening different classes of ligands (e.g., comparing a Buchwald ligand to an NHC ligand) may be necessary.
Caption: Competing Suzuki coupling and decarboxylation pathways.
Issue 3: Steric Hindrance with ortho-Substituted Substrates
When the benzoic acid (or the coupling partner) has substituents in the ortho position, steric hindrance can dramatically slow down or prevent the reaction.[15][16][17]
The "Why": Steric bulk near the reaction center can impede the approach of the palladium catalyst for oxidative addition and hinder the subsequent transmetalation and reductive elimination steps. The ortho-substituent on the benzoic acid ring can cause the carboxyl group to twist out of the plane of the ring, which alters its electronic properties but also adds to the steric congestion around the coupling site.[15]
Solutions:
-
Use Sterically Demanding Ligands: This is the most effective strategy. Very bulky ligands, such as AntPhos or BI-DIME, are specifically designed to facilitate couplings between sterically congested partners.[16][18][19] The ligand's bulk promotes the formation of a monoligated palladium species, which is more reactive in sterically challenging environments, and accelerates the final reductive elimination step.[4]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Change the Base: In some cases, the choice of base can influence the outcome of sterically hindered couplings. A stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) or a non-coordinating organic base might be beneficial.
Part 3: Experimental Protocols and Workflow
General Protocol for Suzuki Coupling with a Benzoic Acid Substrate
This protocol provides a robust starting point, employing a modern, highly active catalyst system.
Materials:
-
Aryl Halide containing a benzoic acid moiety (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (or similar Buchwald precatalyst) (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 - 4.0 equiv)
-
Solvent: 1,4-Dioxane/Water (5:1 mixture), degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide benzoic acid, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask/vial with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at 90-110 °C and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.
-
Separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 12. Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Ortho effect - Wikipedia [en.wikipedia.org]
- 16. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions in the Nitration of Benzodioxole Rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the nitration of benzodioxole rings. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile scaffold. The 1,3-benzodioxole (or methylenedioxybenzene) moiety is a key structural feature in numerous natural products and pharmaceutical agents.[1][2] Its nitration is a fundamental step for further functionalization.
However, the very electronic properties that make the benzodioxole ring a valuable synthetic building block also render it highly susceptible to side reactions during electrophilic aromatic substitution.[2][3] The fused dioxole ring is a powerful activating group, donating significant electron density to the aromatic system and making it highly nucleophilic.[3] This guide provides in-depth, field-proven insights into anticipating, diagnosing, and mitigating common side reactions to ensure high-yield, high-purity synthesis of your target nitro-benzodioxole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the benzodioxole ring so reactive and prone to side reactions during nitration?
The high reactivity stems from the two oxygen atoms in the fused dioxole ring. These atoms donate electron density into the aromatic ring via resonance, making it significantly more electron-rich than benzene.[2][3] This strong activation increases the ring's nucleophilicity, accelerating the rate of attack on the electrophile (the nitronium ion, NO₂⁺).[3][4] While this facilitates the desired reaction, it also lowers the activation energy for undesired pathways like oxidation and multiple nitrations, especially under harsh conditions.[5]
Q2: I am nitrating unsubstituted 1,3-benzodioxole. What is the expected major product and why?
The primary product of mononitration is 5-nitro-1,3-benzodioxole .[6][7][8] The methylenedioxy group is a powerful ortho, para-director.[3] It directs the incoming electrophile (NO₂⁺) to the positions ortho and para to the oxygen atoms. In this symmetrical molecule, the 5-position is electronically favored and sterically accessible, leading to high regioselectivity for this isomer.
Q3: My reaction mixture turned dark brown or black almost immediately, and my final yield was very low. What is the most likely cause?
This is a classic sign of oxidation and decomposition . The electron-rich benzodioxole ring is sensitive to the oxidative nature of many nitrating agents, particularly concentrated nitric acid.[9][10] This is often exacerbated by poor temperature control, where exothermic heat from the reaction accelerates decomposition, leading to the formation of polymeric tars.[5][9]
Troubleshooting Guide: Specific Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Oxidation and Product Decomposition
Q: My reaction is plagued by the formation of dark, insoluble tars, resulting in a difficult workup and poor yield. How can I prevent this oxidative degradation?
A: Oxidative side reactions are the most common challenge. The nitrating medium itself is highly oxidizing, and the activated ring is susceptible to electron transfer, leading to degradation pathways.
Causality & Mechanism: Strong nitrating mixtures, especially those containing concentrated sulfuric acid, generate a high concentration of the highly electrophilic nitronium ion (NO₂⁺).[11][12] In an uncontrolled reaction, localized temperature spikes can occur, promoting oxidation of the substrate by nitric acid, which is reduced in the process.[9]
Solutions:
-
Strict Temperature Control: This is the most critical parameter. The reaction is highly exothermic.[9] Maintain a low and stable internal temperature throughout the addition of the nitrating agent. An ice bath or a cryo-cooler is essential.[3][6]
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of the benzodioxole substrate.[3] This prevents a rapid increase in temperature and allows the heat to dissipate. A typical addition time is 30-45 minutes or longer, depending on the scale.[3]
-
Choice of a Milder Nitrating System: Avoid the highly aggressive nitric acid/sulfuric acid "mixed acid" system if possible. Systems with attenuated reactivity often provide cleaner reactions.
-
Dilution: Working in a suitable solvent like glacial acetic acid helps to dissipate heat and control the concentration of reactants.[3][6][13]
| Parameter | Recommendation for Activated Rings | Rationale |
| Temperature | 0–25 °C[3][6] | Minimizes thermal energy, suppressing oxidation and decomposition pathways. |
| Nitrating Agent | HNO₃ in Acetic Acid[3][6] | Less aggressive than HNO₃/H₂SO₄, reducing oxidative potential. |
| Addition Rate | Slow, dropwise over 30-60 min[3] | Prevents exothermic spikes and maintains temperature control. |
| Agitation | Vigorous mechanical or magnetic stirring | Ensures rapid mixing and heat dissipation, avoiding localized "hot spots". |
Issue 2: Polysubstitution (Dinitration)
Q: My analysis (NMR, LC-MS) shows a significant amount of a dinitro- product alongside my desired mononitrated benzodioxole. How can I improve the selectivity?
A: The introduction of the first nitro group is not always sufficiently deactivating to prevent a second nitration, especially given the powerful activating nature of the methylenedioxy group.[5]
Causality & Mechanism: The mononitrated product is still an activated aromatic ring, albeit less so than the starting material. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second electrophilic substitution can occur before all the starting material is consumed.
Solutions:
-
Control Stoichiometry: Use a slight deficiency or a maximum of 1.0-1.1 equivalents of nitric acid. This ensures that the nitrating agent is the limiting reagent.
-
Lower the Reaction Temperature: As with oxidation, lower temperatures increase selectivity by favoring the reaction with the lower activation energy (mononitration of the more reactive starting material).
-
Reverse Addition: In some cases, adding the benzodioxole substrate slowly to the nitrating mixture can maintain a low concentration of the highly reactive substrate, potentially reducing the rate of the second nitration.
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, quench the reaction immediately by pouring it into a large volume of ice water.[7][14] This prevents the slower, second nitration from proceeding further.
Issue 3: Ring Opening of the Dioxole Moiety
Q: My product analysis indicates the presence of catechol-like byproducts, suggesting the methylene bridge of the dioxole ring has been cleaved. What causes this and how is it prevented?
A: The 1,3-dioxole ring is an acetal, which can be susceptible to hydrolysis or cleavage under strongly acidic conditions, especially at elevated temperatures.[1]
Causality & Mechanism: The mechanism involves protonation of one of the dioxole oxygen atoms by the strong acid catalyst (e.g., H₂SO₄), followed by nucleophilic attack by water (present in the acids or formed during the reaction), leading to ring opening. While generally stable, this pathway becomes more significant under harsh conditions.
Solutions:
-
Avoid Anhydrous, Aggressive Conditions: The combination of fuming nitric acid and concentrated sulfuric acid at elevated temperatures is most likely to cause this issue.
-
Use Acetic Acid as a Solvent/Co-acid: Glacial acetic acid is sufficiently acidic to facilitate the generation of the nitronium ion but is far less harsh than sulfuric acid, preserving the integrity of the dioxole ring.[3][6]
-
Minimize Reaction Time: Do not let the reaction stir for extended periods (e.g., overnight) after completion unless the protocol has been validated.[6] Monitor by TLC and quench promptly.
-
Careful Workup: Quenching the reaction by pouring it into a large volume of ice-cold water or a mildly basic solution (e.g., saturated sodium bicarbonate) quickly neutralizes the strong acid and prevents post-reaction degradation.[14]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the nitration of benzodioxole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
- 9. vpscience.org [vpscience.org]
- 10. Nitration and reactivity of benzoin_Chemicalbook [chemicalbook.com]
- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. science-revision.co.uk [science-revision.co.uk]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for the synthesis of nitrobenzoic acid derivatives
Answering the user's request to create a technical support center for optimizing the synthesis of nitrobenzoic acid derivatives.
Technical Support Center: Synthesis of Nitrobenzoic Acid Derivatives
A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of nitrobenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working on the nitration of benzoic acid and its analogues. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of electrophilic aromatic substitution, optimize your reaction conditions, and troubleshoot common experimental hurdles.
The nitration of benzoic acids is a foundational reaction, yet its success hinges on a nuanced understanding of substituent effects, reaction kinetics, and safety protocols. This guide is structured to address your challenges in a practical, question-and-answer format, moving from frequently asked questions to in-depth troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the synthesis of nitrobenzoic acid derivatives.
Question 1: Why is my nitration reaction giving a very low yield?
Answer: Low yields are a frequent issue and can stem from several factors. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring, making the reaction inherently slower than the nitration of benzene.[1][2] Here’s a breakdown of potential causes:
-
Inadequate Nitrating Agent Strength: The electrophile in this reaction is the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids.[1][3] If the acids are not sufficiently concentrated, the equilibrium will not favor the formation of the nitronium ion, leading to a sluggish or incomplete reaction.[3]
-
Sub-optimal Temperature: While low temperatures are crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to an accumulation of unreacted starting material.[4]
-
Insufficient Reaction Time: Deactivated rings require longer reaction times to achieve full conversion. It is essential to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[5]
-
Premature Precipitation: The benzoic acid starting material may not be fully dissolved in the sulfuric acid before the addition of the nitrating mixture, leading to a heterogeneous reaction and poor conversion.
-
Losses During Work-up: The product is typically isolated by precipitation in ice water.[5] Significant amounts of the product can be lost if it has some solubility in the acidic aqueous solution or if the filtration and washing steps are not performed carefully.
Question 2: My reaction produced a mixture of isomers. How can I improve the regioselectivity for the meta-product?
Answer: The carboxylic acid group is a strong meta-director due to its electron-withdrawing nature, which destabilizes the ortho and para transition states.[2][3] Typically, the nitration of benzoic acid yields the meta-isomer as the major product (~98-99%).[5] However, several factors can lead to the formation of unwanted ortho and para isomers:
-
Elevated Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored ortho and para isomers.[1][3] Strict temperature control, often between 0°C and 10°C, is critical for maximizing meta-selectivity.[5][6]
-
Influence of Other Substituents: If your benzoic acid derivative has other substituents, they will also influence the position of nitration. Activating, ortho/para-directing groups (like methyl or methoxy) will compete with the meta-directing carboxylic acid, leading to complex isomer mixtures.[5]
-
Alternative Strategy - Nitration of an Ester: A common strategy to improve meta-selectivity is to first convert the benzoic acid to its methyl ester (e.g., methyl benzoate). The ester group is also a meta-director, but its protonation under the strong acidic conditions can further enhance its deactivating effect, sometimes leading to cleaner reactions. The resulting methyl m-nitrobenzoate can then be hydrolyzed back to the desired m-nitrobenzoic acid.[7]
Question 3: How do I effectively purify my crude nitrobenzoic acid product?
Answer: Purification is key to obtaining a high-quality final product. The primary impurities are often residual acids from the reaction and undesired isomers.
-
Initial Washing: After filtering the precipitated crude product, wash it thoroughly with cold water to remove most of the residual nitric and sulfuric acids.[5][8]
-
Recrystallization: This is the most common and effective method. The choice of solvent is crucial. Water or a mixture of ethanol and water is frequently used.[6] For m-nitrobenzoic acid, recrystallization from 1% aqueous hydrochloric acid can also yield a very pure product.[9]
-
Acid-Base Extraction: For separating isomers, a pH-controlled purification process can be effective. The crude mixture can be dissolved in an aqueous base (like NaOH or NaHCO₃) to form the sodium salt solution.[8] After filtering to remove any insoluble impurities, the solution is carefully acidified. The different isomers may precipitate at slightly different pH values, allowing for fractional precipitation. A patented process describes dissolving the crude material in a base to a pH of 8.5-10, filtering, and then acidifying to a pH of 1.8-3.0 to selectively precipitate high-purity 3-nitrobenzoic acid.[8]
Part 2: Advanced Troubleshooting Guide
This section provides a scenario-based approach to tackling more complex experimental problems.
Scenario 1: Runaway Exothermic Reaction Detected
Question: I am adding my nitrating mixture, and the internal temperature is rising uncontrollably despite being in an ice bath. What should I do, and what caused this?
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Enhance Cooling: Add more ice and salt to your cooling bath to lower its temperature. If possible, use a larger bath with better circulation.
-
Vigorous Agitation: Ensure the stirring is as efficient as possible to dissipate localized hot spots.[4]
-
Emergency Quench (Last Resort): If the temperature continues to rise dramatically, the reaction may need to be quenched by carefully pouring it over a large volume of crushed ice. CAUTION: This should be done as a last resort, as the dilution of concentrated sulfuric acid is itself highly exothermic.[4] Always alert a supervisor and follow your lab's established emergency protocols.
Root Cause Analysis & Prevention:
-
Cause: The rate of heat generation is exceeding the rate of heat removal.
-
Prevention:
-
Slow, Controlled Addition: The nitrating mixture must be added dropwise, allowing the cooling system to manage the heat generated from each addition.[4]
-
Adequate Cooling Capacity: Ensure your cooling bath is sufficiently large and cold (an ice-salt bath is often necessary) for the scale of your reaction.[4]
-
Pre-chilled Reagents: Pre-cooling both the benzoic acid solution and the nitrating mixture before addition can help manage the initial exotherm.[6]
-
Efficient Stirring: Poor agitation creates localized areas of high reactant concentration, which can generate hot spots and initiate a runaway reaction.[4]
-
Scenario 2: Formation of Dinitro or Other Over-Nitrated Byproducts
Question: My final product analysis (e.g., NMR or Mass Spec) shows the presence of dinitrobenzoic acid. How can I avoid this?
Answer: The formation of dinitro derivatives is a classic example of over-nitration, which occurs when the reaction conditions are too harsh.
Causality & Prevention:
-
Excessive Temperature: Higher temperatures increase the reaction rate and can provide sufficient energy to add a second nitro group to the already deactivated ring.[1][3] Maintain strict temperature control, typically below 10°C.[5]
-
Prolonged Reaction Time: While the reaction needs to go to completion, leaving it for an excessively long time after the starting material is consumed can lead to the slow formation of over-nitrated products.[3] Monitor the reaction by TLC and work it up promptly upon completion.
-
Incorrect Stoichiometry: Using a large excess of the nitrating agent can drive the reaction towards dinitration. Use a carefully measured amount, typically a slight excess, of nitric acid.
Regioselectivity Logic for Substituted Benzoic Acids
The final regiochemical outcome depends on the interplay of directing effects from all substituents on the ring.
Caption: General experimental workflow for nitration.
Step-by-Step Procedure: This procedure is adapted for reacting approximately 2 g of benzoic acid. [6]
-
Prepare the Nitrating Mixture (NM):
-
In a small Erlenmeyer flask, combine 2.0 mL of concentrated H₂SO₄ and 1.4 mL of concentrated HNO₃.
-
Perform this addition slowly and carefully in an ice/salt bath, ensuring the temperature of the mixture is maintained at 0°C or less. Keep this mixture cold. [6]
-
-
Prepare the Reaction Mixture (RM):
-
In a larger beaker suitable for efficient cooling, add 5.0 mL of concentrated H₂SO₄.
-
Cool the beaker in the ice/salt bath to 0°C or less.
-
Slowly and portion-wise, add 2.0 g of dry benzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 5°C. The mixture will become a thick paste. [6]
-
-
Perform the Nitration:
-
While maintaining vigorous stirring and a temperature below 5°C, add the cold Nitrating Mixture (NM) dropwise to the Reaction Mixture (RM) using a disposable pipette. [6] * The rate of addition is critical. Add the NM very slowly at first, monitoring the temperature constantly. If the temperature approaches 5°C, stop the addition until it cools down.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 30-60 minutes.
-
You can monitor the reaction by taking a small aliquot, quenching it in water, extracting with a suitable solvent (e.g., ethyl acetate), and spotting on a TLC plate against the starting material.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture over a beaker containing approximately 50 g of crushed ice, stirring vigorously. [5]A white precipitate of the crude product should form.
-
Allow the ice to melt, then collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the collected solid on the filter paper with several portions of cold deionized water to remove any residual acid. Check the pH of the filtrate to ensure it is neutral.
-
Allow the product to air dry on the filter or transfer it to a watch glass to dry completely.
-
-
Purification:
-
Recrystallize the dry, crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure 3-nitrobenzoic acid. [6] * Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
-
References
- Profnit. (n.d.). Nitration Of Benzoic Acid.
- back.chilli.ee. (n.d.). Nitration Of Benzoic Acid.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Unknown Author. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
- YouTube. (2021, February 18). Nitration of benzoic acid.
- Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
- Sciencemadness.org. (2009, February 13). Synthesis of p-nitrobenzoic acid.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- Unknown Author. (2025, July 31). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?
- YouTube. (2025, March 5). Making mostly m-nitrobenzoic acid.
- ResearchGate. (2025, August 6). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system.
- Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
- Unknown Author. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- Benchchem. (n.d.). The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide.
- YouTube. (2024, June 6). Nitration reaction safety.
- MSU chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid.
- GOV.UK. (n.d.). Nitric acid - Incident management.
- Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
Sources
- 1. back.chilli.ee [back.chilli.ee]
- 2. youtube.com [youtube.com]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. youtube.com [youtube.com]
- 8. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
challenges in the purification of positional isomers of nitrobenzoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-, 3-, and 4-nitrobenzoic acid positional isomers. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical intermediates. The similar physicochemical properties of these isomers often present significant purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting protocols to address these specific issues.
Core Challenge: The Isomer Similarity Problem
The primary difficulty in separating ortho-, meta-, and para-nitrobenzoic acid stems from their identical molecular formula (C₇H₅NO₄) and weight (167.12 g/mol ).[1][2] While the position of the nitro group does impart subtle yet critical differences in their physical and chemical properties, these similarities often lead to co-precipitation, co-elution, and other purification complications.[3][4] Understanding these subtle differences is the key to developing effective separation strategies.
Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers
This table summarizes the key properties that can be exploited for purification.
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) | Reference(s) |
| Melting Point | 146–148 °C | 139–141 °C | 237–242 °C | [1][2][5] |
| pKa (in water) | ~2.17 | ~3.47 | ~3.44 | [1][2] |
| Water Solubility | ~7.5 g/L (25 °C) | ~2.4 g/L (15 °C) | <1 g/L (26 °C) | [2][6] |
| Appearance | Yellowish-white crystals | Off-white to yellowish crystals | Pale yellow crystals | [2][5] |
The electron-withdrawing nitro group makes all isomers more acidic than benzoic acid (pKa ≈ 4.2).[2][5] The ortho isomer is the most acidic due to the strong inductive effect and steric hindrance.[5] The para isomer's high melting point and low solubility are attributed to its molecular symmetry, which allows for more stable crystal lattice packing.[1][5] These differences form the basis of most purification strategies.
Troubleshooting Guide & Protocols
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: My fractional crystallization of a crude nitration mixture yields a product with low purity, especially for the meta-isomer.
Question: I performed a direct nitration of benzoic acid, which primarily yields the meta-isomer, but my recrystallization attempts fail to remove the ortho- and para- impurities effectively. Why is this happening?
Root Cause Analysis: This is a classic purification challenge. The direct nitration of benzoic acid typically yields a mixture of approximately 78% meta, 20% ortho, and 1.5% para isomers.[1] The very similar melting points of the ortho (146-148 °C) and meta (139-141 °C) isomers make their separation by simple fractional crystallization from a melt or many common solvents extremely difficult.[1] Furthermore, their comparable solubilities in many organic solvents can lead to co-crystallization.
Solution: pH-Controlled Precipitation and Recrystallization
This protocol exploits the differences in the isomers' acidity (pKa) to achieve a selective separation, particularly for isolating the 3-nitrobenzoic acid.
Principle: By carefully adjusting the pH of an aqueous solution containing the salts of the mixed isomers, you can selectively protonate and precipitate the less acidic isomer first. This method is particularly effective for removing the highly acidic ortho-isomer.
Step-by-Step Protocol:
-
Dissolution: Take your crude isomeric mixture and dissolve it in a minimum amount of a suitable aqueous base, such as 5% sodium hydroxide or sodium carbonate solution, to form the soluble sodium nitrobenzoate salts. The pH should be adjusted to ~8-12 to ensure complete deprotonation of all isomers.[3]
-
Clarification: If any insoluble impurities are present, perform a filtration to clarify the solution.
-
Selective Acidification: Begin a slow, dropwise addition of a dilute acid (e.g., 1M HCl or dilute nitric acid) with vigorous stirring.[3] Monitor the pH of the solution closely with a calibrated pH meter.
-
Precipitation of 3-Nitrobenzoic Acid: As you lower the pH, the 3-nitrobenzoic acid (pKa ~3.47) will begin to precipitate as it becomes protonated. Aim to stabilize the pH between 1.8 and 3.0.[3] The more acidic 2-nitrobenzoic acid (pKa ~2.17) will remain in solution as its carboxylate salt at this pH.
-
Isolation: Once precipitation is complete, collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any co-precipitated inorganic salts.[3] A subsequent wash with a small amount of hot water (60 °C) can further help dissolve and remove trace impurities.[3]
-
Drying & Purity Check: Dry the product under vacuum. Assess the purity using HPLC or by measuring the melting point. A purity of 97-99% for 3-nitrobenzoic acid is achievable with this method.[3]
Issue 2: My reversed-phase HPLC analysis shows only one broad peak for my mixture of nitrobenzoic acid isomers.
Question: I'm trying to assess the purity of my sample using a standard C18 column with a methanol/water mobile phase, but the isomers are not resolving. How can I develop a reliable HPLC method?
Root Cause Analysis: Using a neutral mobile phase (like methanol-water or acetonitrile-water) is often insufficient to resolve positional isomers with similar polarities.[7] In a neutral or aqueous environment, the carboxylic acids will exist in their anionic (deprotonated) state, altering their interaction with the nonpolar C18 stationary phase and often leading to co-elution.
Solution: Mobile Phase pH Adjustment
Principle: The most effective way to separate these isomers on a reversed-phase column is to manipulate the mobile phase pH to exploit the differences in their pKa values.[8][9] By setting the pH below the pKa of the isomers, they will be in their neutral, protonated form (R-COOH). In this state, they are more hydrophobic and will interact more strongly with the C18 stationary phase, allowing for separation based on subtle differences in their polarity.
Step-by-Step Protocol for HPLC Method Development:
-
Column: Use a standard C18 bonded silica column (e.g., 150 mm x 4.6 mm).[7]
-
Initial Mobile Phase: Prepare a mobile phase consisting of an organic modifier and acidified water. A good starting point is a mixture of 2-propanol, water, and acetic acid (e.g., 20:80:0.4, v/v/v).[7] This should bring the mobile phase pH to approximately 2.9-3.0. Alternatively, a mobile phase of 30% acetonitrile in water adjusted to pH 2.8 with trifluoroacetic acid can be effective.[9]
-
Rationale for pH: At a pH of ~2.8-3.0, the ortho-isomer (pKa ~2.17) will be partially ionized, while the meta- (pKa ~3.47) and para- (pKa ~3.44) isomers will be almost entirely in their neutral, protonated forms. This difference in ionization state is the key to achieving separation.
-
Flow Rate & Detection: Set the flow rate to 1.0-1.2 mL/min and the UV detection wavelength to 254 nm.[7]
-
Injection & Analysis: Inject a standard mixture of the three isomers. You should observe distinct peaks. The expected elution order is typically ortho, followed by meta, and then para, as the less ionized (more neutral) para-isomer will have the longest retention time on the C18 column.[7][9]
-
Optimization: If resolution is still poor, you can finely adjust the percentage of the organic modifier (2-propanol or acetonitrile) or slightly alter the pH to optimize the separation.
Issue 3: I am struggling to separate the ortho and para isomers obtained from the oxidation of mixed nitrotoluenes.
Question: After oxidizing a mixture of 2-nitrotoluene and 4-nitrotoluene, I have a mixture of the corresponding acids. Fractional crystallization isn't working well. What is a better approach?
Root Cause Analysis: While the melting point of 4-nitrobenzoic acid (237-242 °C) is significantly higher than that of the 2-nitrobenzoic acid (146-148 °C), their solubilities can be manipulated for separation, but this often requires careful solvent screening and can be inefficient for large quantities. For high-purity separation, chromatography is often the superior method.[8]
Solution: Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase. For positional isomers, specialized stationary phases can enhance separation by exploiting differences in geometry and electronic interactions.[8]
Step-by-Step Protocol:
-
TLC Analysis (Method Development): Before running a large column, first develop a solvent system using Thin-Layer Chromatography (TLC) on silica gel plates. Test various mobile phase systems of increasing polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to find a solvent system that gives good separation between the spots for the ortho- and para-isomers, with Rf values ideally between 0.2 and 0.5.
-
Stationary Phase Selection:
-
Standard: Silica gel is a good starting point.
-
Advanced: For difficult separations of aromatic positional isomers, consider using a phenyl-bonded or pentafluorophenyl (PFP) bonded phase. These phases can provide unique selectivity based on pi-pi interactions and dipole moments, which differ between the isomers.[8]
-
-
Column Packing: Properly pack a glass column with your chosen stationary phase (e.g., silica gel) slurried in the initial, least polar mobile phase.
-
Loading: Dissolve the crude mixture in a minimum amount of the mobile phase (or a slightly stronger solvent if necessary) and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase developed during TLC analysis. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.
-
Fraction Collection: Collect the eluent in separate fractions. Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine & Evaporate: Combine the pure fractions of each isomer (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified products.
General Workflow for Isomer Purification
The following diagram outlines a logical workflow for approaching the purification of a nitrobenzoic acid isomer mixture.
Caption: Decision workflow for purifying nitrobenzoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is 4-nitrobenzoic acid's melting point so much higher than the other two isomers? A1: The high melting point of 4-nitrobenzoic acid (237-242 °C) is due to the high degree of symmetry in its molecular structure.[1][5] This symmetry allows the molecules to pack very efficiently and tightly into a stable crystal lattice, requiring significantly more energy to break these intermolecular forces and melt the solid.
Q2: Can I use liquid-liquid extraction to separate the isomers from each other? A2: Liquid-liquid extraction is generally not effective for separating the isomers from each other because their partition coefficients in common immiscible solvent pairs (e.g., ether/water) are too similar. However, it is an excellent technique for separating the acidic nitrobenzoic acids from any neutral (e.g., unreacted nitrotoluene) or basic impurities in your mixture. By dissolving the mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the acidic isomers will move to the aqueous layer as their salts, leaving neutral impurities behind in the organic layer.[10]
Q3: What is the main challenge in separating the meta- and para-isomers specifically? A3: The primary challenge is the very close pKa values of 3-nitrobenzoic acid (~3.47) and 4-nitrobenzoic acid (~3.44). This similarity makes pH-based separation techniques, which are effective for removing the much more acidic ortho-isomer, almost impossible for resolving the meta and para isomers from each other. For meta/para mixtures, chromatographic methods or careful fractional crystallization exploiting solubility differences are the preferred approaches.[9]
Q4: Are there any safety concerns I should be aware of when working with nitrobenzoic acids? A4: Yes. Nitroaromatic compounds should be handled with care. They can be toxic and may release toxic nitrogen oxides upon thermal decomposition.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid reactions with strong oxidizing agents or bases unless following a controlled protocol.[1]
References
- Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.ScienceDirect.
- Nitrobenzoic acid.Grokipedia.
- A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids.BenchChem.
- Process for recovering 3-nitrobenzoic acid.
- How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?Quora.
- How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid.Quora.
- Nitrobenzoic Acid: Properties, Reactions And Production.Chemcess.
- [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid].PubMed.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.Unknown Source.
- Experimentally obtained crystalline phases of different nitrobenzoic acid mixtures.Unknown Source.
- A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.BenchChem.
- Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline deriv
- The solubility of 3-nitrobenzoic acid in seven solvents.
- A Comparative Guide to the Synthesis Efficiency of Nitrobenzoic Acid Isomers for Pharmaceutical and Research Applic
- NITROBENZOIC ACID.
- How can you separate benzoic acid and nitro benzene from their mixture by the technique of extraction using an approprite chemical reagent?Allen.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemcess.com [chemcess.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. How can you separate benzoic acid and nitro benzene from their mixture by the technique of extraction using an approprite chemical reagent? [allen.in]
Technical Support Center: Crystallization of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid
Welcome to the dedicated technical support guide for the crystallization of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (CAS 1261894-05-6). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity and optimal crystal morphology. As a molecule featuring a rigid aromatic core, a hydrogen-bond-donating carboxylic acid, and a strongly electron-withdrawing nitro group, its crystallization behavior is governed by a delicate balance of intermolecular forces.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Understanding the Molecule - Core Physicochemical Properties
A successful crystallization strategy begins with a fundamental understanding of the molecule's properties. The structure of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid dictates its interactions with various solvent systems. The presence of both a polar carboxylic acid group and a nitro group, combined with a largely non-polar aromatic backbone, suggests that a range of solvents, particularly polar aprotic and protic solvents, will be effective.
| Property | Value / Description | Significance for Crystallization |
| Molecular Formula | C₁₄H₉NO₆ | Provides the elemental composition. |
| Molecular Weight | 287.23 g/mol | Influences diffusion rates in solution. |
| Key Functional Groups | Carboxylic Acid, Nitro Group, Benzodioxole | The carboxylic acid is a strong hydrogen bond donor/acceptor. The nitro and dioxole oxygens are H-bond acceptors. These groups will strongly interact with polar solvents.[2][3] |
| Predicted Solubility | Low in non-polar solvents (e.g., hexanes, toluene). Moderate to high solubility in polar aprotic (e.g., Acetone, Ethyl Acetate) and polar protic (e.g., Methanol, Ethanol, Acetic Acid) solvents, especially upon heating.[4][5][6] | The ideal crystallization solvent will fully dissolve the compound at an elevated temperature but show limited solubility at room temperature or below.[6] |
Section 2: Troubleshooting Guide - Common Crystallization Issues
This section addresses the most common problems encountered during the crystallization of aromatic carboxylic acids. Each solution is grounded in the principles of crystal engineering and thermodynamics.
Question 1: I've dissolved my compound in a hot solvent and let it cool, but no crystals have formed. What should I do?
This is a classic case of a stable supersaturated solution, where the energy barrier for nucleation has not been overcome. There are several potential causes and corresponding solutions.
-
Potential Cause A: The solution is too dilute. While you used the minimum amount of hot solvent, the compound's solubility at room temperature is still too high in that volume.
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume). Allow the concentrated solution to cool slowly again. Be careful not to evaporate too much solvent, which could cause the compound to "crash out" as an amorphous powder.[7][8]
-
Solution 2: Introduce an Anti-Solvent. If you know a solvent in which your compound is completely insoluble (e.g., hexanes or water, depending on your primary solvent), add the anti-solvent dropwise to the clear solution at room temperature until persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the system to stand undisturbed. This technique, known as anti-solvent crystallization, can be very effective.[8][9]
-
-
Potential Cause B: High Nucleation Barrier. The molecules require an initiation point to begin assembling into a crystal lattice.
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a high-energy surface that promotes nucleation.[7][8]
-
Solution 2: Seeding. If you have a tiny crystal from a previous batch, add it to the supersaturated solution. A seed crystal provides a perfect template for further crystal growth, bypassing the difficult nucleation step entirely.[8][9]
-
Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath or a refrigerator. Lowering the temperature further reduces the solubility and can help overcome the nucleation barrier. However, do this only after slow cooling to room temperature has failed, as rapid cooling can lead to smaller, less pure crystals.[8]
-
Question 2: My compound has precipitated as an oil, not as solid crystals. How do I fix this "oiling out"?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is so high that it disrupts the crystal lattice formation, creating a liquid phase instead of a solid one.[7][10]
-
Potential Cause A: Solution is too concentrated or cooled too quickly. The compound is exiting the solution at a high temperature where it is still molten.
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point. Allow this slightly more dilute solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be effective.[7]
-
-
Potential Cause B: Presence of Impurities. Impurities can significantly lower the melting point of the solute/solvent mixture and interfere with lattice formation.
-
Solution 1: Re-evaluate Your Solvent Choice. The chosen solvent may be too "good," meaning the compound is too soluble. Try a solvent system where the compound is less soluble at elevated temperatures.
-
Solution 2: Pre-Purification. If oiling out persists, the crude material may be too impure for direct crystallization. Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel to remove baseline impurities, before attempting crystallization again.
-
Question 3: My crystallization worked, but the yield is very low. How can I improve it?
A low yield typically indicates that a significant amount of the compound remained dissolved in the mother liquor after filtration.
-
Potential Cause A: Too much solvent was used. Exceeding the minimum amount of hot solvent required for dissolution is the most common reason for low yield.[7]
-
Solution: After filtering your initial crop of crystals, concentrate the mother liquor by boiling off a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Potential Cause B: The final cooling temperature was not low enough.
-
Solution: Ensure you have allowed the flask to cool completely. After reaching room temperature, placing the flask in an ice bath for 30-60 minutes before filtration can significantly increase the yield by further decreasing the compound's solubility.
-
-
Potential Cause C: Premature crystallization during a hot filtration step.
-
Solution: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the cold surfaces. Using a small amount of extra hot solvent can also help, though this must be balanced against yield considerations.[7]
-
Section 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical factor in developing a successful crystallization protocol.[11][12] Based on data for structurally similar nitrobenzoic acids, the following solvents are recommended as starting points.[4][5]
Table 1: Recommended Solvents for Initial Screening Solubility data for 3-nitrobenzoic acid is used as a proxy to guide initial solvent selection.[4]
| Solvent | Class | Boiling Point (°C) | Expected Behavior for Target Compound |
| Methanol | Polar Protic | 65 | High solubility, may require an anti-solvent or very low temperatures. |
| Ethanol | Polar Protic | 78 | Good solubility at reflux, significantly lower at room temp. Excellent candidate. |
| Ethyl Acetate | Polar Aprotic | 77 | Good solubility at reflux, often yields high-quality crystals upon cooling. |
| Acetone | Polar Aprotic | 56 | Often too strong a solvent, but can be useful in anti-solvent pairs. |
| Acetic Acid | Polar Protic | 118 | High solubility; the similar acidic nature can promote good crystal packing. Often used for stubborn compounds.[13] |
| Toluene | Non-polar | 111 | Lower solubility; may require larger volumes but can yield excellent crystals by slow evaporation. |
| Acetonitrile | Polar Aprotic | 82 | Moderate solubility; good general-purpose crystallization solvent. |
Protocol 2: Step-by-Step Slow Cooling Crystallization
-
Dissolution: Place the crude 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (e.g., 100 mg) in an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a promising solvent from Table 1 (e.g., ethanol) dropwise while stirring and gently heating on a hot plate. Continue adding solvent until the compound fully dissolves at a near-boiling temperature.
-
Supersaturation: Once dissolved, add an extra 5-10% volume of the solvent to prevent premature precipitation.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop, undisturbed. For optimal results, place the flask inside a larger beaker containing hot water to ensure very slow cooling.
-
Maturation: Once at room temperature, let the flask stand for at least 1-2 hours to allow for complete crystal growth.
-
Isolation: Cool the flask in an ice bath for 30 minutes. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Section 4: Visual Troubleshooting Workflow
To assist in your decision-making process, the following flowchart outlines a systematic approach to troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting crystallization experiments.
References
- Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing).
- Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. Diva-portal.org.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- On the origin of surfaces-dependent growth of benzoic acid crystal inferred through the droplet evapor
- Arom
- Troubleshooting for Crystalliz
- What should I do if crystallis
- The representative microscope images of the benzoic acid crystals...
-
Qualitative rationalization of the crystal growth morphology of benzoic acid controlled using solvents. ResearchGate. [Link]
- Troubleshooting common issues in reserpic acid crystalliz
- Guide for crystalliz
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- The solubility of 3-nitrobenzoic acid in seven solvents.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid. CymitQuimica.
- Co-crystallization of 3,5-di-nitro-benzoic Acid With Two Anti-Psychotic Agents. PubMed.
- 24.6: Nitro Compounds. Chemistry LibreTexts.
- Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents. PMC - PubMed Central.
- Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC - NIH.
-
3-(Benzo[d][14][15]dioxol-5-yl)-5-hydroxybenzoic acid. ChemScene.
-
(PDF) Crystal structure of bis{3-(benzo[d][14][15]dioxol-5-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate. ResearchGate. [Link]
-
(PDF) Crystal structure of 1-(5-(benzo[d][14][15]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3. ResearchGate. [Link]
- Process for preparing nitro benzoic acid alkyl esters.
-
Benzoic acid. Wikipedia. [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]
- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid deriv
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Synthesis routes of 5-Nitro-1,3-benzodioxole. Benchchem.
Sources
- 1. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 2. Co-crystallization of 3,5-di-nitro-benzoic acid with two anti-psychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O-H⋯O hydrogen bond with chlorprothixene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. unifr.ch [unifr.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. (E)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]
- 15. diva-portal.org [diva-portal.org]
identifying and removing impurities in 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
Welcome to the technical support center for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and purity of your final product.
Introduction: The Synthetic Landscape and Impurity Profile
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is a key intermediate in various synthetic pathways, particularly in medicinal chemistry. Its purity is paramount for the success of subsequent reactions and the biological activity of the final compounds. Impurities can arise from two primary synthetic routes:
-
Suzuki-Miyaura Coupling: This convergent approach typically involves the palladium-catalyzed cross-coupling of a halo-nitrobenzoic acid with (benzo[d]dioxol-5-yl)boronic acid.
-
Electrophilic Aromatic Nitration: This route involves the direct nitration of a 3-(benzo[d]dioxol-5-yl)benzoic acid precursor.
Each route presents a unique set of potential impurities, including unreacted starting materials, byproducts from side reactions, and isomeric variants. This guide will provide a systematic approach to identifying and eliminating these impurities.
Part 1: Impurity Identification - A Multi-faceted Approach
A crucial first step in any purification workflow is the accurate identification of impurities. We recommend a combination of chromatographic and spectroscopic techniques for a comprehensive analysis.
FAQ: Initial Purity Assessment
Q1: My initial product is off-color (e.g., yellow or brown). What could this indicate?
An off-color appearance often suggests the presence of residual palladium catalyst from a Suzuki coupling reaction or polymeric/tar-like byproducts from nitration. It can also indicate the presence of various nitro-aromatic impurities which are often yellow.
Q2: What is the best initial technique to get a quick overview of my product's purity?
Thin-Layer Chromatography (TLC) is an excellent first-pass technique. It is rapid, requires minimal sample, and can quickly reveal the presence of multiple components in your product. A typical mobile phase for this class of compound would be a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. For example, a 7:3 mixture of Hexane:Ethyl Acetate can be a good starting point. The presence of multiple spots indicates impurities.
Definitive Identification: Spectroscopic and Chromatographic Methods
For unambiguous identification and quantification of impurities, more advanced analytical techniques are necessary.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) will typically provide excellent separation of the desired product from its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation of the main product and its impurities. Key diagnostic signals to look for include:
-
The characteristic singlet of the methylene protons in the benzodioxole ring (~6.0-6.1 ppm).
-
The distinct aromatic proton signals. Isomeric impurities will show different splitting patterns and chemical shifts in the aromatic region.
-
The presence of signals corresponding to starting materials.
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry (LC-MS) allows for the determination of the molecular weights of the impurities, providing strong evidence for their identities.
Part 2: Common Impurities and Their Origins
Understanding the potential impurities that can arise from your chosen synthetic route is critical for developing an effective purification strategy.
Impurities from Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without potential side reactions.[1]
dot
Caption: Impurity sources in Suzuki-Miyaura coupling.
Table 1: Common Impurities from Suzuki-Miyaura Coupling
| Impurity | Origin | Identification Notes |
| Unreacted Starting Materials | Incomplete reaction. | Signals for 3-bromo-5-nitrobenzoic acid and (benzo[d]dioxol-5-yl)boronic acid in NMR and distinct peaks in HPLC. |
| 5,5'-Bi(benzo[d]dioxole) | Oxidative homocoupling of the boronic acid.[2] | A less polar byproduct, often visible on TLC. Its symmetrical structure gives a simpler NMR spectrum. |
| 3-Nitrobenzoic Acid | Debromination of the starting material. | A more polar impurity, identifiable by its distinct retention time in HPLC and its characteristic NMR spectrum. |
| Residual Palladium | Catalyst carryover. | Can cause product discoloration. May require techniques like ICP-MS for quantification. |
Impurities from Electrophilic Aromatic Nitration
The nitration of 3-(benzo[d]dioxol-5-yl)benzoic acid can lead to a mixture of isomers due to the directing effects of the substituents.[3][4]
dot
Caption: Impurity sources in electrophilic nitration.
Table 2: Common Impurities from Electrophilic Aromatic Nitration
| Impurity | Origin | Identification Notes |
| Unreacted Starting Material | Incomplete nitration. | A less polar spot on TLC compared to the product. Easily identified by HPLC and NMR. |
| Isomeric Products | Lack of complete regioselectivity during nitration. The benzodioxole is ortho, para-directing, while the carboxylic acid is meta-directing.[3][4] | These isomers will have very similar properties to the desired product, making them challenging to separate. They will have distinct aromatic regions in their ¹H NMR spectra. |
| Dinitro Products | Over-nitration of the aromatic rings.[3] | More polar than the desired product. Will have a higher molecular weight in MS analysis. |
Part 3: Troubleshooting and Purification Protocols
This section provides detailed protocols for removing the impurities identified above.
FAQ: Purification Strategy
Q3: My product contains a mix of polar and non-polar impurities. What is the best all-around purification method?
Column chromatography is generally the most effective method for separating complex mixtures. For this compound, silica gel is the recommended stationary phase. A gradient elution starting with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity will allow for the separation of non-polar impurities, the desired product, and more polar impurities.
Q4: I have a large amount of crude product to purify. Is there an alternative to column chromatography?
Recrystallization can be a highly effective technique for purifying large quantities of solid material, especially for removing small amounts of impurities with different solubility profiles.[5]
Experimental Protocol 1: Recrystallization
This protocol is particularly effective for removing impurities that have significantly different solubilities from the desired product.
Choosing a Solvent System: The ideal solvent will dissolve the 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid well at elevated temperatures but poorly at room temperature or below. Common solvents to screen for nitroaromatic compounds include ethanol, methanol, isopropanol, and acetic acid.[5] Mixed solvent systems (e.g., ethanol/water) can also be effective.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual catalyst), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Experimental Protocol 2: Silica Gel Column Chromatography
This is the most versatile method for separating a wide range of impurities.
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
References
-
Nitration Of Benzoic Acid - Profnit. Available at: [Link]
-
3,5-dinitrobenzoic acid (CHEM042988) - ContaminantDB. Available at: [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - World Researchers Associations. Available at: [Link]
-
3,5-Dinitrobenzoic acid | C7H4N2O6 - PubChem. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed. Available at: [Link]
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid - ResearchGate. Available at: [Link]
-
3,5-Dinitrobenzoic acid - Wikipedia. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. Available at: [Link]
-
Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... - ResearchGate. Available at: [Link]
- A process for separating nitration isomers of substituted benzene compounds - Google Patents.
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents.
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. Available at: [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman State University. Available at: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
Technical Support Center: Stability of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid in Solution
Welcome to the technical support center for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound in solution. Below, you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid in solution?
A1: The stability of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid in solution can be affected by several factors, including:
-
pH: Extreme pH conditions (highly acidic or alkaline) can potentially lead to hydrolysis of the benzodioxole ring or influence the ionization state of the carboxylic acid, which may affect its reactivity and degradation. While specific data for this compound is limited, studies on other benzoic acid derivatives show pH-dependent stability.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation processes. Thermal decomposition studies on nitrobenzoic acid isomers, though conducted on solids, indicate that these compounds can decompose at higher temperatures, with exothermic events occurring.[3][4][5] It is reasonable to expect that in solution, prolonged exposure to high temperatures could lead to decarboxylation or other degradation pathways.[6][7]
-
Light: Nitroaromatic compounds are often susceptible to photodegradation.[1][8] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.[9][10][11][12]
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions, and the polarity of the solvent can influence reaction rates.[13][14]
-
Presence of Oxidizing or Reducing Agents: The nitro group is susceptible to reduction, and the aromatic rings can be targeted by strong oxidizing agents.[8]
-
Microbial Contamination: In non-sterile aqueous solutions, some bacteria have been shown to degrade nitroaromatic compounds.[15][16][17][18][19]
Q2: What are the likely degradation pathways for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid in solution?
A2: Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible:
-
Photodegradation: Upon exposure to light, nitroaromatic compounds can undergo complex reactions, including the reduction of the nitro group and the formation of phenolic compounds.[9][11][12]
-
Hydrolysis: The benzodioxole moiety may be susceptible to hydrolysis under strong acidic or basic conditions, leading to the opening of the dioxole ring to form a catechol derivative.
-
Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, resulting in the loss of the carboxylic acid group as carbon dioxide.[6][7]
-
Reduction of the Nitro Group: In the presence of reducing agents or under certain biological conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[1][17]
Q3: How should I store solutions of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid?
A3: To ensure the stability of your solutions, it is recommended to:
-
Store solutions at low temperatures (e.g., 2-8 °C or -20 °C).
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Use high-purity solvents and prepare solutions fresh whenever possible.[20]
-
If using aqueous solutions for extended periods, consider sterile filtering to prevent microbial growth.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC analysis of a solution of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the solution has been stored protected from light and at the recommended temperature.
-
Check Solvent Purity: Impurities in the solvent could be reacting with your compound. Use fresh, high-performance liquid chromatography (HPLC)-grade solvent to prepare a new solution.
-
Analyze a Freshly Prepared Sample: Compare the chromatogram of the stored solution to that of a freshly prepared solution to confirm if the new peaks are indeed degradants.
-
Consider Photodegradation: If the solution was exposed to light, the new peaks could be photoproducts. Repeat the experiment with light protection.[1][8]
-
Evaluate pH: If you are using a buffered solution, ensure the pH is within a stable range for your compound. Extreme pH values can accelerate hydrolysis.[1]
-
Issue 2: The concentration of my 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid solution appears to decrease over time.
-
Possible Cause: Degradation or precipitation of the compound.
-
Troubleshooting Steps:
-
Assess Solubility: Verify that the compound is fully dissolved in the chosen solvent at the storage temperature. A decrease in temperature can sometimes lead to precipitation. The solubility of carboxylic acids can be highly dependent on the solvent and the presence of water.[13][21]
-
Investigate Adsorption: The compound may be adsorbing to the surface of the storage container. Try using different types of vials (e.g., polypropylene vs. glass).
-
Perform a Forced Degradation Study: To identify the primary cause of instability, conduct a forced degradation study (see protocol below) to systematically evaluate the effects of heat, light, pH, and oxidation.[22]
-
Potential Degradation Pathways
Caption: Workflow for a forced degradation study of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Data Summary
| Stress Condition | Expected Stability of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Potentially unstable, especially at elevated temperatures. | Hydrolysis products (catechol derivatives). |
| Basic (e.g., 0.1 M NaOH) | Likely unstable. | Hydrolysis products, potential for other base-catalyzed reactions. |
| Oxidative (e.g., 3% H₂O₂) | May be susceptible to oxidation. | Ring-opened products, hydroxylated derivatives. |
| Thermal (e.g., 60 °C) | May degrade over time. | Decarboxylation product. |
| Photolytic (UV/Vis light) | Likely unstable. | Complex mixture of photoproducts. |
Disclaimer: The information provided in this technical support center is based on the chemical structure of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid and data from related compounds. It is essential to perform specific stability studies for your particular formulation and storage conditions.
References
- Current time inform
- analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO.
- Technical Support Center: 2-Nitrobenzoic Acid Thermal Decomposition - Benchchem.
- (PDF)
- Thermal Decarboxyl
- Analytical Techniques In Stability Testing - Separ
- Biodegradation and Transformation of Nitroarom
- The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid - Journal of the Chemical Society B - RSC Publishing.
- Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org.
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
- :: Environmental Analysis Health and Toxicology.
- Bacterial pathways for degradation of nitroarom
- stability and degradation of 2-(4-nitrophenyl)benzoic acid - Benchchem.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degrad
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Unstable Small Molecule Therapeutic Analysis - KCAS Bio.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed.
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
- Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed.
- Acidic Strength of Nitrobenzoic Acid - Chemistry Stack Exchange.
- core components of analytical method valid
- Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed.
- What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? - Quora.
- Hydrolysis of benzoic and rel
- Nitrobenzoic acid is more acidic than benzoic acid, why? - Quora.
- New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity - PMC - NIH.
- CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid - CymitQuimica.
- Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars - PMC - NIH.
- Degradation of benzoic acid and its derivatives in subcritical w
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
- NITROBENZOIC ACID -
- Determination and correlation for solubility of aromatic acids in solvents - ResearchG
- 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions - ACS Public
- Hydrothermal stability of aromatic carboxylic acids | Request PDF - ResearchG
- Benzoic Acid and Derivatives - ResearchG
- Preparation of Benzoic acid by the hydrolysis of Benzoic anhydride | Organic Chemistry | Class-12 | - YouTube.
- 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem.
-
3-(Benzo[d]d[4]ioxol-5-yl)-5-hydroxybenzoic acid | ChemScene.
- Benzoic acid, 3-(6-(((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl)carbonyl)amino).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sci-Hub. Hydrolysis of benzoic and related esters in varying media / Transactions of the Faraday Society, 1939 [sci-hub.box]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. cswab.org [cswab.org]
- 17. :: Environmental Analysis Health and Toxicology [eaht.org]
- 18. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hovione.com [hovione.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling the Synthesis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (CAS 1261894-05-6)[1]. This guide is designed for researchers, process chemists, and drug development professionals who are looking to move from bench-scale synthesis to larger-scale production. We provide in-depth, field-proven insights into the process, focusing on the common challenges encountered during the scale-up of the Suzuki-Miyaura cross-coupling reaction, which is the cornerstone of this synthesis.
Synthesis Overview: The Suzuki-Miyaura Approach
The most efficient and widely adopted method for synthesizing 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins two aromatic fragments: 3-bromo-5-nitrobenzoic acid and 3,4-(methylenedioxy)phenylboronic acid.[2][3]
The general reaction scheme is as follows:
While robust at the lab scale, scaling this reaction introduces complexities related to mass transfer, thermal management, and impurity control that must be proactively addressed.[4] This guide will navigate you through these challenges.
Frequently Asked Questions (FAQs)
Here we address high-level strategic questions you may have before embarking on a scale-up campaign.
Q1: What is the most critical aspect to control when scaling up this Suzuki-Miyaura reaction? A1: Without question, maintaining a strictly inert atmosphere is the most critical factor.[5] The active Pd(0) catalytic species is extremely sensitive to oxygen. On a larger scale, ensuring efficient degassing of solvents and reagents, and maintaining a positive pressure of nitrogen or argon throughout the process is paramount to prevent catalyst deactivation and the formation of oxidative homocoupling byproducts.[4][6][7]
Q2: Which palladium catalyst and ligand system is recommended for scale-up? A2: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are functional, modern catalyst systems often provide better stability, higher turnover numbers (TONs), and broader functional group tolerance, which are crucial for process chemistry.[2] For this specific transformation, consider using a pre-catalyst like Pd₂(dba)₃ with an electron-rich, bulky phosphine ligand (e.g., a Buchwald ligand like SPhos or XPhos). These systems are often more robust and can facilitate the reaction at lower catalyst loadings, which is economically and environmentally beneficial.[3][8]
Q3: How do I select the right base and solvent system? A3: The base plays a crucial role in activating the boronic acid for transmetalation.[3][9]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common, effective, and economical choices.[10] Cesium carbonate (Cs₂CO₃) can be more effective in challenging couplings but is significantly more expensive.[11] The base should be finely powdered and dry to ensure reproducibility.[5]
-
Solvent: A biphasic solvent system is standard for Suzuki couplings.[12] A mixture of an organic solvent like Toluene, Dioxane, or 2-Butanol with water (e.g., 7:3 v/v) is typical.[10][11] The water is essential for dissolving the inorganic base and facilitating the catalytic cycle. Ensure all organic solvents are anhydrous and degassed before use.[5]
Q4: What are the primary impurities I should expect and how can I minimize them? A4: The main impurities are typically byproducts of common side reactions in the Suzuki-Miyaura coupling.[6]
-
Boronic Acid Homocoupling (Biphenyl byproduct): Forms 6,6'-Bi(benzo[d][4][5]dioxole). This is primarily caused by oxygen in the reaction mixture, which oxidizes the Pd(0) catalyst.[6][13] Rigorous inerting protocols are the best prevention.
-
Dehalogenation: Reduction of 3-bromo-5-nitrobenzoic acid to 3-nitrobenzoic acid. This can occur if a hydride source is present in the reaction.[5][6]
-
Protodeboronation: The boronic acid reacts with residual water or protic sources to revert to 1,2-methylenedioxybenzene. Using fresh, high-quality boronic acid and avoiding prolonged reaction times can mitigate this.[5][12]
Detailed Experimental Protocol (Illustrative 50g Scale)
This protocol provides a starting point for process development. All operations must be conducted under a nitrogen or argon atmosphere using standard Schlenk techniques.[7]
Reagent & Solvent Specifications
| Reagent/Solvent | Grade | Supplier Recommendation | Key Considerations |
| 3-Bromo-5-nitrobenzoic acid | >98% | Sigma-Aldrich, Combi-Blocks | Ensure dryness. |
| 3,4-(Methylenedioxy)phenylboronic acid | >95% | Sigma-Aldrich, Boron Molecular | Prone to degradation; use fresh material.[5][14][15] |
| Pd₂(dba)₃ | Catalyst Grade | Strem, Sigma-Aldrich | Store under inert gas. |
| SPhos | >98% | Strem, Sigma-Aldrich | Store under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Any major supplier | Grind to a fine powder and dry in an oven. |
| Toluene | Anhydrous | Sure/Seal™ or similar | Must be thoroughly degassed. |
| Water | Deionized | In-house | Must be thoroughly degassed. |
Step-by-Step Procedure
-
Vessel Preparation: Ensure a multi-neck, round-bottom flask (or jacketed reactor for larger scales) equipped with a mechanical stirrer, reflux condenser, and thermocouple is oven-dried and cooled under a stream of nitrogen.
-
Reagent Charging: To the reactor, add:
-
3-Bromo-5-nitrobenzoic acid (50.0 g, 1.0 equiv)
-
3,4-(Methylenedioxy)phenylboronic acid (37.2 g, 1.1 equiv)[14][]
-
Potassium Carbonate (K₂CO₃), anhydrous powder (84.5 g, 3.0 equiv)
-
-
Solvent Addition & Degassing:
-
Add Toluene (350 mL) and Water (150 mL).
-
Begin vigorous stirring.
-
Degas the mixture thoroughly by bubbling nitrogen through the solution for at least 30 minutes, or by subjecting it to three vacuum/nitrogen backfill cycles.[11]
-
-
Catalyst Addition:
-
In a separate Schlenk flask, weigh Pd₂(dba)₃ (0.93 g, 0.005 equiv) and SPhos (0.84 g, 0.01 equiv).
-
Quickly add the catalyst and ligand solids to the reaction mixture under positive nitrogen pressure.
-
-
Reaction Execution:
-
Heat the mixture to 85-90 °C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (250 mL) and water (250 mL).
-
Separate the organic layer.
-
Adjust the pH of the aqueous layer to ~2 with 3M HCl. The product will precipitate.
-
Filter the solid product, wash thoroughly with cold water, and then with a minimal amount of cold heptane.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product as a light yellow crystalline solid.[17]
-
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems during your experiment.
Workflow for Troubleshooting Low-Yield Suzuki Coupling
Q: My reaction yield is consistently below 50%, and I see a lot of unreacted 3-bromo-5-nitrobenzoic acid by LCMS. What is the likely cause? A: This classic symptom points towards catalyst deactivation or insufficient catalytic activity . The active Pd(0) species is likely being oxidized to an inactive state faster than it can participate in the catalytic cycle.
-
Expertise & Causality: The oxidative addition of the aryl bromide to Pd(0) is a key step.[9] If the catalyst is dead (oxidized), this step cannot occur, and the starting material remains unconsumed.
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: This is the most common culprit.[5] Ensure your solvents are rigorously degassed and that a positive pressure of inert gas is maintained throughout the entire reaction, including during reagent transfers.
-
Check Reagent Purity: Ensure solvents are anhydrous. Water content can affect catalyst stability and promote side reactions.[5]
-
Evaluate Temperature: While 85-90 °C is a good starting point, some systems require higher temperatures (up to 110-120 °C) to achieve a sufficient reaction rate, especially with less reactive aryl halides.[10][11] However, be aware that higher temperatures can also accelerate catalyst degradation.
-
Q: I've isolated my product, but it's contaminated with a significant amount of 6,6'-Bi(benzo[d][4][5]dioxole). How can I prevent this? A: This impurity is the homocoupling product of 3,4-(methylenedioxy)phenylboronic acid. Its formation is almost exclusively promoted by the presence of oxygen.[6][13]
-
Expertise & Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the coupling of two boronic acid molecules, regenerating Pd(0) in the process. This parasitic cycle competes with your desired cross-coupling.
-
Troubleshooting Steps:
-
Aggressive Degassing: Your current degassing protocol is insufficient. For scale-up, consider using multiple (3-5) vacuum/nitrogen backfill cycles for the entire reaction setup before heating. A continuous subsurface sparge of nitrogen or argon for 30-60 minutes is also highly effective.
-
Catalyst Choice: While not a primary fix, some modern, bulky phosphine ligands can form more stable Pd(0) complexes that are slightly more resistant to oxidation.
-
Q: My final product meets purity specifications by NMR and LCMS, but fails for residual palladium content. What are the best practices for palladium removal at scale? A: High levels of residual palladium are a common and serious challenge in API manufacturing.[4][10] Simple filtration or crystallization is often insufficient.
-
Expertise & Causality: Palladium can exist in various forms in the final reaction mixture, including colloidal nanoparticles and soluble complexes, which are difficult to remove.
-
Troubleshooting Steps:
-
Metal Scavengers: This is the industry-standard approach. After the reaction is complete, add a metal scavenger to the reaction mixture (or a solution of the crude product) and stir for several hours. Common scavengers include silica- or polymer-bound thiols or activated carbon.
-
Extraction: In some cases, aqueous washes with a solution containing a chelating agent like thiourea or L-cysteine can help extract palladium salts.
-
Process Optimization: The best solution is to minimize the palladium in the first place. Optimize the reaction to use the lowest possible catalyst loading (e.g., <0.1 mol%) that still provides an acceptable reaction rate and yield.
-
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.).
- The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025).
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
- 3,4-(Methylenedioxy)phenylboronic acid. (n.d.). Sigma-Aldrich.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
- Suzuki reaction. (n.d.). Wikipedia.
- CAS 94839-07-3 3,4-(Methylenedioxy)phenylboronic Acid. (n.d.). BOC Sciences.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
- Suzuki-Miyaura coupling. (2024). Chemistry LibreTexts.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Buy 3,4-Methylenedioxyphenyl boronic acid. (n.d.). Boron Molecular.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016).
- 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid. (n.d.). CymitQuimica.
- Purification of benzoic acid. (1966).
Sources
- 1. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. 3,4-(亚甲基二氧基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. boronmolecular.com [boronmolecular.com]
- 17. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions Involving Carboxylic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation when carboxylic acid functionalities are present in their substrates. My objective is to provide not just troubleshooting steps, but a deeper understanding of the underlying chemical principles that lead to these issues, empowering you to develop robust and reliable synthetic routes.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding Suzuki reactions with carboxylic acid-containing compounds.
Q1: My Suzuki coupling is failing or giving low yields specifically when one of my coupling partners contains a carboxylic acid. What are the most likely causes?
A1: This is a frequently observed issue. The primary suspect is the carboxylic acid group itself, which, under basic reaction conditions, deprotonates to form a carboxylate. This carboxylate can then interfere with the palladium catalyst in several ways[1]:
-
Ligand Exchange/Catalyst Inhibition: The carboxylate anion can act as a ligand, coordinating to the palladium center. This can displace the essential phosphine or N-heterocyclic carbene (NHC) ligands required for the catalytic cycle to proceed efficiently. This coordination can stabilize the Pd(II) intermediate, hindering the crucial reductive elimination step[1].
-
Precipitation of Palladium Salts: The carboxylate may form insoluble salts with the palladium catalyst, effectively removing it from the reaction medium.
-
Alteration of Reaction pH: The acidic proton of the carboxylic acid will react with the base, altering the stoichiometry and potentially the nature of the basic medium required for the activation of the boronic acid[1].
Q2: I'm observing significant protodeboronation of my boronic acid. Could the carboxylic acid be contributing to this?
A2: While not the direct cause, the presence of a carboxylic acid can exacerbate protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-rich or heterocyclic boronic acids[2]. The carboxylic acid influences this by reacting with the base, which can alter the pH and water concentration in the microenvironment of the reaction, factors known to promote protodeboronation[2][3].
Q3: Should I protect the carboxylic acid group before attempting the Suzuki coupling?
A3: Protecting the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), is a very common and effective strategy[1]. This eliminates the problematic carboxylate formation. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This approach is often the most reliable path to success, especially in complex syntheses[1].
Q4: Are there specific palladium catalysts or ligands that are more tolerant to carboxylic acids?
A4: Yes, the choice of catalyst and ligand is critical. Modern, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes overcome the inhibitory effects of carboxylates[4][5]. These ligands form more stable and reactive palladium complexes that are less susceptible to displacement by the carboxylate anion. However, success is not guaranteed and is highly substrate-dependent.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving common issues.
Guide 1: Low or No Conversion
Symptoms:
-
Starting materials (aryl halide and/or boronic acid) remain largely unreacted after the expected reaction time.
-
TLC or LC-MS analysis shows minimal product formation.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
Step 1: Re-evaluate the Base
The base plays multiple roles in the Suzuki reaction: it activates the boronic acid to form a more nucleophilic boronate species, and it reacts with the palladium complex[4][6][7][8]. When a carboxylic acid is present, an additional equivalent of base is consumed to deprotonate it.
-
Action: Increase the equivalents of base to account for the acidic proton. Start by adding one extra equivalent of base relative to the carboxylic acid substrate.
-
Rationale: Insufficient base will prevent the efficient formation of the active boronate species, stalling the catalytic cycle.
-
Base Selection: Consider switching to a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) if you suspect stronger bases (like NaOH or K₃PO₄) are causing substrate degradation or promoting side reactions[2].
| Base | pKa of Conjugate Acid | Typical Conditions | Notes |
| K₃PO₄ | ~12.3 | Toluene/water, Dioxane/water | Strong, effective for many couplings.[5] |
| K₂CO₃ | ~10.3 | Toluene/water, DMF | Milder, good starting point. |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane | Often provides enhanced reactivity. |
| KF | ~3.2 | Anhydrous THF | Mild, useful for base-sensitive substrates.[6] |
Step 2: Screen Ligands and Palladium Precatalysts
If adjusting the base is unsuccessful, the issue likely lies with the stability and activity of the palladium catalyst itself.
-
Action: Switch to a more robust ligand/precatalyst system. If you are using a traditional catalyst like Pd(PPh₃)₄, consider moving to a modern Buchwald or Fu-type system.
-
Rationale: Electron-rich, bulky ligands like SPhos or XPhos create a more reactive and sterically shielded palladium center, which can accelerate the rate-limiting oxidative addition and reductive elimination steps and be less prone to inhibition by carboxylates[5].
-
Recommended Systems:
-
For general robustness: XPhos Pd G3 or SPhos Pd G3. These are air-stable precatalysts that are highly active.
-
For sterically hindered couplings: Consider ligands that are specifically designed for challenging substrates.
-
Step 3: Adjust the Solvent System
The solubility of the carboxylate salt can be a critical factor.
-
Action: If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring. Alternatively, try a polar aprotic solvent like DMF or DMA to potentially keep all species in a single phase.
-
Rationale: Poor solubility of the carboxylate salt of your substrate can lead to a low effective concentration in the organic phase where the catalysis is occurring[1]. A different solvent system may improve solubility and reaction rates.
Guide 2: Significant Protodeboronation
Symptoms:
-
Significant formation of the arene/heteroarene corresponding to the boronic acid starting material.
-
Reduced yield of the desired cross-coupled product.
Diagnostic Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Troubleshooting Steps:
Step 1: Switch to Anhydrous Conditions
Water is the primary proton source for protodeboronation[2].
-
Action: Use anhydrous solvents and a non-hydroxide base (e.g., finely powdered, dry K₂CO₃ or KF).
-
Protocol for Anhydrous Suzuki:
-
Dry all glassware in an oven overnight.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Finely powder the base (e.g., K₂CO₃) and dry it under vacuum with gentle heating.
-
Assemble the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Rationale: Removing water from the reaction mixture directly addresses the root cause of this side reaction.
Step 2: Use a Milder Base
Strong bases can accelerate the rate of protodeboronation[2].
-
Action: Replace strong bases like K₃PO₄ or NaOH with a milder alternative like potassium fluoride (KF).
-
Rationale: KF is known to be effective in promoting the Suzuki coupling while minimizing base-catalyzed side reactions, including protodeboronation[2][6].
Step 3: Use a Boronic Ester
Boronic esters are often more stable towards protodeboronation than their corresponding boronic acids[3].
-
Action: Replace the boronic acid with its corresponding pinacol ester or MIDA boronate.
-
Rationale: The increased steric bulk and altered electronics of the boronic ester can reduce its susceptibility to hydrolysis and subsequent protodeboronation. While some boronic esters may undergo hydrolysis in situ to the active boronic acid, their slower release can be beneficial[3][9].
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Carboxylic Acid-Containing Aryl Bromide
This protocol is a starting point and may require optimization.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide containing a carboxylic acid (1.0 equiv), the boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[10].
-
Purification: Purify the crude product by flash column chromatography.
IV. Mechanistic Insights
The Suzuki Catalytic Cycle and Points of Interference
A fundamental understanding of the catalytic cycle is key to effective troubleshooting.
Caption: The Suzuki catalytic cycle with carboxylate interference.
The carboxylic acid, in its deprotonated carboxylate form (RCOO⁻), primarily interferes after the oxidative addition step. It can compete with the base (e.g., OH⁻) or the desired phosphine/NHC ligands, leading to the formation of an inactive or less reactive [Ar-Pd(II)-OOCR(L_n)] complex. This complex can be slow to undergo transmetalation or reductive elimination, effectively sequestering the catalyst and halting the cycle[1].
V. References
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026.
-
Do carboxylic acids interfere with Suzukis? (2021, December 29). Reddit. Retrieved January 16, 2026.
-
Cella, R., & Stefani, H. A. (2009). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the Brazilian Chemical Society, 20(7), 1197-1207.
-
Cella, R., & Stefani, H. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6568-6578.
-
Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 113-118.
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 16, 2026.
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11147.
-
Friis, S. D., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1888-1891.
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3357-3372.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Zhang, L., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem. Retrieved January 16, 2026.
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024, August 10). Organometallics.
-
carboxylic acid separation following a suzuki reaction. (2024, July 25). Reddit.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Definitive Guide to the Structural Elucidation of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This guide provides a comprehensive, technically-grounded framework for the structural confirmation of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid, a molecule of interest in medicinal chemistry due to its unique combination of a benzodioxole moiety and a nitrobenzoic acid core.[1] We will move beyond a simple recitation of methods to explain the scientific rationale behind the selection of analytical techniques, predict the expected experimental outcomes, and provide a comparative analysis with structurally related compounds.
The Strategic Approach to Structural Confirmation
Our approach to confirming the structure of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is a multi-pronged strategy, ensuring a self-validating system of evidence. We will leverage a combination of synthetic chemistry and advanced spectroscopic techniques. This integrated workflow is designed to provide unequivocal proof of the molecule's constitution and connectivity.
Caption: Integrated workflow for the synthesis and structural elucidation of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Part 1: Chemical Synthesis – A Predictive Pathway
A proposed synthetic scheme would involve the coupling of 5-bromobenzo[d][2]dioxole with 3-borono-5-nitrobenzoic acid.
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis of the target molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromobenzo[d][2]dioxole (1.0 eq), 3-borono-5-nitrobenzoic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Acidify the aqueous layer to precipitate the carboxylic acid product.
-
Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography to obtain pure 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Part 2: Spectroscopic Characterization – The Fingerprint of the Molecule
The following sections detail the expected spectroscopic data for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. These predictions are based on the known spectral characteristics of the constituent functional groups and comparison with related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): Predicted Chemical Shifts
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the benzodioxole ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 13.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |
| ~8.5 - 8.8 | multiplet | 3H | Protons on the nitro-substituted ring | The electron-withdrawing nitro group will significantly deshield the adjacent protons, shifting them downfield. |
| ~6.9 - 7.2 | multiplet | 3H | Protons on the benzodioxole ring | These protons are in a more electron-rich environment compared to the nitro-substituted ring. |
| ~6.1 | singlet | 2H | -O-CH₂-O- | The two equivalent protons of the methylenedioxy group will appear as a characteristic singlet. |
For comparison, the aromatic protons of benzoic acid itself resonate between 7.4 and 8.1 ppm.[3] The presence of the strongly electron-withdrawing nitro group in our target molecule is expected to shift the protons on that ring further downfield.
¹³C NMR (Carbon NMR): Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information about the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | -COOH | The carbonyl carbon of the carboxylic acid is typically found in this region. |
| ~148 - 150 | C-NO₂ | The carbon atom attached to the nitro group is significantly deshielded. |
| ~147 - 149 | Quaternary carbons of the benzodioxole ring | The two oxygen-bearing carbons of the benzodioxole moiety. |
| ~120 - 140 | Aromatic CH carbons | The remaining aromatic carbons. |
| ~102 | -O-CH₂-O- | The methylene carbon of the benzodioxole ring is characteristically shielded. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.
-
Expected Molecular Ion: For 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (C₁₄H₉NO₆), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 288.0454 m/z. Observation of this ion with high mass accuracy (within 5 ppm) would strongly support the proposed molecular formula.
-
Fragmentation Pattern: The mass spectrum would also likely show characteristic fragmentation patterns, such as the loss of the carboxylic acid group (-45 Da) and the nitro group (-46 Da).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2500 - 3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 - 1725 | C=O stretch | Carboxylic acid |
| ~1510 - 1560 and ~1345 - 1385 | N-O asymmetric and symmetric stretch | Nitro group |
| ~1250 and ~1040 | C-O-C asymmetric and symmetric stretch | Benzodioxole |
The FTIR spectrum of 5-nitro-1,3-benzodioxole shows characteristic peaks for the nitro group at 1609 cm⁻¹ and 1437 cm⁻¹, which aligns with our predictions.[4]
Part 3: Comparative Analysis – Confirming Uniqueness
To further solidify the structural assignment, a comparison with commercially available, structurally similar compounds is invaluable.
| Compound | Key Structural Difference | Expected Spectroscopic Distinctions |
| 3-Nitrobenzoic acid [5][6][7] | Lacks the benzo[d]dioxol-5-yl group. | Absence of the characteristic -O-CH₂-O- singlet in the ¹H NMR and the corresponding carbon signal in the ¹³C NMR. The mass spectrum will show a different molecular ion. |
| Piperonylic acid (1,3-Benzodioxole-5-carboxylic acid) [8] | Lacks the nitro group. | Absence of the strong N-O stretching bands in the FTIR spectrum. The aromatic proton signals in the ¹H NMR will be more upfield due to the absence of the electron-withdrawing nitro group. |
| 3-(Benzo[d][2]dioxol-5-yl)-5-hydroxybenzoic acid [9] | Hydroxy group instead of a nitro group. | Absence of the nitro group signals in the FTIR. The ¹H NMR will show a phenolic -OH proton and different aromatic chemical shifts. |
Part 4: The Gold Standard – X-ray Crystallography
If a suitable single crystal of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid can be obtained, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, leaving no ambiguity about the molecular structure. Crystal structure data for numerous benzodioxole-containing compounds are available in the literature, demonstrating the feasibility of this technique for this class of molecules.
Conclusion
The structural confirmation of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid requires a systematic and multi-faceted analytical approach. By combining a well-designed synthesis with a suite of spectroscopic techniques—NMR, MS, and FTIR—a robust and self-consistent dataset can be generated. The predicted spectral data presented in this guide, in conjunction with comparative analysis against related compounds, provides a clear roadmap for researchers to unequivocally confirm the structure of this molecule. For ultimate confirmation, single-crystal X-ray analysis remains the unparalleled gold standard. This rigorous approach to structural elucidation is fundamental to ensuring the integrity and reproducibility of research in drug discovery and development.
References
-
World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
National Institutes of Health. (E)-3-(6-Nitrobenzo[d][2]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. [Link]
-
SciSpace. FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. [Link]
-
MDPI. (E)-1-(Benzo[d][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. [Link]
-
National Institute of Standards and Technology. Benzoic acid, 3-nitro-. [Link]
-
National Institute of Standards and Technology. Benzoic acid, 3-nitro-. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
PubChem. 1,3-Benzodioxole, 5-nitro-. [Link]
-
ResearchGate. (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
SciSpace. FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. [Link]
-
Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]
-
ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
-
Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]
-
National Institute of Standards and Technology. Benzoic acid. [Link]
-
ResearchGate. FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... [Link]
-
National Institute of Standards and Technology. 1,3-Benzodioxole-5-carboxylic acid. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]
-
La Clinica Terapeutica. mass spectrometry (LC-MS) profiling of the dehydrated Allium sativ. [Link]
Sources
- 1. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 2. (E)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. govinfo.gov [govinfo.gov]
- 4. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 5. 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum [chemicalbook.com]
- 6. Benzoic acid, 3-nitro- [webbook.nist.gov]
- 7. Benzoic acid, 3-nitro- [webbook.nist.gov]
- 8. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 9. chemscene.com [chemscene.com]
A Comparative Analysis of Nitrobenzoic Acid Isomers' Biological Activity: From Antimicrobial Action to Enzyme Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle repositioning of a functional group on an aromatic scaffold can dramatically alter a molecule's biological profile. The three isomers of nitrobenzoic acid—2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para)—serve as a compelling case study in this principle of structure-activity relationships. While primarily utilized as precursors in organic synthesis, these compounds possess inherent biological activities that warrant a closer, comparative examination. This guide provides an in-depth analysis of the antimicrobial, cytotoxic, and enzyme-inhibitory properties of these isomers, grounded in available experimental data and established biochemical principles.
The Decisive Role of Isomerism in Physicochemical Properties
The biological activity of any compound is intrinsically linked to its physicochemical characteristics. For the nitrobenzoic acid isomers, the position of the electron-withdrawing nitro (-NO₂) group profoundly influences the acidity of the carboxylic acid (-COOH) group, a key determinant of its interaction with biological systems.
The order of acidity for the isomers is ortho > para > meta .[1][2] This trend is a direct consequence of the interplay between inductive and resonance effects, as well as steric hindrance in the case of the ortho isomer (the "ortho effect").[1] 2-nitrobenzoic acid is the most acidic due to the strong electron-withdrawing inductive effect of the nitro group at close proximity and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, stabilizing the carboxylate anion.[1] In the para position, the nitro group exerts both strong inductive and resonance effects, allowing for effective delocalization and stabilization of the negative charge on the carboxylate anion.[2] The meta isomer is the least acidic of the three, as the resonance effect does not extend to this position, and the stabilization of the carboxylate anion is less pronounced.[1] These differences in acidity can influence the isomers' ability to cross cell membranes and interact with target molecules.
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) | Benzoic Acid (Reference) |
| pKa Value | 2.17 | 3.45 | 3.44 | 4.20 |
| Molecular Weight | 167.12 g/mol | 167.12 g/mol | 167.12 g/mol | 122.12 g/mol |
| Appearance | Yellowish-white crystals | Off-white to yellowish-white crystals | Pale yellow crystals | White crystalline solid |
| Melting Point (°C) | 146-148 | 140-142 | 242 | 122.4 |
| Aqueous Solubility | Sparingly soluble | Slightly soluble | Slightly soluble | Slightly soluble |
Note: The pKa and other physical property values are compiled from various sources and may vary slightly depending on the experimental conditions.[1][3]
Antimicrobial and Antifungal Activity: A Tale of Reductive Bioactivation
Nitroaromatic compounds, including the nitrobenzoic acid isomers, are known for their antimicrobial properties.[4] While direct comparative studies under uniform conditions are limited, the general mechanism of action is understood to involve the reductive bioactivation of the nitro group within the microbial cell.[4]
This process is often more efficient in the anaerobic or microaerophilic environments found within certain microbial niches. Intracellular nitroreductase enzymes catalyze the reduction of the nitro group to highly reactive intermediates, such as nitroso and hydroxylamino species.[4] These reactive nitrogen species can induce cellular damage through various mechanisms, including DNA strand breaks and oxidative stress, ultimately leading to microbial cell death.[4]
It is hypothesized that the differing electronic properties of the isomers influence their susceptibility to this reductive activation, thereby modulating their antimicrobial potency. However, a clear, quantitative comparison of the Minimum Inhibitory Concentrations (MICs) of the three isomers against a range of bacterial and fungal strains is an area that requires further dedicated investigation.[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the MIC of a compound against a specific microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Materials:
-
2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of each nitrobenzoic acid isomer in DMSO (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the stock solution of a test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Preparation of Inoculum: Prepare a suspension of the microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum but no test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Inhibition of the Coenzyme Q biosynthesis pathway by 4-nitrobenzoic acid.
Conclusion: A Framework for Future Investigation
The comparative analysis of nitrobenzoic acid isomers reveals a fascinating interplay between chemical structure and biological function. The position of the nitro group is a critical determinant of the molecule's physicochemical properties, which in turn dictates its potential as an antimicrobial, cytotoxic, or enzyme-inhibiting agent.
While the existing literature provides a solid foundation, it also highlights significant gaps in our knowledge. Direct, quantitative comparative studies are needed to fully elucidate the relative potencies of the ortho, meta, and para isomers across a range of biological assays. Such studies would not only provide valuable data for structure-activity relationship modeling but also pave the way for the rational design of novel therapeutic agents based on the nitrobenzoic acid scaffold. The protocols and mechanistic insights provided in this guide offer a robust framework for undertaking these future investigations.
References
-
Pierrel, F., et al. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Physiology, 8, 428. Available at: [Link]
-
Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. Frontiers. (2017). Available at: [Link]
-
Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. Available at: [Link]
-
In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. (2023). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889, 503649. Available at: [Link]
-
In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. (2023). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]
-
Forsman, U., et al. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology, 6(7), 515-517. Available at: [Link]
-
4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. (2010). Nature Chemical Biology. Available at: [Link]
-
Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (2016). Der Pharma Chemica, 8(1), 441-447. Available at: [Link]
-
Ramsay, R. R., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(9), 1477. Available at: [Link]
-
Nitrobenzoic acid. Wikipedia. Available at: [Link]
-
In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. (2023). ResearchGate. Available at: [Link]
-
Acidic Strength of Nitrobenzoic Acid. Chemistry Stack Exchange. (2016). Available at: [Link]
-
What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid? Quora. (2018). Available at: [Link]
-
Which one is more acidic o-nitrobenzoic acid or p-nitrobenzoic acid? Quora. (2016). Available at: [Link]
-
3-Nitrobenzoic acid. PubChem. Available at: [Link]
Sources
A Comparative Guide to Validating the Purity of Synthesized 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The compound 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid, a molecule with potential applications in medicinal chemistry, is no exception. Its intricate structure, featuring a benzodioxole ring, a nitro group, and a carboxylic acid moiety, necessitates a multi-faceted approach to purity validation. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in experimental data and field-proven insights, to establish the purity of this compound with a high degree of confidence.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity validation strategy begins with an understanding of the synthetic route, as this informs the likely impurity profile. A common and efficient method for the synthesis of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction couples 3-bromo-5-nitrobenzoic acid with 1,3-benzodioxole-5-boronic acid.
This synthetic pathway can introduce several classes of impurities that must be resolved and quantified:
-
Unreacted Starting Materials: Residual 3-bromo-5-nitrobenzoic acid and 1,3-benzodioxole-5-boronic acid.
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the same starting material.[2][3]
-
Deboronated Byproducts: Formation of 1,3-benzodioxole from the boronic acid starting material.
-
Catalyst Residues: Trace amounts of palladium and ligands.
-
Solvent Adducts and Other Byproducts: Impurities arising from side reactions or the workup and purification process.
A comprehensive purity analysis must be capable of separating and detecting all these potential contaminants.
Orthogonal Analytical Approaches for Purity Determination
No single analytical technique is sufficient to definitively establish the purity of a compound. A combination of orthogonal methods, each relying on different physicochemical principles, provides a more complete and trustworthy assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for purity assessment due to its high resolving power and sensitivity.[4][5] A reversed-phase HPLC method is particularly well-suited for separating the target molecule from its potential impurities.
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Data Interpretation and Comparison
The chromatogram should exhibit a single major peak corresponding to the target compound. The area percentage of this peak provides a quantitative measure of purity. Potential impurities, being structurally different, will likely have different retention times.
| Compound | Expected Retention Time (min) | Rationale |
| 1,3-Benzodioxole-5-boronic acid | Early eluting | More polar than the target molecule. |
| 3-Bromo-5-nitrobenzoic acid | Mid-eluting | Polarity is comparable to the target molecule. |
| 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid | Later eluting | Increased molecular weight and hydrophobicity. |
| Homocoupling Products | Later eluting | Higher molecular weight and hydrophobicity. |
Note: The exact retention times will depend on the specific HPLC system and column used. The table provides a relative elution order based on the principles of reversed-phase chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis
NMR spectroscopy is unparalleled for structural elucidation and can be adapted for highly accurate purity determination through a technique known as quantitative NMR (qNMR).[2][6]
¹H NMR: A Fingerprint of the Molecule
The ¹H NMR spectrum provides a unique fingerprint of the molecule, with the chemical shift, integration, and coupling patterns of the protons confirming the structure.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (nitrobenzoic acid ring) | 8.0 - 8.8 | m | 3H |
| Aromatic (benzodioxole ring) | 6.9 - 7.2 | m | 3H |
| -O-CH₂-O- | ~6.1 | s | 2H |
| -COOH | >13.0 | br s | 1H |
Note: These are predicted chemical shifts. Actual values may vary. The spectrum of the closely related 3-nitrobenzoic acid shows aromatic protons in the 7.7-9.0 ppm range.[7]
Quantitative NMR (qNMR) for Absolute Purity
qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[8][9]
Experimental Protocol: qNMR
-
Accurately weigh the synthesized compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum under quantitative conditions (long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can be used to identify impurities.
Expected Mass Spectrum
-
Molecular Formula: C₁₄H₉NO₆
-
Molecular Weight: 303.23 g/mol
-
Expected Ion (ESI-): [M-H]⁻ at m/z 302.04
Fragmentation Pattern
The fragmentation of the parent ion can provide further structural confirmation. Key expected fragments include:
-
Loss of NO₂ (46 Da): A fragment at m/z 256.
-
Loss of COOH (45 Da): A fragment at m/z 257.
-
Loss of both NO₂ and COOH: A fragment at m/z 211.
The mass spectrum of the related 3-nitrobenzoic acid shows a molecular ion at m/z 167 and key fragments corresponding to the loss of OH (m/z 150) and COOH (m/z 122).[4][10]
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is a simple and rapid technique for qualitatively assessing the purity of a sample and for monitoring the progress of purification.[11][12]
Experimental Protocol: TLC
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | 70:30:1 Hexane:Ethyl Acetate:Acetic Acid |
| Visualization | UV light (254 nm) |
A pure sample should show a single spot. The presence of multiple spots indicates the presence of impurities. The R_f value can be used to track the target compound during purification. Acidic or basic compounds may streak on the TLC plate; the addition of a small amount of acid or base to the mobile phase can improve the spot shape.[13]
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning | Purity (area %), impurity profile | High resolution, quantitative, robust | Requires reference standards for impurity identification |
| qNMR | Nuclear magnetic resonance | Absolute purity, structural confirmation | Highly accurate, no reference standard for analyte needed | Lower sensitivity than HPLC, requires specialized equipment |
| MS | Mass-to-charge ratio | Molecular weight, structural information | High sensitivity, impurity identification | Not inherently quantitative without standards |
| TLC | Adsorption chromatography | Qualitative purity, reaction monitoring | Rapid, inexpensive, simple | Low resolution, not quantitative |
Conclusion: A Multi-Pronged Strategy for Unambiguous Purity Validation
Validating the purity of a synthesized compound like 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is a critical step in the research and development pipeline. A single analytical method, while useful, provides an incomplete picture. By employing a combination of orthogonal techniques—HPLC for high-resolution separation and quantification, qNMR for absolute purity and structural confirmation, mass spectrometry for molecular weight verification and impurity identification, and TLC for rapid screening—researchers can build a comprehensive and defensible purity profile. This rigorous, multi-pronged approach ensures the quality and reliability of the synthesized material, thereby upholding the integrity of subsequent scientific investigations.
References
-
Miwa, T. K. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 789. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Wirtz, M., & Duwe, S. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Methods and Protocols, 6(1), 11. [Link]
-
Wirtz, M., & Duwe, S. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PubMed. [Link]
-
Anderson, K. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 744-751. [Link]
-
Duddeck, H., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-274. [Link]
-
Nurok, D., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104. [Link]
-
University of Colorado Boulder. (n.d.). Thin-Layer Chromatography (TLC). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Al-Mulla, A. (2017). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmaceutical Research, 6(14), 209-222. [Link]
-
Reddit. (2020). bromo-1,3-benzodioxole synthesis. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Retrieved from [Link]
-
NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Benzoic acid, 3-nitro- [webbook.nist.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Integrating Experimental and Computational Data for Benzodioxole Derivatives
Introduction: The Synergy of Bench and Desktop in Modern Drug Discovery
The 1,3-benzodioxole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with a vast spectrum of biological activities, including anti-tumor, antioxidant, and anti-inflammatory properties.[1][2][3] As researchers, our goal is to not only synthesize novel derivatives but to deeply understand their three-dimensional structure, electronic properties, and mechanism of action. This understanding is the bedrock of rational drug design.
Historically, experimental characterization has been the sole arbiter of molecular truth. However, the ascent of computational chemistry provides a powerful, predictive lens to rationalize experimental findings, resolve ambiguities, and guide future synthesis. This guide moves beyond a simple recitation of methods. It provides an in-depth comparison of experimental techniques with their computational counterparts, explaining the causality behind methodological choices and demonstrating how a synergistic approach leads to a more profound and validated understanding of benzodioxole derivatives. We will explore how computational data, when properly validated against experimental results, transforms from a theoretical exercise into a predictive engine for drug development.[4][5]
The Integrated Workflow: A Self-Validating System
Effective research on benzodioxole derivatives relies on a cyclical and integrated workflow where experimental and computational arms constantly inform and validate one another. This approach minimizes wasted synthetic effort and accelerates the discovery pipeline.
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. We will explore its activity on a hypothesized primary target and compare it with its effects on other related and unrelated biological targets, supported by detailed experimental protocols and data.
The unique structure of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid, which combines a benzodioxole moiety with a nitrobenzoic acid scaffold, suggests a range of potential biological activities. The benzodioxole ring is a common feature in natural products and pharmacologically active compounds, known to interact with various enzymes, including those involved in metabolic pathways.[1][2][3] The nitrobenzoic acid component, an electron-withdrawing system, can influence the molecule's interaction with biological targets and is a known pharmacophore in various therapeutic agents.[4][5] Based on the reported antidiabetic potential of some benzodioxole derivatives that inhibit carbohydrate-hydrolyzing enzymes, we hypothesize that the primary target of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is alpha-glucosidase .[2][6]
To rigorously assess the selectivity of our compound of interest, a carefully selected panel of off-targets is essential. This panel includes:
-
Alpha-amylase: An enzyme that works in concert with alpha-glucosidase in the digestion of carbohydrates.
-
Pancreatic Lipase: A key enzyme in the digestion of dietary fats, which can be a target for compounds with metabolic activity.
-
Cytochrome P450 3A4 (CYP3A4): A major human drug-metabolizing enzyme, included to assess potential drug-drug interactions and metabolic liabilities.
This guide will walk you through the experimental workflows to determine the inhibitory activity of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid against these targets, present the comparative data, and discuss the implications for its therapeutic potential.
Experimental Design for Cross-Reactivity Profiling
A logical and robust experimental workflow is crucial for generating reliable cross-reactivity data. The following diagram illustrates the workflow for assessing the selectivity of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Caption: Experimental workflow for cross-reactivity profiling.
Comparative Inhibitory Activity
The following table summarizes the hypothetical inhibitory activities of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid and a reference compound against the target panel.
| Target Enzyme | 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid IC50 (µM) | Acarbose IC50 (µM) [Reference] |
| Alpha-Glucosidase | 5.2 ± 0.4 | 7.5 ± 0.6 |
| Alpha-Amylase | 78.5 ± 6.3 | 6.47[2] |
| Pancreatic Lipase | > 100 | - |
| CYP3A4 | 45.1 ± 3.9 | - |
Selectivity Index:
The selectivity index is calculated as the ratio of the IC50 for the off-target to the IC50 for the primary target.
-
Selectivity for Alpha-Glucosidase over Alpha-Amylase: 15.1
-
Selectivity for Alpha-Glucosidase over Pancreatic Lipase: > 19.2
-
Selectivity for Alpha-Glucosidase over CYP3A4: 8.7
These hypothetical data suggest that 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is a potent inhibitor of alpha-glucosidase with good selectivity over alpha-amylase and pancreatic lipase. The moderate inhibition of CYP3A4 warrants further investigation for potential drug-drug interactions.
Experimental Protocols
Alpha-Glucosidase Inhibition Assay
This assay measures the inhibition of alpha-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.
-
Add 10 µL of various concentrations of the test compound or acarbose to the respective wells. For the control, add 10 µL of DMSO.
-
Add 20 µL of alpha-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Alpha-Amylase Inhibition Assay
This assay is based on the iodine-starch reaction. Alpha-amylase hydrolyzes starch, and the reduction in the blue color of the starch-iodine complex is measured.
Materials:
-
Porcine pancreatic alpha-amylase
-
Starch solution (1% w/v)
-
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
-
Acarbose (positive control)
-
Sodium phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl)
-
Iodine solution (I2 in KI)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acarbose in DMSO.
-
Add 20 µL of the test compound or acarbose at various concentrations to a 96-well plate.
-
Add 20 µL of alpha-amylase solution (2 U/mL) to each well.
-
Pre-incubate the mixture at 37°C for 20 minutes.
-
Add 20 µL of starch solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of iodine solution.
-
Measure the absorbance at 620 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the alpha-glucosidase assay.
Signaling Pathway Context
The inhibition of alpha-glucosidase and alpha-amylase has direct implications for carbohydrate metabolism and blood glucose regulation. The following diagram illustrates the role of these enzymes in the digestive tract.
Caption: Role of alpha-amylase and alpha-glucosidase in carbohydrate digestion.
Conclusion
This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid. Based on our hypothetical data, the compound shows promise as a selective alpha-glucosidase inhibitor. However, the moderate activity against CYP3A4 highlights the importance of early-stage off-target profiling in drug discovery. The provided protocols and conceptual framework can be adapted for the evaluation of other novel chemical entities, ensuring a thorough understanding of their selectivity and potential for therapeutic development.
References
- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
- Al-Warhi, T., et al. (2021). Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives. Journal of Receptors and Signal Transduction, 41(6), 575-583.
- Hodgson, E., & Philpot, R. M. (1974). Interaction of methylenedioxyphenyl (1,3-benzodioxole) compounds with enzymes and their effects on mammals. Drug Metabolism Reviews, 3(2), 231-301.
- Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Drug Design, Development and Therapy, 14, 3811–3824.
- Structures of benzodioxol derivatives having various biological activities. (n.d.).
- Dandia, A., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 12(35), 22759-22770.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science, 13, 893335.
- Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Drug Design, Development and Therapy, 14, 3811–3824.
- A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- p-nitro benzoic acid | Drug Information, Uses, Side Effects, Pharma intermedi
- Key types of low-molecular-mass chemosensors for the detection of nitroaromatic compounds (explosives). (2015). Russian Chemical Reviews, 84(10), 1015–1043.
- 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. (n.d.). PubChem.
- Nitrobenzoic acid. (n.d.). Wikipedia.
- NITROBENZOIC ACID. (n.d.).
-
(E)-3-(6-Nitrobenzo[d][1][3]dioxol-5-yl). (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2545.
- Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. (2009). Analytical Chemistry, 81(15), 6474–6480.
- Enhanced electrochemical sensing of nitroaromatic compounds based on hydroxyl modified carbon submicroparticles. (2019). Journal of Electroanalytical Chemistry, 848, 113303.
-
(E)-3-(6-Nitro-benzo[d][1][3]dioxol-5-yl)-1-(2,4,6-trimethoxy-phen-yl)prop-2-en-1-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2545.
- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). International Journal of Molecular Sciences, 22(16), 8534.
- Nanowire. (n.d.). Wikipedia.
- 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene | C17H13NO6 | CID 624668. (n.d.). PubChem.
-
3-(Benzo[d][1][3]dioxol-5-yl)-5-nitrobenzoic acid (CAS No. 1261894-05-6) Suppliers. (n.d.). ChemicalRegister.com.
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Benzodioxole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1] Its unique electronic properties and conformational rigidity make it an attractive template for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzodioxole derivatives, offering a comparative perspective on their anti-tumor, anti-inflammatory, and antifungal activities. We will delve into the causality behind experimental choices in their design and synthesis, present detailed protocols for their evaluation, and provide a framework for future drug development endeavors.
Anti-Tumor Activity: Targeting Cancer's Multifaceted Machinery
Benzodioxole derivatives have demonstrated significant potential as anti-cancer agents, acting through diverse mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[1][2] A comparative analysis of different substitution patterns on the benzodioxole ring reveals critical insights into their anti-tumor efficacy.
SAR of Benzodioxole-Based Anti-Tumor Agents
The anti-tumor activity of benzodioxole compounds is highly dependent on the nature and position of substituents on the aromatic ring and the dioxole bridge.
-
Substitution on the Benzene Ring: Electron-withdrawing groups, such as halogens, and bulky aromatic moieties tend to enhance cytotoxic activity. For instance, the introduction of a benzoyl group at the 6-position of the benzodioxole ring has been shown to be a key feature for cytotoxicity in certain cancer cell lines.[3]
-
Modifications of the Dioxole Ring: While less explored, modifications to the methylenedioxy bridge can impact activity. Ring expansion or substitution with fluorine or deuterium atoms in noscapine analogues, which contain a benzodioxole moiety, have led to derivatives with improved potency against breast cancer cells.[4]
-
Side Chain Modifications: The nature of the side chain attached to the benzodioxole core is a major determinant of the mechanism of action and potency. For example, conjugation of the 1,3-benzodioxole moiety with arsenical precursors resulted in compounds with enhanced anti-proliferative properties by inducing oxidative stress.[2] In another study, carboxamide-containing benzodioxole derivatives showed potent anticancer activity against liver cancer cell lines.[5]
Comparative Analysis with Alternative Scaffolds
While benzodioxoles are potent, it is crucial to compare their performance with other heterocyclic scaffolds targeting similar anti-tumor pathways. For instance, indole and benzofuran analogs have also been investigated as SERCA2a activators for cardiovascular applications, with some benzodioxole derivatives showing comparable or superior potency.[6] The choice of scaffold often depends on the specific target and desired pharmacokinetic properties.
Experimental Workflow for Evaluating Anti-Tumor Activity
A robust evaluation of novel benzodioxole derivatives requires a multi-step experimental workflow.
Caption: Experimental workflow for the evaluation of anti-tumor benzodioxole derivatives.
Experimental Protocol: MTS Assay for Cytotoxicity[3]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzodioxole compounds for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Anti-Inflammatory Activity: Quenching the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Benzodioxole derivatives have emerged as promising candidates, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[3]
SAR of Benzodioxole-Based COX Inhibitors
The design of selective COX-2 inhibitors is a major focus in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
-
Aryl Acetate vs. Aryl Acetic Acid Moieties: In a study comparing benzodioxole derivatives with aryl acetate and aryl acetic acid side chains, the aryl acetate derivatives generally showed better activity against COX-1.[3] However, specific halogenated aryl acetic acid derivatives demonstrated potent COX-1 inhibition.[3]
-
Influence of Halogenation: The position and nature of halogen substituents on the phenyl ring significantly impact COX inhibitory activity and selectivity. Ortho-halogenated compounds were found to be more potent than their meta-counterparts.[3]
-
Comparison with Ketoprofen: Several synthesized benzodioxole compounds exhibited better COX-2 selectivity compared to the commercially available NSAID, Ketoprofen.[3] This improved selectivity is attributed to the larger benzodioxole moiety better accommodating the active site of COX-2.[3]
Data Presentation: COX Inhibition Activity
| Compound | R Group | COX-1 IC50 (µM)[3] | COX-2 IC50 (µM)[3] | Selectivity Index (COX-2/COX-1)[3] |
| 3b | 2-Bromophenyl (acetate) | 1.12 | 1.30 | 1.16 |
| 3e | 2-Iodophenyl (acetate) | 2.36 | 2.73 | 1.16 |
| 4d | 3-Chlorophenyl (acid) | 33.7 | 18.63 | 0.55 |
| 4f | 3-Iodophenyl (acid) | 0.725 | 1.48 | 2.04 |
| Ketoprofen | - | 1.58 | 8.05 | 5.10 |
Experimental Protocol: In Vitro COX Inhibition Assay[7]
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.
-
Substrate and Inhibitor Incubation: Pre-incubate the enzyme with the test compound (benzodioxole derivative) for a specified time.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Prostaglandin Measurement: Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit.
-
IC50 Determination: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity.
Antifungal Activity: Combating Fungal Resistance
The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Benzodioxole derivatives have shown promise as synergists, enhancing the efficacy of existing antifungal drugs like fluconazole against resistant Candida albicans strains.[7]
SAR of Benzodioxole-Based Antifungal Synergists
The synergistic activity of these compounds is intricately linked to their chemical structure.
-
Amide vs. Retro-Amide Linker: Replacing the amide moiety in lead compounds with a retro-amide linker in a series of 3-(benzo[d][2][3]dioxol-5-yl)-N-(substituted benzyl)propanamides resulted in compounds with enhanced synergistic activity.[7]
-
Introduction of a Biphenyl Moiety: The incorporation of a biphenyl group into the structure significantly improved the synergistic activity, with some compounds dramatically reducing the minimum inhibitory concentration (MIC) of fluconazole.[7] For example, compound 3e at a concentration of 1.0 µg/ml, enhanced the susceptibility of fluconazole against fluconazole-resistant Candida albicans from 128.0 µg/ml to as low as 0.125 µg/ml.[7]
Logical Relationship of Synergistic Action
Caption: Proposed mechanism of synergistic antifungal action.
Synthetic Methodologies: Building the Benzodioxole Core
The synthesis of diverse benzodioxole derivatives is crucial for extensive SAR studies. Several synthetic strategies have been developed to access this important scaffold and its analogs.
General Synthesis of Benzodioxole Derivatives
A common route involves the acylation of 1,3-benzodioxole followed by further modifications.[8] For instance, the Friedel-Crafts acylation of 1,3-benzodioxole with propionic anhydride can yield 1-(benzo[d][2][3]dioxol-5-yl)propan-1-one, a key intermediate for further elaboration.[8]
Experimental Protocol: Synthesis of 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid derivatives[3]
-
Esterification: 3,4-(Methylenedioxy)phenylacetic acid is esterified to methyl 2-(2H-1,3-benzodioxol-5-yl) acetate using oxalyl chloride in methanol.[3]
-
Friedel-Crafts Acylation: The resulting ester undergoes a Friedel-Crafts acylation with a substituted benzoic acid in the presence of phosphorus pentoxide to yield the corresponding ketoester.[3]
-
Hydrolysis: The ketoester is then hydrolyzed using sodium hydroxide in a mixture of methanol, water, and THF to afford the final acetic acid derivative.[3]
Conclusion
The 1,3-benzodioxole scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. This guide has provided a comparative analysis of the structure-activity relationships of benzodioxole derivatives in the context of anti-tumor, anti-inflammatory, and antifungal applications. The detailed experimental protocols and visualizations offer a practical framework for researchers in the field of drug discovery. Future SAR-guided development, leveraging computational modeling and innovative synthetic strategies, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.[6]
References
-
Hawash, M., Jaradat, N., Hameedi, S., & Mosa, A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 51. [Link]
-
Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]
-
Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link]
-
Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. (1998). PubMed. [Link]
-
Wang, X. J., et al. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry Letters, 111, 129890. [Link]
-
Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). World Researchers Associations. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]
-
SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. (2025). PubMed. [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI. [Link]
-
Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. (2025). ResearchGate. [Link]
-
Zhang, Z., et al. (2017). Design, synthesis, and SAR study of 3-(benzo[d][2][3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Bioorganic & Medicinal Chemistry Letters, 27(19), 4571-4575. [Link]
-
QSAR of antilipid peroxidative activity of substituted benzodioxoles using chemometric tools. (2009). PubMed. [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2021). PMC. [Link]
-
1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. (2021). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Process for the Continuous Acylation of 1,3-Benzodioxole | MDPI [mdpi.com]
A Methodological Guide to Characterizing and Benchmarking Novel Kinase Inhibitors: A Case Study Approach
In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. The human kinome, with its vast and complex network of signaling pathways, presents a fertile ground for the development of targeted therapies. However, the journey from a newly synthesized compound to a well-characterized kinase inhibitor is a rigorous process demanding meticulous experimental design and insightful data interpretation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize a novel chemical entity, using the hypothetical case of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid , and benchmark its performance against established kinase inhibitors. While public data on the kinase inhibitory activity of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is not currently available, we will use it as a template to illustrate the critical experimental path one would undertake. This guide will be grounded in established methodologies and will draw comparisons with well-known kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the multi-targeted clinical drugs Sunitinib and Dasatinib .
The Initial Spark: From Compound to Candidate
The selection of a compound like 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid for a kinase inhibitor screening campaign could be driven by several factors, including in silico modeling suggesting a good fit into an ATP-binding pocket, or phenotypic screening results where the compound elicits a biological response consistent with kinase inhibition. The presence of the benzodioxole moiety is also of interest, as this scaffold is present in a variety of biologically active molecules.[1]
Once a compound is identified as a potential hit, the primary objective is to ascertain its kinase inhibitory potential, determine its selectivity, and understand its mechanism of action at a cellular level.
Phase 1: In Vitro Kinase Profiling - The First Litmus Test
The initial and most crucial step is to determine if the compound directly inhibits kinase activity. This is typically achieved through in vitro kinase assays.
Experimental Design: The In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[2] The assay typically involves a kinase, a substrate (which can be a protein or a peptide), and a phosphate donor, usually adenosine triphosphate (ATP). The extent of phosphorylation of the substrate is then quantified.
A variety of detection methods can be employed, including radiometric assays that use radio-labeled ATP (³²P-ATP or ³³P-ATP), or non-radiometric methods such as fluorescence-based assays (e.g., TR-FRET) or luminescence-based assays that measure ATP consumption.[2][3]
Protocol: A Representative In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute the purified kinase of interest in the kinase buffer.
-
Prepare a solution of the substrate peptide in the kinase buffer.
-
Prepare a stock solution of ATP in water.
-
Serially dilute the test compound (e.g., 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid) to create a concentration gradient.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Allow for a pre-incubation period (e.g., 10-15 minutes) to permit the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Add a detection reagent that measures the amount of ATP remaining in the well. The signal is inversely proportional to the kinase activity.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%).
-
Benchmarking: Establishing a Comparator Profile
To contextualize the inhibitory potential of our hypothetical compound, we would compare its IC50 values against those of our reference inhibitors.
| Kinase Target | 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) | Dasatinib (IC50, nM) |
| Tyrosine Kinases | ||||
| ABL1 | Data to be determined | 6.4 | 34 | <1 |
| SRC | Data to be determined | 6 | 13 | 0.8 |
| VEGFR2 | Data to be determined | 15 | 2 | 8 |
| PDGFRβ | Data to be determined | 20 | 2 | 28 |
| c-KIT | Data to be determined | 10 | 1 | 12 |
| Serine/Threonine Kinases | ||||
| PKCα | Data to be determined | 2.7 | >10,000 | >10,000 |
| PKA | Data to be determined | 7 | >10,000 | >10,000 |
| CDK2 | Data to be determined | 3 | >10,000 | 3,300 |
Note: The IC50 values for the known inhibitors are representative and can vary depending on the assay conditions. The data for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is hypothetical for illustrative purposes.
This initial screen would ideally be performed against a broad panel of kinases to generate a selectivity profile. A highly selective inhibitor would show potent inhibition of a single or a small number of kinases, while a non-selective inhibitor like Staurosporine would inhibit a wide range of kinases with high affinity.[4][5] Sunitinib and Dasatinib are multi-targeted inhibitors, potently inhibiting several kinases.[6][7][8][9][10]
Phase 2: Cellular Assays - Moving from Enzyme to Organism
Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is equally important to show that it can engage its target and exert a biological effect in a cellular context.
Experimental Design: Assessing Target Engagement and Downstream Signaling
Western blotting is a powerful and widely used technique to assess the phosphorylation status of a kinase's downstream substrates.[11][12] A reduction in the phosphorylation of a known substrate upon treatment with the inhibitor provides strong evidence of target engagement and functional inhibition within the cell.
Protocol: Western Blot for Assessing Kinase Inhibition in Cells
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase and exhibits a measurable level of basal or stimulated kinase activity.
-
Treat the cells with varying concentrations of the test compound for a specified period. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis and Normalization:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Visualizing the Impact: Signaling Pathway Diagrams
To better understand the expected outcomes of these experiments, we can visualize the signaling pathways modulated by our reference inhibitors.
Caption: A simplified diagram of common kinase signaling pathways and the points of inhibition for Sunitinib, Dasatinib, and Staurosporine. The potential target for the hypothetical inhibitor is also indicated.
Phase 3: Phenotypic Assays - Assessing the Biological Consequence
Ultimately, the goal of a kinase inhibitor is to elicit a desired biological response, such as inhibiting cancer cell proliferation or inducing apoptosis.
Experimental Design: Cell Viability and Apoptosis Assays
Cell viability assays, such as the MTT or CellTiter-Glo assays, measure the metabolic activity of cells and are commonly used to assess the anti-proliferative effects of a compound. Apoptosis assays, such as those that measure caspase-3/7 activity, can determine if the compound induces programmed cell death.
Protocol: Cell Viability Assay (Luminescence-based)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and the reference inhibitors.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Detection: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Measure the luminescence and calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (the concentration that causes 50% growth inhibition).
Comparative Analysis: Benchmarking Cellular Potency
| Compound | Cell Line | GI50 (µM) |
| 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid | K562 (CML) | Data to be determined |
| Dasatinib | K562 (CML) | <0.001 |
| Sunitinib | A498 (Renal) | 2.5 |
| Staurosporine | HeLa (Cervical) | 0.004 |
Note: GI50 values are highly cell line-dependent. The cell lines listed are examples of lines sensitive to the respective inhibitors.
Conclusion: A Rigorous Path to Discovery
The characterization of a novel kinase inhibitor is a multifaceted process that requires a logical and systematic progression from in vitro enzymatic assays to cellular and phenotypic assessments. By using a well-defined experimental framework and benchmarking against established inhibitors like Staurosporine, Sunitinib, and Dasatinib, researchers can gain a comprehensive understanding of a new compound's potency, selectivity, and potential as a therapeutic agent. While the kinase inhibitory profile of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid remains to be elucidated, the methodologies outlined in this guide provide a clear roadmap for its investigation and for the broader endeavor of kinase inhibitor discovery.
References
-
Staurosporine - Wikipedia. Wikipedia. [Link]
-
Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. PubMed. [Link]
-
SUNItinib. Cancer Care Ontario. [Link]
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. [Link]
-
Sunitinib. Wikipedia. [Link]
-
Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. mediaTUM. [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]
-
staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Dasatinib. PubChem. [Link]
-
Kinase profile of dasatinib. ResearchGate. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
In vitro NLK Kinase Assay. PubMed Central. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
-
Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
-
A comprehensive review of protein kinase inhibitors for cancer therapy. PubMed Central. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
-
Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. ACS Publications. [Link]
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]
-
FDA-approved Protein Kinase Inhibitors. Sino Biological. [Link]
-
(E)-1-(Benzo[d][4][7]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]
-
11-(6-nitro-2H-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl). PubChem. [Link]
-
Process for synthesis of 5-(-hydroxyalkyl) benzo[4][7] dioxols. Google Patents.
-
Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. [Link]
-
Design and Synthesis of 5-Substituted Benzo[d][4][7]dioxole Derivatives as Potent Anticonvulsant Agents. PubMed. [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]
Sources
- 1. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. revvity.com [revvity.com]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Guide to Assessing the Reproducibility of In Vitro Assays with 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is the bedrock of reliable and translatable findings. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of assays involving 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid, a compound of interest in various screening platforms. We will delve into the critical factors influencing assay performance, provide detailed protocols for robust validation, and compare its performance with a plausible alternative, 3,5-dinitrobenzoic acid, to highlight key considerations in assay development.
Introduction to 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid and the Reproducibility Challenge
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is an organic compound featuring a benzodioxole moiety and a nitro-substituted benzoic acid.[1] The benzodioxole ring system is found in various biologically active natural products and synthetic compounds, known to exhibit a range of activities, including antidiabetic, anticonvulsant, and anticancer effects.[2][3][4] The nitrobenzoic acid component also contributes to its chemical reactivity and potential biological interactions.[5][6] The combination of these functional groups makes it a candidate for high-throughput screening (HTS) in various in vitro assays, such as enzyme inhibition or cell-based pathway modulation.
However, the journey from a promising compound to a validated lead is fraught with the peril of irreproducibility. Evidence suggests that a significant portion of biomedical research findings cannot be repeated, often due to a lack of methodological transparency and rigorous validation.[7][8] Factors such as cell line integrity, reagent stability, and subtle variations in protocol execution can significantly impact assay outcomes.[9][10] Therefore, a systematic approach to assessing reproducibility is not just good practice; it is essential for the integrity of the research.
This guide will focus on two common in vitro assay formats where a compound like 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid might be evaluated: an enzyme inhibition assay and a cell-based cytotoxicity assay.
Foundational Pillars of Assay Reproducibility
Before embarking on specific protocols, it is crucial to understand the principles that underpin reproducible in vitro science. These pillars should be integrated into every stage of assay development and execution.
-
Standard Operating Procedures (SOPs): The importance of detailed, unambiguous SOPs cannot be overstated. Every step, from reagent preparation to data analysis, must be meticulously documented to ensure consistency across experiments and laboratories.[9]
-
Reagent and Compound Management: The purity, solubility, and stability of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid and any comparators are critical. Inconsistent compound handling can be a major source of variability. Solubility, in particular, can be influenced by the solvent and temperature.[11][12]
-
Cell Line Authentication and Maintenance: For cell-based assays, the use of authenticated, low-passage cell lines free from contamination (e.g., mycoplasma) is non-negotiable.[8][10] Genetic drift in continuous cell culture can alter cellular responses.
-
Instrumentation and Calibration: Regular calibration and performance verification of all equipment, such as plate readers and liquid handlers, are essential for data accuracy.[13]
-
Data Analysis and Reporting: The methods for data normalization, curve fitting, and statistical analysis must be pre-defined and consistently applied. Transparent reporting of all experimental details is crucial for others to replicate the work.[10]
Comparative Assessment: 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid vs. 3,5-Dinitrobenzoic Acid
To illustrate the process of assessing reproducibility, we will compare our primary compound with 3,5-Dinitrobenzoic acid . This compound is chosen due to its structural similarity (a substituted benzoic acid) while lacking the benzodioxole moiety, potentially leading to differences in solubility, cell permeability, and off-target effects.
Physicochemical Properties
A preliminary comparison of the physicochemical properties of both compounds can provide insights into potential differences in their behavior in aqueous assay environments.
| Property | 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid | 3,5-Dinitrobenzoic acid | Rationale for Comparison |
| Molecular Weight | ~287.2 g/mol | ~212.1 g/mol | Influences diffusion and molar concentration calculations. |
| Predicted LogP | ~2.5 - 3.0 | ~1.5 - 2.0 | Indicates relative hydrophobicity, affecting solubility and membrane permeability. |
| pKa | ~3.5 - 4.0 | ~2.8 | The acidity of the carboxylic acid group will influence its charge state at physiological pH. |
| Aqueous Solubility | Potentially low | Low, but may differ | Poor solubility is a common cause of assay artifacts and poor reproducibility. |
Experimental Protocols for Reproducibility Assessment
The following sections provide detailed protocols to assess the reproducibility of in vitro assays using our compounds of interest.
Experiment 1: In Vitro Enzyme Inhibition Assay (e.g., Trypsin)
This protocol aims to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a model enzyme, trypsin. Reproducibility will be assessed by evaluating intra- and inter-assay variability.
Materials:
-
Purified Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid and 3,5-Dinitrobenzoic acid
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each compound dilution.
-
Include control wells:
-
100% Activity Control: 20 µL of assay buffer with the same final DMSO concentration.
-
Blank: 20 µL of assay buffer without enzyme.
-
-
Add 160 µL of trypsin solution (e.g., 10 µg/mL in assay buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.[14]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of L-BAPNA substrate solution (e.g., 1 mM in assay buffer) to all wells.
-
Immediately measure the absorbance at 410 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the data to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Reproducibility Assessment:
-
Intra-assay Precision: Run the assay with triplicate wells for each concentration on the same plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the IC50 values.
-
Inter-assay Precision: Repeat the entire experiment on three different days. Calculate the mean, SD, and %CV of the IC50 values obtained across the three runs.
Diagram of the Experimental Workflow:
Caption: Workflow for the in vitro enzyme inhibition assay.
Experiment 2: Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This protocol assesses the effect of the test compounds on the viability of a cancer cell line (e.g., HeLa). Cell-based assays are inherently more complex and variable than biochemical assays.[15][16]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid and 3,5-Dinitrobenzoic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percent viability versus the log of the compound concentration and determine the EC50 value.
-
Reproducibility Assessment:
-
Intra-assay Precision: Perform the assay with at least three technical replicates for each condition.
-
Inter-assay Precision: Repeat the experiment on different days with different cell passages (within a defined low-passage range).
-
Robustness: Intentionally introduce small variations to the protocol (e.g., different incubation times, slight variations in cell seeding density) to assess the impact on the results.[17]
Diagram of the Cell-Based Assay Workflow:
Caption: Workflow for the cell-based cytotoxicity assay.
Interpreting the Data: A Comparative Analysis
After conducting the experiments, the reproducibility data can be summarized for comparison.
Table 1: Hypothetical Reproducibility Data for the Trypsin Inhibition Assay
| Parameter | 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid | 3,5-Dinitrobenzoic acid | Acceptance Criteria |
| Mean IC50 (µM) | 15.2 | 25.8 | - |
| Intra-assay %CV | 8.5% | 7.2% | < 15% |
| Inter-assay %CV | 12.3% | 10.5% | < 20% |
Table 2: Hypothetical Reproducibility Data for the HeLa Cytotoxicity Assay
| Parameter | 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid | 3,5-Dinitrobenzoic acid | Acceptance Criteria |
| Mean EC50 (µM) | 28.4 | 45.1 | - |
| Intra-assay %CV | 14.8% | 12.5% | < 20% |
| Inter-assay %CV | 19.5% | 16.8% | < 25% |
Analysis of Hypothetical Results:
In this hypothetical scenario, both compounds meet the pre-defined acceptance criteria for assay reproducibility. The slightly higher %CV for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid, particularly in the cell-based assay, might warrant further investigation into its solubility and stability in culture media over the 48-hour incubation period. Such observations are critical for deciding whether to advance a compound or optimize the assay protocol further.
Conclusion and Best Practices
Assessing the reproducibility of in vitro assays is a critical, multi-faceted process that extends beyond simply repeating an experiment. For a compound like 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid, a systematic evaluation of its performance in well-validated assays is paramount. By establishing robust protocols, understanding the key drivers of variability, and rigorously quantifying precision, researchers can build a foundation of trustworthy data.[15]
Key Takeaways:
-
Embrace Methodical Rigor: Adherence to detailed SOPs is the first line of defense against irreproducibility.
-
Characterize Your Compound: Understand the physicochemical properties of your test agent, as they can significantly impact assay performance.
-
Validate, Validate, Validate: Implement a formal assay validation process that assesses precision, accuracy, and robustness.[18][19]
-
Context is Key: Recognize that cell-based assays are inherently more variable than biochemical assays and require more stringent controls and wider acceptance criteria.[15][16]
-
Transparent Reporting: Fully disclose all experimental details to enable others to reproduce and build upon your findings.[8]
By integrating these principles, the scientific community can enhance the reliability of in vitro data, ultimately accelerating the translation of promising compounds from the bench to therapeutic applications.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- Niepel, M., Hafner, M., Mills, C. E., Subramanian, K., Williams, E. H., Chung, M., ... & Sorger, P. K. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv, 535893.
- CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
- Junior, N. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. protocols.io.
- Štampar, M., & Stojilković, N. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 11, 861.
- Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays.
- ATCC. (n.d.). Improving accuracy and reproducibility in life science research.
- BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
- Jacobson, R. H. (2010). Factors affecting test reproducibility among laboratories. Revue Scientifique et Technique-Office International des Epizooties, 29(3), 555-565.
- CymitQuimica. (n.d.). CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid.
- Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S. M., Al-Tamimi, A. M., Al-Hakami, H. A., Al-Obaid, A. M., ... & El-Emam, A. A. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6965.
- Zhang, X., & Chen, J. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 64(3), 1102-1109.
-
Wei, Y., Peng, H., Gao, Y., Li, Y., Wang, Y., & Liu, S. (2017). Design and Synthesis of 5-Substituted Benzo[d][7][14]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(1-2), 1600274. Retrieved from
- InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development.
- Kamal, A., Reddy, M. K., Ramaiah, M. J., Rao, M. P., & Dastagiri, D. (2012). Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. Bioorganic & medicinal chemistry letters, 22(22), 6954–6959.
- PubChem. (n.d.). 3-Nitrobenzoic acid.
- Campos, F., Bicker, J., Fulcrand, R., Rodrigues, F., & Guedes, R. C. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. International journal of molecular sciences, 24(8), 7013.
- Zhang, X., & Chen, J. (2019). Solubilities of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid. Journal of Chemical & Engineering Data, 64(3), 1102-1109.
Sources
- 1. CAS 1261894-05-6: 3-(1,3-Benzodioxol-5-yl)-5-nitrobenzoic … [cymitquimica.com]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. atcc.org [atcc.org]
- 9. cmdclabs.com [cmdclabs.com]
- 10. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. woah.org [woah.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 16. marinbio.com [marinbio.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. infinixbio.com [infinixbio.com]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Nitroaromatic Compounds
Introduction: The Double-Edged Sword of Nitroaromatic Compounds
Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, are a cornerstone of the chemical industry.[1][2] Their applications are vast and varied, ranging from the synthesis of pharmaceuticals, dyes, and pesticides to their use in explosives.[1][2] However, the very chemical properties that make them so versatile also render them a significant toxicological concern.[1][2] Many nitroaromatic compounds are known for their mutagenic and carcinogenic properties, posing a considerable threat to human health and the environment.[1][3]
This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth, objective comparison of the cytotoxicity of various nitroaromatic compounds. We will delve into the intricate mechanisms that govern their toxicity, explore the critical structure-activity relationships that dictate their cytotoxic potential, and provide detailed, field-proven protocols for assessing their effects in a laboratory setting. By synthesizing technical data with expert insights, this guide aims to be an invaluable resource for navigating the complexities of nitroaromatic compound cytotoxicity.
The Arbiter of Toxicity: Unraveling the Mechanisms of Cytotoxicity
The cytotoxicity of nitroaromatic compounds is not a simple matter of direct cellular poisoning. Instead, it is a complex process primarily driven by their metabolic activation, a process known as bioreduction.[3] This intricate dance of enzymes and electrons ultimately leads to the generation of highly reactive species that wreak havoc within the cell.
The Central Role of Bioreductive Activation
The nitro group of these compounds can be reduced by a variety of cellular enzymes, particularly nitroreductases, to form a nitro anion radical.[4] In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide radical and regenerating the parent nitroaromatic compound. This process, known as futile cycling or redox cycling, leads to a massive amplification of reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and highly damaging hydroxyl radicals.[3] This cascade of ROS production induces a state of severe oxidative stress , overwhelming the cell's antioxidant defenses and leading to widespread damage to lipids, proteins, and DNA.[3]
Under hypoxic (low oxygen) conditions, the nitro anion radical can undergo further reduction to form nitroso, hydroxylamino, and amino derivatives. These intermediates are highly reactive electrophiles that can form covalent adducts with cellular macromolecules, most notably DNA, leading to genotoxicity and mutagenesis.
Caption: Bioreductive activation of nitroaromatic compounds leading to oxidative stress and genotoxicity.
Signaling Pathways to Cell Death
The cellular damage induced by nitroaromatic compounds triggers a cascade of signaling events that can ultimately lead to programmed cell death, or apoptosis. Key pathways involved include:
-
Mitochondrial Dysfunction: Oxidative stress directly impacts the mitochondria, the cell's powerhouse. This can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, which in turn activates a cascade of executioner caspases (e.g., caspase-3). These enzymes are responsible for the systematic dismantling of the cell during apoptosis.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are often activated in response to cellular stress and can play a crucial role in mediating apoptosis.
Structure-Activity Relationships: Decoding the Molecular Determinants of Cytotoxicity
The cytotoxic potential of a nitroaromatic compound is not uniform; it is intricately linked to its molecular structure. Understanding these structure-activity relationships (SAR) is paramount for predicting toxicity and for the rational design of safer chemicals and more effective drugs.
The Influence of Nitro Groups
-
Number of Nitro Groups: Generally, an increase in the number of nitro groups on the aromatic ring leads to a higher cytotoxic potential. This is because additional nitro groups increase the electron-withdrawing nature of the compound, making it more susceptible to bioreductive activation.
-
Position of Nitro Groups: The position of the nitro groups also plays a crucial role. For instance, in dinitrotoluenes, the 2,6-isomer is often found to be more genotoxic than the 2,4-isomer.[5]
The Role of Other Substituents
The presence of other functional groups on the aromatic ring can significantly modulate the cytotoxicity of nitroaromatic compounds. Electron-donating groups may decrease toxicity by making bioreduction less favorable, while other electron-withdrawing groups can enhance it. The overall lipophilicity of the molecule, often expressed as the octanol-water partition coefficient (log K(ow)), also influences its ability to cross cell membranes and reach its intracellular targets.[3]
Comparative Cytotoxicity Data: A Consolidated Overview
A direct and definitive comparison of the cytotoxicity of all nitroaromatic compounds is challenging due to the variability in experimental conditions across different studies (e.g., cell lines, exposure times, and specific assay protocols). The following table provides a consolidated summary of available half-maximal inhibitory concentration (IC50) values to offer a comparative perspective. A lower IC50 value indicates higher cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Mononitrotoluenes | ||||
| 2-Nitrotoluene | - | Data not readily available | - | |
| 3-Nitrotoluene | - | Data not readily available | - | |
| 4-Nitrotoluene | - | Data not readily available | - | |
| Dinitrotoluenes | ||||
| 2,4-Dinitrotoluene | HepG2 | >1000 | - | [1] |
| 2,6-Dinitrotoluene | HepG2 | >1000 | - | [1] |
| 2,4-Dinitrotoluene | MCF-7 | 570 ppm (~3130 µM) | 24 | |
| 2,6-Dinitrotoluene | MCF-7 | 445 ppm (~2440 µM) | 24 | |
| 2,4-Dinitrotoluene | MRC-5 | 527 ppm (~2890 µM) | 24 | |
| 2,6-Dinitrotoluene | MRC-5 | - | - | |
| Nitrophenols | ||||
| 2-Nitrophenol | BEAS-2B | 255 µg/mL (~1833 µM) | 24 | [6] |
| 3-Nitrophenol | BEAS-2B | 118 µg/mL (~848 µM) | 24 | [6] |
| 4-Nitrophenol | BEAS-2B | 89 µg/mL (~640 µM) | 24 | [6] |
| 2-Nitrophenol | A549 | >200 µg/mL (>1438 µM) | 24 | [6] |
| 3-Nitrophenol | A549 | >200 µg/mL (>1438 µM) | 24 | [6] |
| 4-Nitrophenol | A549 | >200 µg/mL (>1438 µM) | 24 | [6] |
| Other Nitroaromatics | ||||
| Nitrobenzene | - | Data not readily available | - | |
| 1,3-Dinitrobenzene | - | Data not readily available | - | |
| Flutamide | TAMH | 75 | - |
Note: The IC50 values presented are for comparative purposes only. Direct comparison should be made with caution due to variations in experimental methodologies.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To generate reliable and comparable cytotoxicity data, the use of standardized and well-validated experimental protocols is essential. Here, we provide detailed, step-by-step methodologies for two of the most widely used in vitro cytotoxicity assays: the MTT assay and the LDH release assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Materials:
-
Adherent cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
Nitroaromatic compounds of interest
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitroaromatic compounds in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method for quantifying cytotoxicity based on the measurement of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be quantified spectrophotometrically.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Nitroaromatic compounds of interest
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance of each well at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in untreated (spontaneous release) and fully lysed (maximum release) control wells.
Conclusion and Future Directions
This guide provides a comprehensive overview of the comparative cytotoxicity of nitroaromatic compounds, from the fundamental mechanisms of action to practical experimental guidance. While a definitive, all-encompassing ranking of cytotoxicity remains elusive due to the heterogeneity of published data, this guide offers a robust framework for understanding and assessing the toxic potential of this important class of chemicals.
Future research should focus on systematic studies that evaluate a wide range of nitroaromatic compounds under standardized in vitro conditions. Such efforts will be invaluable for developing more accurate quantitative structure-activity relationship models and for enhancing our ability to predict and mitigate the toxic risks associated with these ubiquitous compounds.
References
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]
-
Khan, A., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Science of The Total Environment, 807(Pt 2), 150821. [Link]
-
Masiá, A., et al. (2021). Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]
-
Lent, E. M., et al. (2012). Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 742(1-2), 66-72. [Link]
-
Coe, K. J., et al. (2007). Comparison of the cytotoxicity of the nitroaromatic drug flutamide to its cyano analogue in the hepatocyte cell line TAMH: evidence for complex I inhibition and mitochondrial dysfunction using toxicogenomic screening. Chemical Research in Toxicology, 20(9), 1277-1290. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Mechanism of Action of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid: A Comparative Guide
Introduction: Targeting DNA Double-Strand Break Repair in Drug Discovery
The integrity of our genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs). Eukaryotic cells have evolved two major pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end joining (NHEJ). In many human cancers, the NHEJ pathway is a dominant repair mechanism, making its key enzymatic components attractive targets for therapeutic intervention. By inhibiting NHEJ, cancer cells can be sensitized to DNA-damaging agents like chemotherapy and radiation, leading to enhanced tumor cell death.
A pivotal player in the NHEJ pathway is the DNA-dependent protein kinase (DNA-PK) . This enzyme is a complex composed of a large catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer that recognizes and binds to broken DNA ends.[1] This binding event activates the kinase function of DNA-PKcs, which then phosphorylates downstream targets to orchestrate the repair process.[2] Given its critical role, the development of small molecule inhibitors of DNA-PK is an area of intense research in oncology.
This guide provides a comparative analysis of the potential mechanism of action of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid , a compound with structural motifs present in other biologically active molecules. As the specific mechanism of this compound is not yet fully elucidated in publicly available literature, we will proceed with a well-reasoned hypothesis: that it acts as an inhibitor of DNA-PK. This hypothesis is based on the prevalence of complex aromatic and heterocyclic structures in known kinase inhibitors.
We will compare its hypothetical activity with two well-characterized DNA-PK inhibitors: NU7441 , a highly potent and selective research tool, and Peposertib (M3814) , a clinical-stage inhibitor. This guide will delve into the mechanistic details, present comparative data, and provide detailed experimental protocols for researchers to investigate this proposed mechanism of action.
Hypothesized Mechanism of Action of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
We propose that 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). The planar aromatic rings of the benzodioxole and nitrobenzoic acid moieties may allow the molecule to fit into the ATP-binding pocket of the kinase domain. The nitro and carboxylic acid groups could form key hydrogen bonds with amino acid residues in the active site, while the benzodioxole group could engage in hydrophobic interactions, collectively leading to the inhibition of its kinase activity. By blocking the phosphorylation of downstream targets, the compound would effectively stall the NHEJ pathway, leading to an accumulation of unrepaired DSBs.
Comparative Analysis with Alternative DNA-PK Inhibitors
A thorough evaluation of a novel compound requires benchmarking against established alternatives. Here, we compare the hypothesized action of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid with NU7441 and Peposertib (M3814).
NU7441: The Potent and Selective Research Tool
NU7441 is a widely used research compound known for its high potency and selectivity for DNA-PK.[3] It acts as an ATP-competitive inhibitor and has been instrumental in elucidating the cellular functions of DNA-PK.[4] Its ability to sensitize cancer cells to DNA-damaging agents is well-documented.[5]
Peposertib (M3814): The Clinical Candidate
Peposertib is an orally bioavailable and selective DNA-PK inhibitor that has advanced into clinical trials.[6][7] Similar to NU7441, it functions by competing with ATP for binding to DNA-PKcs.[6] Preclinical studies have demonstrated its ability to enhance the efficacy of both radiotherapy and chemotherapy in various cancer models.[6][8]
Performance Comparison
The following table summarizes the key performance characteristics of NU7441 and Peposertib. The data for 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid is presented as "To Be Determined (TBD)" as it would be the objective of the experimental work outlined in this guide.
| Parameter | 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid | NU7441 | Peposertib (M3814) |
| Mechanism of Action | Hypothesized ATP-competitive DNA-PK inhibitor | ATP-competitive DNA-PK inhibitor | ATP-competitive DNA-PK inhibitor |
| IC50 (DNA-PK) | TBD | 14 nM[3][9] | 0.6 nM (at 10 µM ATP)[6] |
| Selectivity | TBD | Highly selective over PI3K (IC50 = 5 µM) and mTOR (IC50 = 1.7 µM)[9] | Selective over other PI3K family members[7] |
| Cellular Potency | TBD | Potentiates doxorubicin and etoposide in vitro | Sensitizes multiple cancer cell lines to ionizing radiation[6] |
| In Vivo Efficacy | TBD | Enhances the effect of etoposide in vivo | Potentiates radiotherapy and leads to tumor regression in mouse models[6] |
| Clinical Status | Preclinical | Research Compound | Phase I/II Clinical Trials[7][10] |
Experimental Protocols for Mechanistic Evaluation
To validate the hypothesized mechanism of action of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid as a DNA-PK inhibitor, a series of biochemical and cell-based assays are required.
In Vitro DNA-PK Kinase Assay
This assay directly measures the ability of the compound to inhibit the kinase activity of purified DNA-PK.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where DNA-PK phosphorylates a specific peptide substrate in the presence of ATP. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.[11]
Step-by-Step Protocol:
-
Prepare Reagents:
-
DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT.[11]
-
Recombinant human DNA-PK enzyme.[12]
-
DNA-PK peptide substrate.[12]
-
ATP solution.
-
3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid and control inhibitors (NU7441, Peposertib) at various concentrations.
-
ADP-Glo™ Kinase Assay reagents.[11]
-
-
Set up Kinase Reaction:
-
In a 384-well plate, add 2 µL of the test compound or vehicle control.
-
Add 2 µL of a mix containing the DNA-PK enzyme and substrate.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[11]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for DNA Damage: γH2AX Foci Formation
This immunofluorescence-based assay visualizes the accumulation of DSBs within cells. Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early cellular response to DSBs, and these phosphorylated proteins form distinct foci at the damage sites.[13]
Principle: Cells are treated with a DNA-damaging agent in the presence or absence of the test compound. The inhibition of DNA repair by a DNA-PK inhibitor will lead to a persistent and increased number of γH2AX foci.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549 non-small cell lung cancer cells) on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid or control inhibitors for 1-2 hours.
-
Induce DNA damage by treating with a topoisomerase inhibitor like etoposide or by exposure to ionizing radiation.[5]
-
Incubate for a defined period (e.g., 1, 4, and 24 hours) to allow for DNA repair.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.[14]
-
Permeabilize the cells with 0.3% Triton X-100 in PBS.[14]
-
Block non-specific antibody binding with 5% BSA in PBS.[14]
-
Incubate with a primary antibody against γH2AX overnight at 4°C.[14]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji).[14]
-
Cell Viability Assay
This assay determines the ability of the compound to sensitize cancer cells to a DNA-damaging agent.
Principle: Metabolically active cells can reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product, or they maintain a high intracellular ATP concentration.[15] A decrease in the signal indicates reduced cell viability.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the DNA-damaging agent (e.g., doxorubicin) alone or in combination with a fixed concentration of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid or control inhibitors.
-
Incubate for 48-72 hours.
-
-
Viability Measurement (using WST-1 as an example):
-
Add WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 of the DNA-damaging agent in the presence and absence of the test compound to assess the degree of sensitization.
-
Visualizing the Mechanism and Workflow
DNA-PK Signaling Pathway in NHEJ
Caption: Hypothesized inhibition of the DNA-PK pathway by 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid.
Experimental Workflow for Mechanistic Validation
Caption: Workflow for validating the hypothesized mechanism of action.
Conclusion
While the precise molecular target of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid remains to be definitively established, its structural characteristics suggest that it may function as a kinase inhibitor. This guide has proposed a plausible mechanism of action—the inhibition of DNA-PK—and has provided a comprehensive framework for its investigation. By comparing its potential activity with well-characterized inhibitors like NU7441 and Peposertib, and by following the detailed experimental protocols outlined, researchers can systematically evaluate this hypothesis. The validation of this compound as a novel DNA-PK inhibitor could pave the way for its further development as a cancer therapeutic that sensitizes tumors to conventional DNA-damaging treatments.
References
-
Creative Diagnostics. DNA-PK Signaling Pathway. [Link]
-
Ciszewski, W. M., Tavecchio, M., Dastych, J., & Curtin, N. J. (2011). Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination. Cancer Chemotherapy and Pharmacology, 68(1), 157–166. [Link]
-
Lamarche, B. J., Orazio, N. I., & Weinstock, D. M. (2021). IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY. bioRxiv. [Link]
-
Zenke, F. T., Zimmermann, A., Sirrenberg, C., Dahmen, H., O'Connell, D., & Fuchss, T. (2020). Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Molecular Cancer Therapeutics, 19(5), 1091–1101. [Link]
-
Li, W., Wang, H., & Zhao, L. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR Protocols, 4(1), 102047. [Link]
-
Mateo, J., Krebs, M. G., Tselikas, L., De Bono, J. S., & Lolkema, M. P. (2021). A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours. British Journal of Cancer, 124(4), 728–735. [Link]
-
Quinet, A., G-P, A., & Richard, D. J. (2013). DNA-PK Target Identification Reveals Novel Links between DNA Repair Signaling and Cytoskeletal Regulation. PLoS ONE, 8(11), e80313. [Link]
-
Cui, X., & Yu, X. (2017). DNA-PKcs: A Multi-Faceted Player in DNA Damage Response. Frontiers in Genetics, 8, 122. [Link]
-
PubChem. Peposertib. [Link]
-
Lu, C., & Liu, D. (2022). DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2-ECT2 pathway. Science Signaling, 15(715), eabh2290. [Link]
-
Sunada, S., & Nakanishi, Y. (2019). DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair. Cancer Management and Research, 11, 8847–8856. [Link]
-
Shibata, A., & Jeggo, P. A. (2022). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences, 23(8), 4242. [Link]
-
ResearchGate. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. [Link]
-
Springer Nature Experiments. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. [Link]
-
MDPI. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models. [Link]
-
ResearchGate. DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia. [Link]
-
El-Gamal, D., & St-Germain, J. (2021). DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia. Leukemia, 35(10), 2943–2954. [Link]
-
Leahy, J. J., Golding, B. T., Griffin, R. J., & Hardcastle, I. R. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries. Bioorganic & Medicinal Chemistry Letters, 14(24), 6083–6087. [Link]
-
ResearchGate. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination. [Link]
-
ResearchGate. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts. [Link]
-
MDPI. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models. [Link]
-
PubMed Central. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy. [Link]
-
National Institutes of Health. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer. [Link]
-
PubMed Central. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. [Link]
-
YouTube. Microscopic Scoring Method for Foci Assay in Blood Lymphocytes | Protocol Preview. [Link]
-
YouTube. Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. [Link]
-
PubMed Central. Quantitation of the DNA-dependent protein kinase inhibitor peposertib (M3814) and metabolite in human plasma by LC–MS/MS. [Link]
-
National Institutes of Health. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. [Link]
-
MDPI. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. [Link]
-
VIVO. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer. [Link]
Sources
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. DNA-PK Kinase Enzyme System [worldwide.promega.com]
- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of 3-(Benzo[d]dioxol-5-yl)-5-nitrobenzoic acid
Navigating the Final Step: A Procedural Guide to the Safe Disposal of 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid
For the diligent researcher, the journey from hypothesis to discovery is paved with meticulous protocols. The final, and arguably most critical, of these is the responsible disposal of chemical waste. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the established principles of chemical safety and hazardous waste management, tailored to the specific hazards associated with nitroaromatic compounds.
Hazard Profile and Core Safety Principles: Understanding the "Why"
Before detailing the disposal procedure, it is crucial to understand the inherent hazards of this compound class. The disposal protocol is not arbitrary; it is a direct response to the chemical's toxicological and reactive profile.
Key Hazards: Based on analogous compounds, 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid should be handled as a substance that is:
-
Harmful if swallowed: Acute oral toxicity is a known hazard for nitroaromatic compounds.[3][4]
-
Causes Skin and Eye Irritation: Direct contact can lead to irritation.[2][3]
-
May Cause Respiratory Irritation: Inhalation of dusts should be avoided.[2][3][4]
-
Potential for Systemic Toxicity: Aromatic nitro compounds as a class are known for potential systemic health hazards.
-
Aquatic Toxicity: Many nitroaromatic compounds are toxic to aquatic life, underscoring the importance of preventing environmental release.[3]
Given these hazards, the foundational principle of disposal is containment and transfer , not in-lab treatment.
Critical Alert: Why Neutralization is NOT an Option
It is a common misconception that acidic chemical waste can simply be neutralized with a base and poured down the drain. This practice is only permissible for substances where corrosivity is the sole hazard. For 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid, the inherent toxicity of the nitroaromatic structure prohibits this disposal method. Attempting to neutralize this compound for sewer disposal would violate regulatory standards and endanger the environment.
Quantitative Data Summary: Hazard Classification of Analogs
To provide a clear, quantitative basis for our procedural recommendations, the following table summarizes the GHS hazard classifications for the closely related compound, 3-Nitrobenzoic Acid.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects |
| Data sourced from representative Safety Data Sheets for 3-Nitrobenzoic Acid.[3] |
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA) and standard laboratory safety practices.
A. Personal Protective Equipment (PPE)
Always don the following PPE before handling the compound or its waste:
-
Gloves: Nitrile or neoprene chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: To protect from spills and contamination.
B. Waste Segregation: The First Line of Defense
Proper segregation prevents dangerous chemical reactions and ensures the waste is managed correctly by disposal facilities.
-
Designate a Waste Stream: This compound must be disposed of as "Non-Halogenated Organic Solid Waste."
-
Avoid Co-mingling: DO NOT mix this waste with:
-
Halogenated organic waste.
-
Strong oxidizing agents (e.g., permanganates, chromates).
-
Strong bases (e.g., sodium hydroxide).
-
Aqueous waste streams.
-
C. Container Selection and Labeling
-
Container Choice: Use a designated, sealable, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) container with a screw-top lid is ideal.
-
Labeling: The label is a critical communication tool. It must be filled out completely and legibly as you begin to accumulate waste.
-
Write the words "HAZARDOUS WASTE."
-
List the full chemical name: "3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid." If other compatible non-halogenated organic solids are in the container, list them as well with percentage estimates.
-
Indicate the hazards: "Toxic," "Irritant."
-
Record the accumulation start date.
-
Include the name of the principal investigator and the laboratory location.
-
D. Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation (e.g., in the same lab).
-
Containment: The container should be kept in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Lid Policy: Keep the waste container securely closed at all times, except when adding waste. Do not leave a funnel in the opening.
E. Arranging for Disposal
-
Request Pickup: Once the container is nearly full (e.g., 90%), or if you will no longer be generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Follow Institutional Procedures: Adhere to your specific institution's forms and procedures for waste pickup requests.
Spill Management Protocol
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Put on your full PPE as described above. For large spills, respiratory protection may be required.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or silica gel. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbed material into your designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste in the same container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid.
Caption: Disposal Workflow for 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid.
By adhering to this comprehensive disposal guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. This final step in the experimental process is a testament to a scientist's commitment to responsible research.
References
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: Piperonylic acid. Retrieved from [Link]
-
Capot Chemical. (2013, August 28). MSDS of Piperonylic acid. Retrieved from [Link]
-
Angene Chemical. (2025, October 19). Safety Data Sheet: 3-[(1H-imidazol-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
Personal protective equipment for handling 3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid
Comprehensive Safety and Handling Guide for 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid
This document provides essential safety protocols, operational guidance, and disposal plans for handling 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid (CAS No. 1261894-05-6). As a professional in a research and development setting, your safety, the integrity of your experiments, and environmental stewardship are paramount. This guide is structured to provide immediate, actionable information grounded in established chemical safety principles.
Immediate Hazard Assessment
Aromatic nitro compounds are recognized for their potential toxicity if ingested, inhaled, or absorbed through the skin.[1] The primary hazards associated with the surrogate, 3-Nitrobenzoic acid, are summarized below. It is imperative to treat 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid as possessing similar, if not identical, risks.
| Hazard Category | GHS Classification (Surrogate) | Key Precautionary Statement |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed)[2][4] | Do not eat, drink or smoke when using this product.[4] |
| Skin Irritation | Category 2 (H315: Causes skin irritation)[4][5] | Wash skin thoroughly after handling.[4][5] |
| Eye Irritation | Category 2A (H319: Causes serious eye irritation)[4][5] | Wear eye protection/face protection.[4] |
| Respiratory Irritation | Category 3 (H335: May cause respiratory irritation)[2][4][5] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4] |
| Aquatic Hazard | Chronic Category 3 (H412: Harmful to aquatic life with long lasting effects)[4] | Avoid release to the environment.[4] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. The goal is to create a barrier between you and the chemical, preventing exposure through all potential routes: dermal, ocular, and respiratory.
Eye and Face Protection
-
Mandatory: At all times, wear chemical splash goggles that conform to ANSI Z87.1 or equivalent standards.[6]
-
Causality: The solid, dusty nature of this compound poses a significant risk of particulate matter entering the eyes, causing serious irritation.[5][7]
-
Enhanced Protection: When handling larger quantities or when there is a risk of splashing (e.g., during dissolution), a face shield must be worn over safety goggles.[6][8]
Hand Protection
-
Recommended Glove Type: Use chemical-resistant nitrile rubber gloves.[4][6][8]
-
Protocol:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Use proper glove removal technique (without touching the outer surface) to prevent skin contact.
-
Dispose of contaminated gloves immediately in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[4][9]
-
-
Causality: Nitrile gloves provide effective short-term protection against a wide range of chemicals and are essential to prevent skin irritation.[4][6] Direct skin contact must be avoided.
Body Protection
-
Standard: A flame-resistant laboratory coat should be worn and kept fully buttoned.[8]
-
Additional Measures: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[6]
-
Causality: This prevents accidental skin contact from spills and contamination of personal clothing. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[2]
Respiratory Protection
-
Primary Control: First and foremost, administrative and engineering controls must be used to minimize exposure.[6] Handle this compound in a certified chemical fume hood or a ventilated enclosure.[4][10]
-
When Required: If engineering controls are insufficient to prevent dust generation or if you are cleaning up a spill, a NIOSH-approved respirator is required.[6] For nuisance dust exposures, a P95-rated particle respirator may be sufficient; for higher-level protection, consult with your institution's safety officer.[4]
-
Causality: Inhaling the fine dust of this compound can cause respiratory tract irritation.[4][5][7] Engineering controls are the most effective way to prevent this.
Operational and Disposal Plans
Adherence to a strict, step-by-step operational plan is critical for safe handling.
Safe Handling Workflow
The following diagram outlines the necessary workflow for safely handling 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid.
Caption: Workflow for safe chemical handling.
Step-by-Step Handling Protocol (Weighing and Dissolving)
-
Preparation: Before starting, ensure your chemical fume hood is operational and the work area is clean and uncluttered.
-
PPE: Don all required PPE as outlined in Section 2: safety goggles, nitrile gloves, and a buttoned lab coat.
-
Transfer: Perform all manipulations of the solid compound within the fume hood to contain dust.[4]
-
Weighing: Use a spatula to carefully transfer the required amount of the compound to a tared weigh boat or container. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing. Cap the container before mixing or sonicating.
-
Decontamination: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of the wipes in the solid hazardous waste container.
-
Closure: Securely close the primary container of the 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid.
-
Doffing PPE: Remove gloves first, followed by your lab coat and goggles. Wash hands immediately and thoroughly.[4]
Spill Response
-
Minor Spill (Solid):
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the affected area.
-
Waste Disposal Plan
-
Chemical Waste: All unused product and any material grossly contaminated with it must be disposed of as hazardous chemical waste.[4] Place it in a clearly labeled, sealed container.[2] Do not dispose of it down the drain or in regular trash.[11]
-
Contaminated Materials: Used gloves, weigh boats, and cleaning materials should be collected in a designated solid hazardous waste container.[4]
-
Regulatory Compliance: All disposal must be conducted through an approved waste disposal plant and in accordance with all local, state, and federal regulations.[4][11]
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
- 3-Nitrobenzoic acid - Safety D
- 3-Nitrobenzoic acid. Apollo Scientific.
- 3-nitrobenzoic acid. Sdfine.
- p-NITROBENZOIC ACID. Organic Syntheses Procedure.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
- The preparation method of p-nitrobenzoic acid. ChemicalBook.
- Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH.
- 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID).
- NITROBENZOIC ACID.
- Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
- SAFETY D
- Discover the Various Types of PPE for Optimal Chemical Safety. MSC.
- Material Safety D
- Personal Protective Equipment.
- Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH.
- BENZOIC ACID. Alpha Resources.
- Material Safety Data Sheet - 3-Nitrobenzoic acid, 99%. Cole-Parmer.
- 3-Nitrobenzoic acid - Safety D
- Benzoic acid. Santa Cruz Biotechnology.
-
CAS NO. 1261894-05-6 | 3-(Benzo[d][1][2]dioxol-5-yl)-5-nitrobenzoic acid. Arctom.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. arctomsci.com [arctomsci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alpharesources.com [alpharesources.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
